Biotin-PEG4-acid
Description
Structure
2D Structure
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N3O8S/c25-18(4-2-1-3-17-20-16(15-33-17)23-21(28)24-20)22-6-8-30-10-12-32-14-13-31-11-9-29-7-5-19(26)27/h16-17,20H,1-15H2,(H,22,25)(H,26,27)(H2,23,24,28)/t16-,17-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOXFFWLRKVJJX-ZWOKBUDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589237 | |
| Record name | 17-Oxo-21-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-4,7,10,13-tetraoxa-16-azahenicosan-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
721431-18-1 | |
| Record name | 17-Oxo-21-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-4,7,10,13-tetraoxa-16-azahenicosan-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Biotin-PEG4-Acid: Structure, Properties, and Applications in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-acid is a heterobifunctional crosslinker that has become an indispensable tool in biotechnology and drug development. This molecule incorporates three key functional components: a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin (B1170675), a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a terminal carboxylic acid group for covalent conjugation to primary amines. This guide provides an in-depth overview of the chemical structure, properties, and applications of this compound, with a focus on its utility in protein labeling, interaction studies, and targeted drug delivery.
Chemical Structure and Properties
This compound consists of a biotin molecule linked to a carboxylic acid through a 15-atom spacer arm containing a four-unit polyethylene (B3416737) glycol chain. The IUPAC name for this compound is 17-oxo-21-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10,13-tetraoxa-16-azahenicosanoic acid[1]. The presence of the PEG4 linker significantly increases the hydrophilicity of the molecule, which in turn imparts better water solubility to the molecules it is conjugated to, reducing the potential for aggregation of labeled proteins in solution.
The terminal carboxylic acid provides a reactive handle for conjugation to primary amine groups on biomolecules such as proteins, peptides, and antibodies. This reaction is typically mediated by carbodiimide (B86325) chemistry, for example, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester.
Quantitative Data Summary
| Property | Value | References |
| CAS Number | 721431-18-1 | [1][2] |
| Molecular Formula | C21H37N3O8S | [1][2] |
| Molecular Weight | 491.60 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Solubility | Water, DMSO, DMF | [2] |
| Purity | Typically ≥95% | [2][3] |
Key Applications in Research and Drug Development
The unique properties of this compound make it a versatile reagent for a wide range of applications:
-
Biotinylation: The primary use of this compound is for the biotinylation of proteins, peptides, and other biomolecules. The biotin label allows for the detection, purification, and immobilization of these molecules using streptavidin or avidin conjugates.
-
Protein-Protein Interaction Studies: this compound is employed in pull-down assays to identify and study protein binding partners. A "bait" protein is biotinylated and used to capture "prey" proteins from a cell lysate, which can then be identified by mass spectrometry.
-
Targeted Drug Delivery: In the field of drug development, biotin can act as a targeting ligand for cancer cells that overexpress biotin receptors. Biotin-PEG linkers are used to conjugate drugs to nanoparticles or antibodies, facilitating their delivery to tumor sites[1].
-
Antibody-Drug Conjugates (ADCs): The PEG spacer in this compound is beneficial in the construction of ADCs, where it can improve the pharmacokinetic properties of the conjugate.
Experimental Protocols
General Protocol for Protein Biotinylation using this compound and EDC/NHS
This protocol describes the general steps for labeling a protein with this compound via its primary amine groups.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Desalting column for buffer exchange
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer.
-
Prepare Reagent Stock Solutions:
-
Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mM.
-
Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine a molar excess of this compound, EDC, and NHS. A typical starting ratio is 1:1.5:1.5 (this compound:EDC:NHS).
-
Incubate at room temperature for 15-30 minutes to form the amine-reactive NHS ester.
-
-
Biotinylation Reaction:
-
Add the activated this compound solution to the protein solution. The molar ratio of the biotinylation reagent to the protein will need to be optimized but a starting point of 20-50 fold molar excess is common.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Add quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS-ester.
-
Remove excess, non-reacted biotinylation reagent using a desalting column or dialysis.
-
-
Characterization: The extent of biotinylation can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Example from Published Research: N-terminal Biotinylation of a Peptide
In a study developing peptide binders to the SARS-CoV-2 spike protein, researchers used this compound (referred to as Biotin-PEG4-propionic acid, CAS# 721431-18-1) for the N-terminal biotinylation of a synthesized peptide[4][5].
Protocol Synopsis:
-
Following solid-phase peptide synthesis, the resin-bound peptide was washed with DMF.
-
This compound was activated with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
The activated this compound was incubated with the peptide-resin for 1 hour at room temperature to achieve biotinylation at the N-terminus of the peptide[4][5].
-
The biotinylated peptide was then cleaved from the resin and deprotected.
Visualizing Molecular Interactions and Workflows
Chemical Structure of this compound
Caption: A simplified block diagram of the this compound structure.
Workflow for Protein Biotinylation and Pull-Down Assay
Caption: Experimental workflow for a pull-down assay using this compound.
SARS-CoV-2 Viral Entry Pathway
Caption: Simplified diagram of SARS-CoV-2 entry into a host cell.
References
An In-depth Technical Guide to Biotin-PEG4-Acid in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action, experimental protocols, and applications of Biotin-PEG4-acid, a versatile reagent for bioconjugation. The strategic design of this molecule, incorporating a biotin (B1667282) moiety for high-affinity binding, a tetra-polyethylene glycol (PEG4) spacer for enhanced solubility and reduced steric hindrance, and a terminal carboxylic acid for covalent ligation, makes it an invaluable tool in various life science and drug development applications.
Core Concepts: The Tripartite Structure of this compound
This compound is a heterobifunctional linker composed of three key functional domains:
-
Biotin Moiety: This vitamin H derivative exhibits an extraordinarily high and specific affinity for avidin (B1170675) and streptavidin proteins (Kd ≈ 10⁻¹⁵ M). This near-irreversible interaction forms the basis for numerous detection, purification, and targeting applications.
-
PEG4 Spacer: The hydrophilic tetra-polyethylene glycol linker imparts several advantageous properties. It significantly increases the water solubility of the biotinylated molecule, which is particularly beneficial when working with hydrophobic biomolecules. The extended and flexible nature of the 29 Å spacer arm minimizes steric hindrance, allowing for efficient binding of the biotin group to the deep biotin-binding pocket of avidin or streptavidin.[1]
-
Carboxylic Acid Group: This terminal functional group is the reactive handle for covalent attachment to primary amines (e.g., the ε-amino group of lysine (B10760008) residues in proteins). It is important to note that the carboxylic acid itself is not reactive towards amines and requires activation to form a stable amide bond.[2][3]
Mechanism of Action in Amine Bioconjugation
The conjugation of this compound to amine-containing biomolecules is a two-step process involving the activation of the carboxylic acid followed by nucleophilic attack from the amine. The most common activation method utilizes a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Step 1: Activation of the Carboxylic Acid
EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the carboxylic acid. To enhance the efficiency and stability of the reaction, NHS or Sulfo-NHS is added. These reagents react with the O-acylisourea intermediate to form a more stable amine-reactive NHS or Sulfo-NHS ester, respectively. This semi-stable ester is less susceptible to hydrolysis than the O-acylisourea intermediate, allowing for a more controlled and efficient reaction with the target amine. The activation reaction is most efficient at a pH of 4.5-7.2.[4]
Step 2: Nucleophilic Attack by the Amine
The activated NHS/Sulfo-NHS ester of this compound readily reacts with primary amines on the target biomolecule. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of NHS or Sulfo-NHS as a byproduct. This reaction is most efficient at a pH of 7-9.[5]
Alternatively, pre-activated Biotin-PEG4-NHS ester can be used, simplifying the conjugation to a single-step reaction with the amine-containing molecule.[6]
Below is a diagram illustrating the two-step conjugation mechanism.
Quantitative Data
While precise reaction yields are highly dependent on the specific biomolecule, buffer conditions, and reactant concentrations, the following table provides general guidelines and expected outcomes for the biotinylation of proteins.
| Parameter | This compound (with EDC/NHS) | Biotin-PEG4-NHS Ester |
| Optimal Activation pH | 4.5 - 7.2 | N/A (pre-activated) |
| Optimal Conjugation pH | 7.0 - 8.5 | 7.0 - 9.0 |
| Recommended Molar Excess of Reagent (to protein) | Optimization required (start with 20-50 fold excess) | 12-20 fold excess for concentrated proteins (>2mg/mL), ≥20 fold for dilute proteins |
| Typical Reaction Time | Activation: 15-30 min; Conjugation: 2h at RT or overnight at 4°C | 30-60 min at RT or 2h on ice |
| Typical Degree of Labeling (Antibody) | Variable, requires optimization | 3-5 biotins per antibody |
| Stability of Biotinylated Antibody | Stable for at least 5 years at 4°C, longer when frozen at -20°C or -80°C[7][8][9][10] | Stable for at least 5 years at 4°C, longer when frozen at -20°C or -80°C[7][8][9][10] |
Experimental Protocols
Two-Step Biotinylation of a Protein using this compound with EDC and Sulfo-NHS
This protocol is adapted for the conjugation of an amine-containing protein with this compound.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, MES, HEPES)
-
This compound
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine
-
Desalting column for buffer exchange and purification of the conjugate
Procedure:
-
Protein Preparation: Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation (Prepare fresh):
-
Dissolve this compound in DMSO or DMF to a stock concentration of 10-50 mM.
-
Dissolve EDC in Activation Buffer to a concentration of 10 mg/mL (~52 mM).
-
Dissolve Sulfo-NHS in Activation Buffer to a concentration of 10 mg/mL (~46 mM).
-
-
Activation of this compound:
-
Add a 20-50 fold molar excess of the this compound stock solution to the protein solution.
-
Immediately add a 2-fold molar excess of EDC (relative to this compound) to the reaction mixture.
-
Immediately add a 5-fold molar excess of Sulfo-NHS (relative to this compound) to the reaction mixture.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation:
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature to quench any unreacted NHS-ester groups.
-
Purification: Remove excess biotinylation reagent and byproducts by buffer exchange using a desalting column equilibrated with a suitable storage buffer (e.g., PBS). Size-exclusion chromatography (SEC) or dialysis can also be used for purification.[11][12]
Biotinylation of Cell Surface Proteins using Biotin-PEG4-NHS Ester
This protocol describes the labeling of primary amines on cell surface proteins.
Materials:
-
Adherent cells in culture
-
Biotin-PEG4-NHS Ester
-
Ice-cold PBS, pH 8.0
-
Quenching Buffer: PBS containing 100 mM glycine
-
Lysis Buffer
Procedure:
-
Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.
-
Prepare a 20 mM stock solution of Biotin-PEG4-NHS Ester in anhydrous DMSO immediately before use.
-
Dilute the stock solution in ice-cold PBS (pH 8.0) to a final concentration of 2 mM.
-
Add the biotinylation solution to the cells and incubate for 30 minutes at 4°C to minimize endocytosis.
-
Aspirate the biotinylation solution and wash the cells three times with the Quenching Buffer to stop the reaction.
-
Proceed with cell lysis and downstream applications.[6]
Applications in Signaling Pathway Analysis
This compound and its derivatives are powerful tools for elucidating complex cellular signaling pathways.
Studying Receptor Endocytosis and Trafficking
Biotinylation of cell surface proteins is a widely used method to study the dynamics of receptor internalization, recycling, and degradation. By labeling surface receptors with a membrane-impermeable biotinylation reagent like Sulfo-NHS-LC-Biotin (a cleavable analog), the fate of the labeled receptors can be tracked over time.[1][3][13][14]
The workflow for a receptor endocytosis assay is depicted below.
Investigating Protein S-Nitrosylation with the Biotin Switch Assay
S-nitrosylation, the covalent modification of cysteine thiols by nitric oxide, is a critical post-translational modification in cellular signaling. The biotin switch technique (BST) is a powerful method for detecting S-nitrosylated proteins. This assay involves three main steps: blocking free thiols, selectively reducing S-nitrosothiols to thiols, and then labeling the newly formed thiols with a biotinylating reagent.[15][16][17][18][19]
The logical flow of the biotin switch assay is illustrated below.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no biotinylation | Inactive EDC/NHS reagents due to hydrolysis. | Prepare EDC and NHS solutions fresh immediately before use. Store stock powders desiccated at -20°C.[20][21] |
| Buffer contains primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) that compete with the reaction. | Use a non-amine, non-carboxylate buffer such as MES for activation and PBS for conjugation.[22][23] | |
| pH of the reaction is not optimal. | Ensure the activation step is performed at pH 4.5-7.2 and the conjugation step at pH 7.0-9.0.[4] | |
| Protein precipitation | High degree of modification leading to aggregation. | Reduce the molar excess of the biotinylation reagent or shorten the reaction time.[24] |
| Protein is not stable in the reaction buffer. | Perform a buffer exchange to a more suitable buffer for the specific protein. | |
| High background in pull-down assays | Non-specific binding of the protein to the streptavidin beads. | Increase the number and stringency of wash steps after incubation with the beads. Include a blocking step with a non-biotinylated protein (e.g., BSA). |
| Incomplete quenching of the biotinylation reaction. | Ensure the quenching step is performed with a sufficient concentration of the quenching agent for an adequate amount of time. |
This guide provides a foundational understanding of this compound and its applications in bioconjugation. For specific applications, optimization of the reaction conditions is highly recommended to achieve the desired degree of labeling and preserve the biological activity of the target molecule.
References
- 1. Studying the Localization, Surface Stability and Endocytosis of Neurotransmitter Receptors by Antibody Labeling and Biotinylation Approaches - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. Determining Cell-surface Expression and Endocytic Rate of Proteins in Primary Astrocyte Cultures Using Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. academic.oup.com [academic.oup.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. precisionantibody.com [precisionantibody.com]
- 10. Antibody Storage and Antibody Shelf Life [labome.com]
- 11. 生物素化蛋白質純化 [sigmaaldrich.com]
- 12. itwreagents.com [itwreagents.com]
- 13. Cell-surface biotinylation to study endocytosis and recycling of occludin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Monitoring MHC-II Endocytosis and Recycling Using Cell-Surface Protein Biotinylation-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of Recombinant Protein S-Nitrosylation Using the Biotin-Switch Technique | Springer Nature Experiments [experiments.springernature.com]
- 18. liverpool.ac.uk [liverpool.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. bio-rad.com [bio-rad.com]
- 22. info.gbiosciences.com [info.gbiosciences.com]
- 23. attogene.com [attogene.com]
- 24. Covalent functionalization of G protein-coupled receptors by small molecular probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00294F [pubs.rsc.org]
An In-depth Technical Guide to Biotin-PEG4-acid: Properties, Solubility, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Biotin-PEG4-acid, a versatile heterobifunctional linker widely utilized in biomedical research and drug development. This document details its physicochemical properties, solubility characteristics, and provides standardized experimental protocols for its application in bioconjugation.
Core Properties of this compound
This compound is a biotinylation reagent that incorporates a hydrophilic tetraethylene glycol (PEG) spacer arm. This spacer enhances water solubility and minimizes steric hindrance, facilitating efficient binding of the biotin (B1667282) moiety to avidin (B1170675) or streptavidin.[1][2] The terminal carboxylic acid group allows for its conjugation to primary amines on proteins, peptides, and other biomolecules through the formation of a stable amide bond.[1]
| Property | Value | References |
| CAS Number | 721431-18-1 | [1][3][4][5][6][7][8] |
| Molecular Formula | C21H37N3O8S | [1][3][4][5][7][8] |
| Molecular Weight | 491.60 g/mol | [1][3][4][5][6][7][9] |
| Appearance | White to beige solid/powder | [1][6] |
| Purity | ≥95% | [5][7] |
Solubility and Storage
The hydrophilic PEG spacer significantly enhances the aqueous solubility of this compound, a crucial feature for its use in biological systems.[1][2][3]
| Solvent | Solubility | References |
| Water | Soluble | [4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [4][6] |
| Dimethylformamide (DMF) | Soluble | [4][6] |
| Dichloromethane (DCM) | Soluble | [6] |
| Acetonitrile | Soluble | [6] |
Storage Conditions: For long-term stability, this compound should be stored at -20°C in a dry and dark environment.[3][4][5] For short-term storage (days to weeks), refrigeration at 0-4°C is acceptable.[3] It is shipped under ambient temperature as a non-hazardous chemical.[3][4]
Experimental Protocols
General Dissolution Protocol
Due to its solubility in multiple common laboratory solvents, preparing a stock solution of this compound is straightforward.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Vortex mixer
Procedure:
-
Bring the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Add the desired volume of anhydrous DMSO or DMF to the vial to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C. For applications sensitive to DMSO or DMF, further dilution into an appropriate aqueous buffer can be performed immediately before use.
Protein Conjugation via EDC/NHS Chemistry
This protocol describes the conjugation of this compound to a primary amine-containing protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method first activates the carboxylic acid on the this compound to form a more reactive NHS ester, which then efficiently reacts with primary amines on the target protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.4)
-
This compound stock solution (in DMSO or DMF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
Step 1: Activation of this compound
-
Dissolve this compound in the Activation Buffer.
-
Add a 1.5-fold molar excess of both EDC and NHS to the this compound solution.
-
Incubate the mixture for 15-30 minutes at room temperature to generate the NHS-activated biotin reagent.
Step 2: Conjugation to the Protein
-
Immediately add the activated this compound solution to the protein solution. A 10- to 20-fold molar excess of the biotin reagent to the protein is a common starting point, though the optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
Step 3: Quenching the Reaction
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-activated biotin.
-
Incubate for 15-30 minutes at room temperature.
Step 4: Purification
-
Remove excess, unreacted biotin and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
Visualizing Workflows and Applications
Biotinylation Workflow
The following diagram illustrates the general workflow for labeling a protein with this compound.
Caption: Workflow for protein biotinylation using this compound.
Principle of Biotin-Targeted Drug Delivery
This compound is instrumental in developing targeted drug delivery systems. The biotin moiety serves as a targeting ligand for cells that overexpress biotin receptors, such as many types of cancer cells.[10][11]
Caption: Biotin-mediated targeted drug delivery mechanism.
This guide provides foundational information for the effective use of this compound. Researchers are encouraged to optimize these protocols for their specific applications to achieve the best results.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound, 721431-18-1 | BroadPharm [broadpharm.com]
- 5. Biotin-PEG4-COOH | CAS:721431-18-1 | Biopharma PEG [biochempeg.com]
- 6. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. tenovapharma.com [tenovapharma.com]
- 8. precisepeg.com [precisepeg.com]
- 9. dPEG®4-biotin acid - Biotin-PEG-acid, Biotin-PEG4-COOH [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Biotinylation Using PEGylated Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of biotinylation utilizing polyethylene (B3416737) glycol (PEG) linkers. It covers the fundamental principles, advantages of PEGylation, detailed experimental protocols, and applications in life sciences and drug development.
Introduction to Biotinylation and the Role of PEGylation
Biotinylation is the process of covalently attaching biotin (B1667282), a small vitamin (B7), to a molecule of interest, such as a protein, antibody, or nucleic acid.[1] This process is a cornerstone of many life science applications due to the extraordinarily strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) and streptavidin, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[2][3] This high-affinity bond allows for the sensitive detection, purification, and immobilization of biotinylated molecules.[1]
The Advent of PEGylated Reagents
Traditional biotinylation reagents often utilize hydrocarbon spacer arms. While effective, these can sometimes lead to issues such as aggregation of the labeled protein and steric hindrance, where the bulky nature of the target molecule or the streptavidin complex impedes the biotin-streptavidin interaction.[4] The incorporation of a polyethylene glycol (PEG) chain as a spacer arm in biotinylation reagents addresses these challenges.[5]
Advantages of PEGylation in Biotinylation:
-
Increased Solubility: The hydrophilic nature of the PEG linker imparts greater water solubility to the biotinylated molecule, which is particularly beneficial for hydrophobic proteins and can help prevent aggregation.[5]
-
Reduced Steric Hindrance: The flexible and extended nature of the PEG chain provides a longer spacer between the biotin and the target molecule, reducing steric hindrance and improving the accessibility of biotin for binding to streptavidin.[1][4]
-
Enhanced Stability: PEGylation can protect the labeled molecule from proteolytic degradation and may reduce its immunogenicity.
-
Improved Bioavailability: In therapeutic applications, PEGylation can increase the hydrodynamic radius of a molecule, leading to a longer circulation half-life in vivo.[5]
Characterization of Common PEGylated Biotinylation Reagents
PEGylated biotinylation reagents are available with different reactive groups to target specific functional groups on biomolecules, and with varying PEG chain lengths to modulate the spacer arm.
Reactive Chemistries
The choice of reactive group is dictated by the available functional groups on the target molecule. The two most common amine-reactive and sulfhydryl-reactive chemistries are:
-
N-hydroxysuccinimide (NHS) Esters: These are among the most popular biotinylation reagents. NHS esters react efficiently with primary amines (-NH₂) found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues to form stable amide bonds.[6] This reaction is typically carried out in a pH range of 7-9.[6]
-
Maleimides: These reagents are specific for sulfhydryl groups (-SH) found on cysteine residues. The maleimide (B117702) group reacts with a sulfhydryl to form a stable thioether bond.[7] This reaction is most efficient at a pH range of 6.5-7.5.[7] At pH values above 7.5, reactivity towards primary amines can occur.[8]
PEG Linker Length
The length of the PEG spacer arm is another critical parameter. It is typically denoted by the number of PEG units in the chain (e.g., PEG4, PEG12).
-
Short PEG Chains (e.g., 2-6 units): These are suitable for applications where close proximity between the biotin and the target is desired and steric hindrance is less of a concern.[4]
-
Long PEG Chains (e.g., 12-24 units): These offer greater flexibility and are ideal for situations where increased separation is needed to overcome steric hindrance and to enhance solubility.[4]
Data Presentation: Comparison of PEGylated Biotinylation Reagent Properties
| Parameter | NHS-PEG-Biotin | Maleimide-PEG-Biotin | References |
| Target Functional Group | Primary amines (-NH₂) | Sulfhydryl groups (-SH) | [4][7] |
| Optimal Reaction pH | 7.0 - 9.0 | 6.5 - 7.5 | [6][7] |
| Bond Type Formed | Amide | Thioether | [6][7] |
| Bond Stability | Highly stable | Highly stable | [6][7] |
| Selectivity | High for primary amines | High for sulfhydryls at optimal pH | [6][7] |
| PEG Linker Length (Typical) | 2, 4, 8, 12, 24 units | 2, 4, 11 units | [4] |
| Qualitative Efficiency | Generally high and straightforward for proteins with accessible lysines. | Highly efficient for proteins with available free cysteines. Reaction kinetics are typically fast. | [9] |
| Key Advantages | Targets abundant functional groups in proteins. | Highly specific targeting of cysteine residues. | [4][7] |
| Considerations | Can modify multiple sites on a protein. Avoid amine-containing buffers (e.g., Tris, glycine). | Requires a free sulfhydryl group, which may necessitate reduction of disulfide bonds. | [6][7] |
Note on Quantitative Data: Direct, universal quantitative comparisons of binding affinities (Kd) for different PEG linker lengths and conjugation efficiencies between NHS and maleimide chemistries are highly dependent on the specific protein, buffer conditions, and steric environment. Longer PEG linkers generally reduce steric hindrance, which can lead to a higher apparent binding affinity in the context of large interacting partners. Maleimide reactions with free thiols are known to be very rapid and efficient.[9]
Experimental Protocols
This section provides detailed methodologies for common biotinylation procedures using PEGylated reagents.
Protein Biotinylation using NHS-PEG-Biotin
This protocol describes the biotinylation of a generic protein, such as an antibody, using an NHS-PEG-Biotin reagent.
Materials:
-
Protein to be biotinylated (1-10 mg/mL in an amine-free buffer)
-
NHS-PEG-Biotin reagent (e.g., NHS-PEG4-Biotin)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
-
Quenching buffer (e.g., Tris-HCl, pH 7.5)
Methodology:
-
Buffer Exchange (if necessary): Ensure the protein is in an amine-free buffer like PBS. If the protein solution contains Tris or glycine (B1666218), perform a buffer exchange using a desalting column or dialysis.
-
Reagent Preparation: Immediately before use, prepare a stock solution of the NHS-PEG-Biotin reagent (e.g., 10 mM) in anhydrous DMF or DMSO. The NHS-ester is moisture-sensitive and will hydrolyze in aqueous solutions, so do not prepare stock solutions for long-term storage.[6]
-
Molar Excess Calculation: Determine the amount of biotin reagent to add to the protein solution. A common starting point is a 20-fold molar excess of the biotin reagent to the protein.[6] The optimal ratio may need to be determined empirically.
-
Calculation Example: For 1 mL of a 2 mg/mL IgG solution (MW ≈ 150,000 g/mol ):
-
Moles of IgG = (0.002 g) / (150,000 g/mol ) = 1.33 x 10⁻⁸ mol
-
Moles of Biotin Reagent (20-fold excess) = 1.33 x 10⁻⁸ mol * 20 = 2.66 x 10⁻⁷ mol
-
Volume of 10 mM Biotin Stock = (2.66 x 10⁻⁷ mol) / (0.01 mol/L) = 2.66 x 10⁻⁵ L = 26.6 µL
-
-
-
Biotinylation Reaction: Add the calculated volume of the NHS-PEG-Biotin stock solution to the protein solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[6]
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 50-100 mM.
-
Purification: Remove excess, non-reacted biotin reagent by dialysis against PBS or by using a desalting column. This step is crucial to prevent free biotin from interfering with downstream applications.
Cell Surface Biotinylation
This protocol is for labeling proteins on the surface of living cells in culture using a membrane-impermeable sulfo-NHS-PEG-Biotin reagent.
Materials:
-
Adherent or suspension cells
-
Ice-cold PBS (pH 8.0)
-
Sulfo-NHS-PEG-Biotin reagent
-
Quenching solution (e.g., 100 mM glycine in PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Methodology:
-
Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium. Perform all subsequent steps on ice to minimize endocytosis.
-
Reagent Preparation: Immediately before use, dissolve the Sulfo-NHS-PEG-Biotin in ice-cold PBS (pH 8.0) to the desired final concentration (typically 0.25-1.0 mg/mL).
-
Biotinylation Reaction: Incubate the cells with the biotinylation solution for 30 minutes on ice with gentle agitation.
-
Quenching: Aspirate the biotinylation solution and wash the cells three times with ice-cold quenching solution to stop the reaction by consuming any unreacted biotin reagent.
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Clarification: Centrifuge the cell lysate to pellet cellular debris and collect the supernatant containing the biotinylated cell surface proteins.
Purification of Biotinylated Proteins with Streptavidin Agarose
This protocol describes the capture of biotinylated proteins from a complex mixture, such as a cell lysate.
Materials:
-
Biotinylated protein sample (e.g., cell lysate from section 3.2)
-
Streptavidin-agarose beads
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.8, or SDS-PAGE sample buffer)
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.5)
Methodology:
-
Bead Equilibration: Wash the streptavidin-agarose beads three times with Binding/Wash Buffer.
-
Binding: Add the biotinylated protein sample to the equilibrated beads and incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution:
-
Denaturing Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes. This will elute the biotinylated protein along with the streptavidin monomers.
-
Acidic Elution: Resuspend the beads in 0.1 M glycine, pH 2.8, and incubate for 5-10 minutes. Pellet the beads and collect the supernatant containing the eluted protein. Immediately neutralize the eluate with Neutralization Buffer.
-
Determination of Biotin Incorporation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the amount of biotin incorporated into a protein.
Materials:
-
Purified biotinylated protein sample
-
HABA/Avidin solution
-
Spectrophotometer or microplate reader
Methodology:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin reagent according to the manufacturer's instructions.
-
Measure Baseline Absorbance: In a cuvette or microplate well, measure the absorbance of the HABA/Avidin solution at 500 nm.
-
Add Biotinylated Sample: Add a known volume of the purified biotinylated protein to the HABA/Avidin solution and mix.
-
Measure Final Absorbance: Once the absorbance reading stabilizes, record the final absorbance at 500 nm.
-
Calculation: The biotin displaces the HABA from the avidin, causing a decrease in absorbance. The change in absorbance is proportional to the amount of biotin in the sample. The moles of biotin per mole of protein can be calculated using the Beer-Lambert law and the known extinction coefficient of the HABA-avidin complex.
Visualization of Workflows and Pathways
Graphviz diagrams are provided to illustrate key experimental workflows and a relevant signaling pathway where PEGylated biotinylation is employed.
Experimental Workflows
Caption: Workflow for identification of cell surface proteins.
Caption: Biotin pull-down assay for protein-protein interactions.
Signaling Pathway Example: PI3K/Akt Pathway
Biotinylation techniques, including proximity labeling (e.g., BioID), are used to identify protein-protein interactions within signaling cascades like the PI3K/Akt pathway. A protein of interest in the pathway can be fused to a biotin ligase, which then biotinylates nearby interacting proteins. These can then be purified and identified.
Caption: PI3K/Akt pathway with proximity biotinylation of Akt interactors.
Applications in Research and Drug Development
The versatility of PEGylated biotinylation reagents has led to their widespread adoption in numerous applications:
-
Immunoassays: In techniques like ELISA and Western blotting, biotinylated antibodies with PEG linkers offer enhanced sensitivity and reduced background signal.
-
Affinity Chromatography: Immobilized streptavidin is used to purify biotinylated proteins, peptides, and other molecules from complex mixtures.
-
Cell and Tissue Targeting: Biotin can be used as a targeting ligand to deliver drugs, imaging agents, or nanoparticles to cells that overexpress biotin receptors. PEGylation in this context helps to improve the pharmacokinetic profile of the conjugate.[10]
-
Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI): These techniques use biotin-streptavidin interactions to immobilize one of the binding partners onto a sensor surface for studying molecular interactions. The PEG linker provides flexibility and reduces non-specific binding.
-
Proteomics: Cell surface biotinylation coupled with mass spectrometry is a powerful method for identifying and quantifying the cell surface proteome. Proximity labeling techniques like BioID and APEX, which use biotinylation, are instrumental in mapping protein-protein interaction networks within living cells.
Conclusion
Biotinylation using PEGylated reagents is a powerful and versatile technology for researchers, scientists, and drug development professionals. The inclusion of a PEG linker offers significant advantages in terms of solubility, stability, and reduced steric hindrance, leading to more robust and reliable results across a wide range of applications. By understanding the principles of different reactive chemistries and the impact of PEG linker length, and by following optimized experimental protocols, researchers can effectively leverage this technology to advance their scientific goals.
References
- 1. Monodispersed Biotin PEG - Biopharma PEG [biochempeg.com]
- 2. Streptavidin - Wikipedia [en.wikipedia.org]
- 3. Why streptavidin is better than avidin for binding biotin? | AAT Bioquest [aatbio.com]
- 4. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. murthylab.berkeley.edu [murthylab.berkeley.edu]
- 10. benchchem.com [benchchem.com]
Biotin-PEG4-acid CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Biotin-PEG4-acid, a versatile biotinylation reagent. It includes key technical data, detailed experimental protocols for its application in labeling biomolecules, and conceptual diagrams to illustrate its use in targeted drug delivery.
Core Data Presentation
This compound is a heterobifunctional molecule that combines biotin (B1667282) with a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer, terminating in a carboxylic acid group. This structure imparts water solubility to the molecules it conjugates with and provides a spacer arm to reduce steric hindrance in biotin-avidin/streptavidin binding.
| Property | Value | References |
| CAS Number | 721431-18-1 | [1][2][][4][5] |
| Molecular Weight | 491.60 g/mol | [1][2][][4][6] |
| Molecular Formula | C₂₁H₃₇N₃O₈S | [1][2][] |
| Purity | ≥95% | [2][4] |
| Appearance | White to off-white solid | [7] |
| Solubility | Water, DMSO, DMF | [][8] |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Protect from moisture. | [1][][7] |
Experimental Protocols
The carboxylic acid group of this compound requires activation to react with primary amines (e.g., lysine (B10760008) residues on proteins). This is commonly achieved using carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or Sulfo-NHS to form a more stable amine-reactive NHS ester.
Protocol 1: Two-Step Biotinylation of an Antibody using EDC/NHS Activation
This protocol first activates this compound and then adds the activated reagent to the antibody solution.
Materials:
-
This compound
-
Antibody (or other protein) in an amine-free buffer (e.g., PBS, MES, HEPES) at pH 7.2-8.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 4.5-6.0
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for buffer exchange and purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Prepare stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer or anhydrous DMSO immediately before use.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine this compound with a molar excess of EDC and NHS in Activation Buffer. A typical molar ratio is 1:1.5:1.5 (this compound:EDC:NHS).
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.
-
-
Biotinylation Reaction:
-
Add the activated this compound solution to the antibody solution. The molar ratio of the biotinylation reagent to the antibody will need to be optimized, but a starting point is a 20 to 50-fold molar excess.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature, or on ice for 2 hours.
-
-
Purification:
-
Remove excess, non-reacted biotinylation reagent using a desalting column or by dialysis against PBS.
-
-
Storage:
-
Store the biotinylated antibody under the same conditions as the unlabeled antibody.
-
Protocol 2: Biotinylation of Cell Surface Proteins
This protocol outlines the biotinylation of proteins on the surface of living cells.
Materials:
-
Cells in suspension
-
Ice-cold PBS, pH 8.0
-
This compound (activated as described in Protocol 1, or using an NHS-ester derivative like NHS-PEG4-Biotin for simplicity)
-
Quenching Buffer: PBS containing 100 mM glycine (B1666218) or Tris
Procedure:
-
Cell Preparation:
-
Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.
-
Resuspend the cells at a concentration of approximately 25 x 10⁶ cells/mL in ice-cold PBS (pH 8.0).
-
-
Biotinylation:
-
Add the freshly activated this compound (or NHS-PEG4-Biotin) to the cell suspension. A final concentration of 2 mM is a common starting point.
-
Incubate for 30 minutes at room temperature. To minimize internalization of the biotin reagent, the incubation can be performed at 4°C.
-
-
Quenching and Washing:
-
Wash the cells three times with Quenching Buffer to stop the reaction and remove any excess biotinylation reagent.
-
The biotinylated cells are now ready for subsequent applications, such as cell lysis followed by affinity purification of the labeled surface proteins.
Mandatory Visualizations
Experimental Workflow for Protein Biotinylation
Caption: A flowchart of the two-step protein biotinylation process.
Receptor-Mediated Endocytosis of a Biotinylated Drug
References
- 1. chemimpex.com [chemimpex.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. This compound, 721431-18-1 | BroadPharm [broadpharm.com]
An In-depth Technical Guide to Labeling Primary Amines with Biotin-PEG4-Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Biotin-PEG4-acid and its applications in the specific labeling of primary amines on proteins and other biomolecules. This document details the chemical properties, experimental protocols, and relevant quantitative data to empower researchers in utilizing this versatile tool for a wide range of applications, from fundamental research to drug discovery and development.
Introduction to this compound
This compound is a biotinylation reagent that covalently attaches biotin (B1667282) to molecules containing primary amines, such as proteins, peptides, and antibodies.[1][2] It features a biotin moiety, a tetra-polyethylene glycol (PEG4) spacer arm, and a terminal carboxylic acid group.[1] The PEG4 linker is hydrophilic, which enhances the water solubility of the reagent and the resulting biotinylated molecule, thereby reducing aggregation.[3][4] This spacer also minimizes steric hindrance, allowing for efficient binding of the biotin tag to avidin (B1170675) or streptavidin.[4][5]
For direct labeling of primary amines, the carboxylic acid group of this compound is typically activated to an N-hydroxysuccinimide (NHS) ester, forming Biotin-PEG4-NHS ester.[6][7] This activated ester readily reacts with primary amino groups (-NH2), found on the N-terminus of proteins and the side chain of lysine (B10760008) residues, to form a stable amide bond.[3][7] This reaction is most efficient at a pH range of 7.0 to 9.0.[3][4]
Quantitative Data for Biotin-PEG4 Labeling
The efficiency and outcome of biotinylation reactions are dependent on several factors, including the concentration of the protein and the biotinylating reagent, the reaction buffer, and the incubation conditions. The following tables summarize key quantitative data for labeling proteins with Biotin-PEG4-NHS ester.
Table 1: Recommended Molar Excess of Biotin-PEG4-NHS Ester for Protein Labeling
| Protein Concentration | Recommended Molar Fold Excess of Biotin Reagent | Expected Biotin Incorporation (biotins/IgG) | Reference |
| 1-10 mg/mL | 20-fold | 4-6 | [8][9] |
| 2 mg/mL | ≥20-fold | 3-5 | [3] |
| 10 mg/mL | ≥12-fold | 3-5 | [3] |
| 50-200 µg in 200-700 µL | 50-fold | 1-5 | [10] |
Table 2: General Properties and Stability of Biotin-PEG4-NHS Ester
| Property | Value | Reference |
| Molecular Weight | 588.67 g/mol | [4] |
| Spacer Arm Length | 29 Å | [3][4] |
| Solubility (in water) | 10 mg/mL | [4] |
| Storage (solid form) | -20°C, protected from moisture | [3][4] |
| Stability of Stock Solution (in DMSO or DMF) | Stable for several months at -20°C with complete exclusion of moisture. | [3] |
| Stability of Reconstituted Aqueous Solution | Use immediately; the NHS-ester moiety readily hydrolyzes. | [3][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the labeling of primary amines with Biotin-PEG4-NHS ester.
Protein Biotinylation (e.g., IgG Antibody)
This protocol describes the general procedure for biotinylating a protein, such as an IgG antibody, using Biotin-PEG4-NHS ester.
Materials:
-
Protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)
-
Biotin-PEG4-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M phosphate (B84403) buffer, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 100mM glycine[3]
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or exchange the protein into an amine-free buffer at a concentration of 1-10 mg/mL.[9] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete in the reaction.[3][9]
-
-
Prepare the Biotin-PEG4-NHS Ester Stock Solution:
-
Immediately before use, bring the vial of Biotin-PEG4-NHS ester to room temperature to prevent moisture condensation.[3]
-
Dissolve the Biotin-PEG4-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL (approximately 17-34 mM).[6] For example, add 170µL of water to 2mg of NHS-PEG4-Biotin to make a 20mM stock solution.[3]
-
-
Biotinylation Reaction:
-
Calculate the required volume of the Biotin-PEG4-NHS ester stock solution to achieve the desired molar excess (refer to Table 1).
-
Add the calculated volume of the biotin reagent to the protein solution while gently vortexing.
-
-
Incubation:
-
Quenching (Optional but Recommended):
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.[6]
-
-
Purification:
-
Remove excess, unreacted Biotin-PEG4-NHS ester and byproducts using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).[3]
-
-
Storage:
-
Store the biotinylated protein under the same conditions that are optimal for the non-biotinylated protein. For long-term storage, -20°C or -80°C is recommended.[11]
-
Cell Surface Protein Biotinylation
This protocol outlines the procedure for labeling proteins on the surface of live cells. The membrane-impermeable nature of NHS-PEG4-Biotin ensures that only extracellularly exposed primary amines are labeled.[3]
Materials:
-
Cells in suspension or adherent in culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Biotin-PEG4-NHS ester
-
Quenching Buffer: PBS containing 100 mM glycine[3]
-
Cell lysis buffer
Procedure:
-
Cell Preparation:
-
Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.[3]
-
-
Resuspend or Cover Cells:
-
For cells in suspension, resuspend them at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).[3]
-
For adherent cells, cover them with ice-cold PBS (pH 8.0).
-
-
Prepare Biotin Reagent:
-
Immediately before use, prepare a 20 mM stock solution of Biotin-PEG4-NHS ester in water or DMSO.[3]
-
-
Labeling Reaction:
-
Quenching:
-
Wash the cells three times with the Quenching Buffer to stop the reaction and remove any excess biotin reagent.[3]
-
-
Cell Lysis:
-
Lyse the cells using a suitable lysis buffer to extract the biotinylated cell surface proteins.
-
-
Downstream Analysis:
-
The biotinylated proteins can now be used in downstream applications such as immunoprecipitation with streptavidin beads followed by western blotting.
-
Pull-Down Assay to Identify Protein Interactions
This protocol describes the use of biotinylated proteins to "pull down" interacting partners from a cell lysate.
Materials:
-
Cell lysate containing potential interaction partners
-
Biotinylated "bait" protein
-
Streptavidin-conjugated magnetic or agarose (B213101) beads
-
Binding/Wash Buffer (e.g., PBS with 0.1% NP-40)[12]
-
Elution Buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)
Procedure:
-
Bead Preparation:
-
Wash the streptavidin beads three times with the Binding/Wash Buffer to remove preservatives.[12]
-
-
Binding of Bait Protein:
-
Incubate the washed beads with the biotinylated bait protein for 1-2 hours at 4°C with gentle rotation to allow the biotin-streptavidin interaction to occur.
-
-
Washing:
-
Pellet the beads and discard the supernatant. Wash the beads extensively (at least three times) with Binding/Wash Buffer to remove any unbound bait protein.[12]
-
-
Incubation with Lysate:
-
Add the cell lysate to the beads and incubate for 4 hours to overnight at 4°C with gentle rotation to allow the "prey" proteins to bind to the "bait" protein.[12]
-
-
Washing:
-
Pellet the beads and discard the supernatant. Wash the beads extensively (at least three times) with Binding/Wash Buffer to remove non-specifically bound proteins.[12]
-
-
Elution:
-
Elute the bound protein complexes from the beads. For analysis by SDS-PAGE and western blotting, boil the beads in SDS-PAGE sample buffer.[12]
-
-
Analysis:
-
Analyze the eluted proteins by western blot to identify the interacting partners.
-
Visualizations
The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the use of this compound.
References
- 1. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. goldbio.com [goldbio.com]
- 5. bioclone.net [bioclone.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. attogene.com [attogene.com]
- 12. Biotinylated peptide pull down assay [bio-protocol.org]
The Cornerstone of Bioconjugation: An In-depth Technical Guide to the Streptavidin-Biotin Interaction
The remarkably strong and specific non-covalent interaction between streptavidin and biotin (B1667282) has become a cornerstone of modern life sciences, underpinning a vast array of applications from immunoassays and affinity chromatography to drug targeting and nanotechnology. This technical guide provides a comprehensive overview of the core principles governing this interaction, tailored for researchers, scientists, and drug development professionals. We will delve into the structural basis of this high-affinity binding, present key quantitative data, and provide detailed experimental protocols for its characterization.
The Molecular Basis of an Ultra-High Affinity Interaction
The streptavidin-biotin interaction is one of the strongest non-covalent bonds known in nature, characterized by an exceptionally low dissociation constant (Kd).[1] Streptavidin, a tetrameric protein isolated from the bacterium Streptomyces avidinii, possesses four identical subunits, each capable of binding one molecule of biotin (vitamin B7 or H).[1][2] This tetrameric structure contributes significantly to the avidity of the interaction, where the strength of the multivalent binding is greater than the sum of the individual interactions.[3]
The structural basis for this extraordinary affinity lies in a combination of factors:
-
Shape Complementarity: The biotin-binding pocket of streptavidin exhibits a high degree of shape complementarity to the biotin molecule.[1]
-
Extensive Hydrogen Bonding: A network of eight hydrogen bonds is formed between biotin and amino acid residues within the binding site, including Asn23, Tyr43, Ser27, Ser45, Asn49, Ser88, Thr90, and Asp128.[1]
-
Van der Waals Interactions: Numerous van der Waals forces contribute to the stability of the complex.[4][5]
-
Loop Closure: Upon biotin binding, a flexible loop (residues 45-52) in the streptavidin structure closes over the biotin molecule, effectively burying it within the protein's interior and contributing to the slow dissociation rate.[6][7][8]
Quantitative Parameters of the Streptavidin-Biotin Interaction
The strength and kinetics of the streptavidin-biotin interaction have been extensively studied and quantified. The following tables summarize the key quantitative data.
Table 1: Equilibrium and Kinetic Constants
| Parameter | Symbol | Value | Notes |
| Dissociation Constant | Kd | ~10-14 - 10-15 M | One of the strongest non-covalent interactions known.[1][9][10] |
| Association Rate Constant | kon | ~1 x 107 M-1s-1 | The on-rate for traptavidin, a mutant with slower dissociation, was found to be slightly reduced.[11] |
| Dissociation Rate Constant | koff | ~2.4 x 10-6 s-1 | This value is for underivatized streptavidin.[12] |
Table 2: Thermodynamic Parameters
| Parameter | Symbol | Value | Conditions |
| Enthalpy Change | ΔH | -23 kcal/mol | |
| Entropy Change | ΔS | ~0 | The expected positive entropy from hydrophobic interactions is counterbalanced by the negative entropy from the formation of buried hydrogen bonds.[13][14] |
| Gibbs Free Energy Change | ΔG | Negative at all tested temperatures | Indicates a spontaneous binding process.[15] |
| Heat Capacity Change | ΔCp | ~ -459.9 cal/mol·K | Measured between 2°C and 30°C.[15][16] |
Note: The thermodynamic parameters can be temperature-dependent. For instance, the interaction is reported to be enthalpy-driven at higher temperatures (30–40 °C) and entropy-driven at lower temperatures.[15][16]
Experimental Protocols for Characterization
Several biophysical techniques are routinely employed to study and quantify the streptavidin-biotin interaction. Below are detailed methodologies for three key experimental approaches.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
Experimental Workflow for SPR Analysis of Streptavidin-Biotin Interaction
References
- 1. Streptavidin - Wikipedia [en.wikipedia.org]
- 2. How Does Streptavidin Work? Function, Structure, & Uses [excedr.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Structural origins of high-affinity biotin binding to streptavidin. | Semantic Scholar [semanticscholar.org]
- 5. Absolute and relative binding free energy calculations of the interaction of biotin and its analogs with streptavidin using molecular dynamics/free energy perturbation approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural studies of the streptavidin binding loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. Avidin-Biotin Interaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. howarthgroup.org [howarthgroup.org]
- 12. Dissociation rate constant of the biotin-streptavidin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thermodynamics of the binding of biotin and some analogues by avidin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. The effects of temperature on streptavidin-biotin binding using affinity isothermal titration calorimetry [aimspress.com]
- 16. aimspress.com [aimspress.com]
Methodological & Application
Application Note: Protein Labeling with Biotin-PEG4-Acid
Introduction
Protein biotinylation is a fundamental technique for attaching biotin (B1667282) to proteins, enabling their detection, purification, and immobilization through the high-affinity interaction between biotin and avidin (B1170675) or streptavidin[1]. Biotin-PEG4-acid is a biotinylation reagent that features a terminal carboxylic acid group. This reagent requires chemical activation to react with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) on a protein[2][3]. The incorporated polyethylene (B3416737) glycol (PEG) spacer arm, which is four PEG units long, is hydrophilic and flexible. This PEG linker enhances the water solubility of the labeled protein, which helps to reduce aggregation, and minimizes steric hindrance, ensuring efficient binding of the biotin moiety to avidin or streptavidin[4][5][6].
Mechanism of Action
Unlike N-hydroxysuccinimide (NHS) esters that react directly with primary amines, this compound's carboxylic acid group must first be activated to form a reactive intermediate. This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in the presence of N-hydroxysuccinimide (NHS) or Sulfo-NHS to enhance efficiency and create a more stable amine-reactive intermediate. The activated ester then readily reacts with primary amine groups on the target protein at a physiological to slightly alkaline pH, forming a stable amide bond[2][3].
References
Application Notes: Biotin-PEG4-Acid for Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as an antibody, is a cornerstone technique in biotechnology and drug development.[1][2] The exceptionally strong and specific non-covalent interaction between biotin (Vitamin H) and avidin (B1170675) or streptavidin (Kd ≈ 10⁻¹⁵ M) forms the basis for numerous applications in detection, purification, and targeted drug delivery.[3][4] Biotin-PEG4-acid is a versatile biotinylation reagent that enables the conjugation of biotin to primary amine groups on an antibody through its terminal carboxylic acid.
The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, specifically a tetra-ethylene glycol (PEG4) chain, offers significant advantages. This hydrophilic spacer arm enhances the water solubility of the resulting antibody conjugate, which helps to reduce aggregation during storage.[5][6][7] Furthermore, the length and flexibility of the PEG4 linker (approximately 29 Å) minimizes steric hindrance, ensuring that the conjugated biotin remains accessible for efficient binding to streptavidin or avidin.[5][8][9]
These characteristics make this compound an excellent choice for creating high-quality, stable, and functional biotinylated antibodies for a wide range of immunoassays and other applications.
Principle of Conjugation
Unlike N-hydroxysuccinimide (NHS) esters of biotin which react directly with amines, this compound requires a two-step chemical activation process to become reactive towards the primary amines (e.g., the ε-amino group of lysine (B10760008) residues) on an antibody.[10][11] This is typically achieved using carbodiimide (B86325) chemistry with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS).[12][13]
The conjugation process proceeds as follows:
-
Activation: EDC first reacts with the carboxyl group (-COOH) on the this compound to form a highly reactive but unstable O-acylisourea intermediate.[13]
-
Stabilization: This intermediate readily reacts with Sulfo-NHS to form a more stable, amine-reactive Sulfo-NHS ester. The Sulfo-NHS ester is less susceptible to hydrolysis in aqueous solutions than the O-acylisourea intermediate, improving the efficiency of the conjugation reaction.[13][14]
-
Conjugation: The amine-reactive Sulfo-NHS ester of Biotin-PEG4 then reacts with primary amine groups on the antibody, forming a stable covalent amide bond and releasing the Sulfo-NHS leaving group.[6]
This two-step process is performed sequentially in a single reaction vessel and is highly efficient for creating stable antibody-biotin conjugates.
Caption: Chemical pathway for antibody conjugation using this compound.
Applications of Biotinylated Antibodies
Biotinylated antibodies are indispensable tools in research and diagnostics due to their versatility and the signal amplification afforded by the biotin-avidin system.[3][15] Common applications include:
-
Immunoassays: Widely used in ELISA, Western blotting, and immunohistochemistry (IHC) for highly sensitive detection of target antigens.[3][15][16]
-
Affinity Purification: Used to isolate target proteins or cells from complex mixtures using streptavidin-coated beads or resins.[3][17]
-
Flow Cytometry: Enables multicolor cell analysis and sorting with high sensitivity, especially for detecting low-abundance surface markers.[15][16]
-
Drug Development: Utilized in the creation of antibody-drug conjugates (ADCs) and for pharmacokinetic (PK) and immunogenicity assays.[18]
-
Proximity Labeling: Employed in techniques like Biotinylation by Antibody Recognition (BAR) to map protein-protein interactions within cells.[19]
Experimental Protocols
The following protocols provide a general framework for the biotinylation of an antibody using this compound. Optimization, particularly of the molar challenge ratio of biotin to antibody, is recommended for each specific antibody to achieve the desired degree of labeling without compromising its antigen-binding activity.[20][21]
Caption: Experimental workflow for antibody biotinylation.
Protocol 1: Antibody Conjugation with this compound
This protocol describes the two-step activation and conjugation process. It is crucial to use freshly prepared EDC and Sulfo-NHS solutions, as their reactivity diminishes over time in aqueous buffers.[12]
A. Materials and Reagents
| Reagent/Material | Specifications |
| Antibody | 1-10 mg/mL, purified |
| This compound | MW ~491.6 g/mol |
| EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl) | MW ~191.7 g/mol |
| Sulfo-NHS (N-hydroxysulfosuccinimide) | MW ~217.1 g/mol |
| Activation Buffer | 0.1 M MES, pH 4.7-6.0 |
| Conjugation Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-8.0 |
| Quenching Buffer | 1 M Tris-HCl, pH 8.0 |
| Desalting Columns | e.g., Zeba™ Spin Desalting Columns, 7K MWCO |
| Anhydrous DMSO | For dissolving this compound |
B. Antibody Preparation
-
The antibody must be in an amine-free and carboxylate-free buffer, such as PBS. Buffers containing Tris or glycine (B1666218) are incompatible as they will compete in the reaction.[10][22]
-
If necessary, perform a buffer exchange into PBS (pH 7.2-8.0) using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-5 mg/mL for optimal conjugation.[21]
C. Conjugation Procedure
-
Prepare Reagents:
-
Dissolve this compound in anhydrous DMSO to create a 50 mM stock solution.
-
Immediately before use, prepare a 100 mM EDC solution and a 100 mM Sulfo-NHS solution in Activation Buffer (e.g., 0.1 M MES, pH 5.5). Do not store these solutions.[23]
-
-
Activation of this compound:
-
In a microfuge tube, combine this compound, EDC, and Sulfo-NHS at the desired molar ratio (see Table 2). A common starting point is a 2-fold molar excess of EDC/Sulfo-NHS over this compound.
-
Incubate the activation mixture for 15-30 minutes at room temperature.[12]
-
-
Conjugation to Antibody:
-
Immediately add the activated this compound mixture to the prepared antibody solution. The volume of the added biotin mixture should not exceed 10% of the antibody solution volume to avoid significant pH changes.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[23]
-
-
Quench Reaction (Optional but Recommended):
-
Add Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted Sulfo-NHS esters.[3]
-
Protocol 2: Purification of Biotinylated Antibody
Purification is essential to remove unreacted biotin and reaction byproducts, which can interfere with subsequent assays.[3][20] Gel filtration using a desalting column is a rapid and effective method.
-
Prepare the desalting column according to the manufacturer's instructions. This typically involves equilibrating the column with PBS, pH 7.4.
-
Apply the entire quenched reaction mixture from Protocol 1 to the center of the resin bed.
-
Centrifuge the column (if using a spin column format) or allow the solution to flow through via gravity.
-
Collect the eluate containing the purified biotinylated antibody. The smaller molecules (unreacted biotin, EDC byproducts, Sulfo-NHS) are retained in the column resin.
-
Measure the protein concentration of the purified conjugate using absorbance at 280 nm (A280).
Protocol 3: Determination of Biotin Incorporation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method used to estimate the number of biotin molecules conjugated per antibody molecule (molar ratio).[4][24] The principle is based on the displacement of the HABA dye from the avidin-HABA complex by the biotin on the antibody, which causes a decrease in absorbance at 500 nm.[24][25]
-
Prepare HABA/Avidin Solution: Prepare the solution according to a commercial kit protocol or by mixing avidin and HABA in PBS.
-
Measure Baseline: Pipette the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (this is A₅₀₀ HABA/Avidin).[4]
-
Add Sample: Add a known volume of your purified biotinylated antibody to the cuvette, mix well, and wait for the reading to stabilize (typically a few minutes).[4]
-
Measure Final Absorbance: Record the final absorbance at 500 nm (this is A₅₀₀ HABA/Avidin/Biotin Sample).
-
Calculate Biotin Concentration: Use the change in absorbance (ΔA₅₀₀) and the molar extinction coefficient of the HABA/Avidin complex (ε ≈ 34,000 M⁻¹cm⁻¹) to calculate the concentration of biotin in your sample.
-
Calculate Molar Ratio: Divide the molar concentration of biotin by the molar concentration of the antibody (calculated from its A280 reading and molecular weight) to determine the average number of biotins per antibody.
Quantitative Data Summary
Successful antibody conjugation depends on carefully controlling reaction parameters. The following table provides recommended starting conditions that should be optimized for each specific application.
Table 2: Recommended Reaction Conditions for Antibody Biotinylation
| Parameter | Recommended Value | Notes |
| Molar Ratios | ||
| Antibody:this compound | 1 : 10 to 1 : 30 | Start with a 20-fold molar excess of biotin. Higher ratios increase labeling but may impact antibody activity.[3][26] |
| Biotin:EDC:Sulfo-NHS | 1 : 2 : 2 | A slight excess of EDC/Sulfo-NHS ensures efficient activation of the carboxylic acid.[27] |
| Reaction Buffers | ||
| Activation Step (EDC/NHS) | 0.1 M MES, pH 4.7-6.0 | Carboxylate activation is most efficient at a slightly acidic pH.[2][8] |
| Conjugation Step (Antibody) | PBS, pH 7.2-8.0 | Reaction of Sulfo-NHS esters with primary amines is efficient at neutral to slightly alkaline pH.[5][28] |
| Incubation Conditions | ||
| Activation Time | 15-30 minutes | At Room Temperature |
| Conjugation Time | 2 hours (RT) or Overnight (4°C) | Longer incubation at 4°C can sometimes improve yield and preserve antibody function. |
| Antibody Concentration | 2 - 10 mg/mL | Higher protein concentrations generally lead to more efficient conjugation.[7] |
References
- 1. Biotinylation: Definition, Applications, Industry Uses [excedr.com]
- 2. Biotinylation - Wikipedia [en.wikipedia.org]
- 3. sinobiological.com [sinobiological.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. goldbio.com [goldbio.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. dianova.com [dianova.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 13. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Biotinylated CST® Antibodies | Cell Signaling Technology [cellsignal.com]
- 16. Biotin Labeled Secondary Antibodies | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Biotin Affinity Purification | Thermo Fisher Scientific - TR [thermofisher.com]
- 18. medkoo.com [medkoo.com]
- 19. Protocol to identify endogenous proximal proteins using biotinylation by antibody recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biomedres.us [biomedres.us]
- 21. drmr.com [drmr.com]
- 22. assets.fishersci.com [assets.fishersci.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. fishersci.ie [fishersci.ie]
- 25. SensoLyte® HABA Biotin Quantitation Kit Colorimetric - 1 kit [eurogentec.com]
- 26. mesoscale.com [mesoscale.com]
- 27. electrochemsci.org [electrochemsci.org]
- 28. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols for Cell Surface Protein Biotinylation using Biotin-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Biotin-PEG4-acid and its activated derivatives for the specific labeling of cell surface proteins. This technique is invaluable for studying protein trafficking, identifying protein-protein interactions, and for the isolation and subsequent analysis of membrane proteins by methods such as Western blotting or mass spectrometry.
Product Information and Properties
This compound is a biotinylation reagent that contains a polyethylene (B3416737) glycol (PEG) spacer arm. This PEG linker increases the reagent's hydrophilicity, which helps to reduce aggregation of the labeled proteins and minimizes steric hindrance, allowing for more efficient binding of biotin (B1667282) to avidin (B1170675) or streptavidin.[1][2][3] The terminal carboxylic acid group can be activated to react with primary amines (e.g., on lysine (B10760008) residues) on target proteins.[1][2]
| Property | Value | Reference |
| Chemical Formula | C21H37N3O8S | [1][4] |
| Molecular Weight | 491.6 g/mol | [1][4] |
| CAS Number | 721431-18-1 | [1][2] |
| Purity | >95% | [4] |
| Solubility | Water, DMSO, DMF | [1][5] |
| Storage | -20°C, protect from moisture | [1][5] |
Experimental Workflow for Cell Surface Protein Biotinylation
The overall workflow for cell surface protein biotinylation involves several key steps, from cell preparation to the analysis of labeled proteins.
Caption: A generalized workflow for cell surface protein biotinylation.
Detailed Experimental Protocols
This section provides detailed protocols for the biotinylation of cell surface proteins on adherent mammalian cells using an N-hydroxysuccinimide (NHS)-activated form of Biotin-PEG4, such as EZ-Link NHS-PEG4-Biotin. The NHS ester readily reacts with primary amines on cell surface proteins.[6][7]
Materials
-
Adherent mammalian cells (e.g., HEK293, HeLa) grown to 80-90% confluency
-
Biotin-PEG4-NHS ester (or similar NHS-activated Biotin-PEG4 reagent)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Quenching Buffer (PBS containing 100 mM glycine), ice-cold
-
Lysis Buffer (e.g., RIPA buffer) containing protease inhibitors
-
Streptavidin-agarose beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer containing DTT or beta-mercaptoethanol)
-
Cell scrapers
-
Microcentrifuge tubes
Protocol for Biotinylation of Adherent Cells
-
Cell Preparation:
-
Grow cells in the appropriate culture vessel (e.g., 10 cm dish) to 80-90% confluency.
-
Place the culture dish on ice and gently aspirate the culture medium.
-
-
Washing:
-
Biotinylation Reaction:
-
Prepare a fresh solution of the Biotin-PEG4-NHS ester in ice-cold PBS at a concentration of 0.5 mg/mL.[11]
-
Add the biotinylation solution to the cells, ensuring the entire surface is covered (e.g., 5 mL for a 10 cm dish).
-
Incubate the dish on a rocking platform at 4°C for 30 minutes.[7][11][12] This low temperature minimizes endocytosis of the labeled proteins.[7]
-
-
Quenching:
-
Aspirate the biotinylation solution.
-
Wash the cells three times with 10 mL of ice-cold Quenching Buffer, incubating for 5 minutes during each wash, to stop the reaction by quenching any unreacted biotinylation reagent.[12]
-
-
Cell Lysis:
-
After the final wash, aspirate the Quenching Buffer and add 1 mL of ice-cold Lysis Buffer containing protease inhibitors to the dish.
-
Scrape the cells from the dish and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.[13][14]
-
Clarify the lysate by centrifuging at ~14,000 x g for 10-15 minutes at 4°C.[13][14]
-
Transfer the supernatant to a new, pre-chilled microcentrifuge tube. This is the total cell lysate.
-
Isolation of Biotinylated Proteins
-
Binding to Streptavidin Beads:
-
Take a small aliquot of the total cell lysate for later analysis (input control).
-
Add an appropriate volume of streptavidin-agarose bead slurry to the remaining lysate.
-
Incubate the mixture on a rotator at 4°C for 2-3 hours or overnight.[11]
-
-
Washing the Beads:
-
Pellet the beads by centrifugation at a low speed (e.g., 1,000 x g) for 1 minute.
-
Carefully aspirate the supernatant (this contains the unlabeled, intracellular proteins).
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and discard the supernatant.[11]
-
-
Elution:
-
After the final wash, remove all the supernatant.
-
Add 50 µL of Elution Buffer (e.g., 2x SDS-PAGE sample buffer) to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to release the biotinylated proteins from the beads.
-
Centrifuge the samples to pellet the beads and collect the supernatant, which contains the isolated cell surface proteins.
-
Downstream Analysis
The eluted proteins are now ready for analysis by SDS-PAGE and Western blotting to detect specific proteins of interest, or for more comprehensive analysis using mass spectrometry.
Signaling Pathway Visualization
The biotinylation of cell surface receptors can be the first step in studying their role in signaling pathways. For example, a common application is to investigate the effect of a ligand on the internalization of its receptor.
Caption: Ligand-induced receptor internalization and signaling.
These protocols and notes provide a comprehensive framework for the successful biotinylation of cell surface proteins using this compound derivatives. As with any experimental procedure, optimization may be required for specific cell types and proteins of interest.
References
- 1. This compound, 721431-18-1 | BroadPharm [broadpharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. Biotin-PEG4-Biotin [nanocs.net]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Alternative Biotinylation Protocol for the Phospho-Immunoreceptor Array: R&D Systems [rndsystems.com]
- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 11. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell surface biotinylation [protocols.io]
- 13. Determining Cell-surface Expression and Endocytic Rate of Proteins in Primary Astrocyte Cultures Using Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: The Role of Biotin-PEG4-Acid in Advanced ELISA Development
Introduction
The Enzyme-Linked Immunosorbent Assay (ELISA) is a cornerstone technique in diagnostics and life science research, enabling the sensitive detection and quantification of a wide array of analytes. A key strategy for enhancing ELISA performance involves the use of the high-affinity interaction between biotin (B1667282) and streptavidin (or avidin) for signal amplification. The choice of biotinylation reagent is critical, as it can significantly impact the accessibility of the biotin moiety for binding to streptavidin and the overall stability of the conjugated protein. Biotin-PEG4-acid, a biotinylation reagent featuring a four-unit polyethylene (B3416737) glycol (PEG) spacer, offers distinct advantages over traditional biotinylation reagents, leading to improved assay sensitivity and reliability.[1][2]
Key Advantages of this compound in ELISA
The unique structure of this compound, with its hydrophilic PEG spacer, directly addresses common challenges in ELISA development:
-
Reduced Steric Hindrance: The PEG4 spacer arm extends the biotin molecule away from the surface of the labeled protein.[3] This increased distance minimizes steric hindrance, allowing for more efficient binding of the larger streptavidin-enzyme conjugate to the biotin. This enhanced accessibility can lead to a significant increase in signal intensity.
-
Increased Hydrophilicity and Reduced Aggregation: The polyethylene glycol linker is hydrophilic, which imparts greater water solubility to the biotinylated protein.[2][3] This is particularly beneficial for antibodies, as it reduces the tendency for aggregation during storage, leading to more stable and reliable reagents.[2]
-
Improved Signal-to-Noise Ratio: By facilitating more efficient binding of the detection complex and reducing non-specific interactions, the use of a hydrophilic spacer like PEG4 can contribute to a higher signal-to-noise ratio, a critical factor for assay sensitivity.
Illustrative Data: Impact of PEG Spacer on ELISA Performance
While direct quantitative comparisons for this compound are not always readily available in literature, the principles of PEGylation in biotin-streptavidin systems suggest significant performance improvements. The following table provides an illustrative comparison of expected outcomes when using a biotinylating reagent with a PEG4 spacer versus a standard biotinylating reagent with a shorter, hydrophobic linker in a sandwich ELISA format.
| Parameter | Standard Biotin (Short Hydrophobic Linker) | Biotin-PEG4 (Hydrophilic Spacer) | Expected Improvement |
| Signal Intensity (OD at 450 nm) | 1.2 | 1.8 | ~50% Increase |
| Background Noise (OD at 450 nm) | 0.2 | 0.15 | ~25% Decrease |
| Signal-to-Noise Ratio | 6 | 12 | ~100% Increase |
| Limit of Detection (LOD) | 100 pg/mL | 50 pg/mL | 2-fold Improvement |
This table is illustrative and represents typical expected improvements based on the known properties of PEG linkers in immunoassays. Actual results may vary depending on the specific assay conditions, antibodies, and antigen used.
Experimental Protocols
Protocol 1: Biotinylation of Antibodies with Biotin-PEG4-NHS Ester
This compound is typically activated with N-hydroxysuccinimide (NHS) to form Biotin-PEG4-NHS ester, which readily reacts with primary amines on proteins.
Materials:
-
Antibody to be biotinylated (in an amine-free buffer, e.g., PBS)
-
Biotin-PEG4-NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Desalting column or dialysis tubing (10K MWCO)
Procedure:
-
Antibody Preparation:
-
Dissolve or exchange the antibody into the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the antibody for biotinylation.
-
-
Biotin-PEG4-NHS Ester Stock Solution Preparation:
-
Immediately before use, dissolve the Biotin-PEG4-NHS ester in DMF or DMSO to a concentration of 10 mM. The NHS-ester is moisture-sensitive and will hydrolyze, so do not prepare stock solutions for long-term storage.[2]
-
-
Biotinylation Reaction:
-
Calculate the required volume of the 10 mM Biotin-PEG4-NHS ester stock solution to achieve a desired molar excess. A 20-fold molar excess is a good starting point for optimization.
-
Add the calculated volume of the biotinylation reagent to the antibody solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Removal of Excess Biotin:
-
Remove non-reacted Biotin-PEG4-NHS ester using a desalting column or by dialysis against PBS. This step is crucial to prevent interference in subsequent steps.
-
-
Quantification and Storage:
-
Determine the degree of biotinylation using a method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
-
Store the biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage.
-
Protocol 2: Sandwich ELISA using a Biotinylated Detection Antibody
Materials:
-
96-well microplate
-
Capture Antibody
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Antigen Standard and Samples
-
Biotinylated Detection Antibody (from Protocol 1)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate Reader
Procedure:
-
Coating:
-
Dilute the capture antibody to the optimal concentration in a coating buffer (e.g., PBS).
-
Add 100 µL of the diluted capture antibody to each well of the microplate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Antigen Incubation:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the antigen standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the biotinylated detection antibody to its optimal concentration in Blocking Buffer.
-
Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the Streptavidin-HRP conjugate in Blocking Buffer.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Substrate Development and Measurement:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate at room temperature in the dark until sufficient color develops (typically 15-30 minutes).
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Visualizations
References
Application Notes and Protocols for Immunoprecipitation using Biotin-PEG4-acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Biotin-PEG4-acid and its activated derivatives, such as NHS-PEG4-Biotin, for the biotinylation of antibodies and subsequent use in immunoprecipitation (IP) and pull-down assays. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer arm offers significant advantages by increasing solubility, reducing steric hindrance, and minimizing non-specific interactions, thereby enhancing the efficiency and specificity of protein isolation.
Introduction
Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule, such as a protein or antibody.[1] The exceptionally strong and specific interaction between biotin and avidin (B1170675) or streptavidin (Ka = 10^15 M-1) forms the basis of numerous detection and purification applications, including immunoprecipitation.[2][3] When an antibody is labeled with biotin, it can be used to capture its specific antigen from a complex mixture like a cell lysate. The resulting biotinylated antibody-antigen complex can then be efficiently isolated using streptavidin-coated beads.[4]
The use of a Biotin-PEG4 linker provides several key benefits for immunoprecipitation:
-
Increased Solubility : The hydrophilic PEG spacer imparts greater water solubility to the biotinylated antibody, which helps to prevent aggregation during storage and use.[5][6][7]
-
Reduced Steric Hindrance : The long, flexible spacer arm (approximately 29 Å for NHS-PEG4-Biotin) extends the biotin moiety away from the antibody, minimizing steric hindrance and ensuring more efficient binding to streptavidin.[5][7]
-
Minimized Non-Specific Binding : The PEG linker is known to reduce non-specific protein adsorption, leading to cleaner immunoprecipitation results with lower background.[8]
Quantitative Data and Reagent Specifications
The properties of the commonly used NHS-activated form of Biotin-PEG4 are summarized below. This reagent is designed for simple and efficient labeling of antibodies and other proteins that contain primary amines.[6]
| Property | Value | References |
| Molecular Weight | 588.67 g/mol | [5] |
| Spacer Arm Length | 29 Å | [5][9] |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [2][5] |
| Target Moiety | Primary Amines (-NH2) | [6][10][11] |
| Solubility | Water-soluble | [5][6] |
| Typical Molar Excess for IgG Labeling | 12-fold to 20-fold | [6] |
| Typical Biotin Molecules per IgG | 3-5 | [9][12] |
Experimental Protocols
Protocol 1: Biotinylation of Antibody with NHS-PEG4-Biotin
This protocol describes the labeling of an antibody with NHS-PEG4-Biotin. It is optimized for labeling 50-200 µg of antibody.[5]
Materials:
-
Purified antibody (in an amine-free buffer like PBS)
-
Phosphate Buffered Saline (PBS), pH 7.2-8.0[6]
-
Anhydrous DMSO or DMF (optional, for making stock solutions)[13]
-
Zeba™ Spin Desalting Columns (or similar method for buffer exchange)[5]
-
Microcentrifuge
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer, such as PBS. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the labeling reaction and must be removed, for example, by dialysis or using a desalting column.[5][6]
-
Reagent Preparation: Immediately before use, prepare a stock solution of NHS-PEG4-Biotin. For example, add 100 µL of PBS to a 0.5 mg microtube of NHS-PEG4-Biotin to create an 8.5 mM solution.[5] The NHS-ester is moisture-sensitive and hydrolyzes quickly, so do not store the reconstituted reagent.[5][12]
-
Labeling Reaction:
-
Combine the antibody solution with the freshly prepared NHS-PEG4-Biotin solution. The molar ratio of biotin to antibody should be optimized, but a 20-fold molar excess is a good starting point for an antibody concentration of 2 mg/mL.[6]
-
Mix gently by pipetting.
-
Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.[12][13]
-
-
Removal of Excess Biotin: Remove non-reacted NHS-PEG4-Biotin using a desalting column.[5]
-
Prepare the desalting column according to the manufacturer's instructions. This typically involves centrifuging the column to remove the storage buffer and equilibrating with PBS.[5]
-
Apply the labeling reaction mixture to the center of the resin bed.
-
Centrifuge at 1,500 x g for 2 minutes to collect the biotinylated antibody.[5]
-
-
Storage: Store the biotinylated antibody at 4°C for short-term use (<1 month) or at -20°C to -80°C for long-term storage.[5]
Protocol 2: Immunoprecipitation using Biotinylated Antibody
This protocol outlines the steps for capturing an antigen from a cell lysate using a biotinylated antibody and streptavidin-coated magnetic beads.
Materials:
-
Biotinylated antibody (from Protocol 1)
-
Cell lysate prepared in a suitable lysis buffer (e.g., RIPA buffer)
-
Streptavidin-coated magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Magnetic stand
-
Microcentrifuge tubes
-
End-over-end rotator
Procedure:
-
Lysate Preparation: Prepare a cell lysate containing the target antigen using standard methods. Clarify the lysate by centrifugation to remove cellular debris.
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads in their storage buffer.
-
Pipette the required amount of bead slurry into a microcentrifuge tube.
-
Place the tube on a magnetic stand to capture the beads and carefully remove the supernatant.
-
Wash the beads two to three times with Wash Buffer.
-
-
Immunocapture:
-
Add the prepared cell lysate to a fresh microcentrifuge tube.
-
Add the biotinylated antibody to the lysate. The optimal amount of antibody should be determined empirically, but a starting point of 1-5 µg is common.
-
Incubate the lysate-antibody mixture for 1-4 hours at 4°C on an end-over-end rotator.
-
-
Capture of Immune Complex:
-
Add the pre-washed streptavidin magnetic beads to the lysate-antibody mixture.
-
Incubate for an additional 30-60 minutes at 4°C on an end-over-end rotator to allow the biotinylated antibody-antigen complex to bind to the beads.
-
-
Washing:
-
Place the tube on the magnetic stand to capture the beads and discard the supernatant.
-
Wash the beads three to five times with 1 mL of cold Wash Buffer. For each wash, resuspend the beads completely in the buffer, then capture the beads with the magnet and discard the supernatant.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add an appropriate volume of Elution Buffer (e.g., 2X SDS-PAGE sample buffer) to the beads.
-
Boil the sample at 95-100°C for 5-10 minutes to elute the captured antigen and denature the proteins.
-
-
Analysis:
-
Place the tube on the magnetic stand and carefully collect the supernatant containing the eluted proteins.
-
Analyze the eluted proteins by SDS-PAGE, followed by Western blotting or mass spectrometry.
-
Visualizations
References
- 1. Biotinylation Reagents - Amerigo Scientific [amerigoscientific.com]
- 2. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. bioclone.net [bioclone.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. assets.fishersci.com [assets.fishersci.com]
Biotin-PEG4-Acid in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-acid is a heterobifunctional linker that has garnered significant attention in the field of targeted drug delivery. This molecule consists of three key components: a biotin (B1667282) moiety, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid group. This unique structure allows for the conjugation of therapeutic agents to targeting moieties, enhancing their delivery to specific cells or tissues.
The principle behind its application lies in the high affinity of biotin for the biotin receptor (sodium-dependent multivitamin transporter or SMVT), which is often overexpressed on the surface of various cancer cells.[1][2][3][4][5] By attaching a drug or a drug-loaded nanocarrier to this compound, the therapeutic payload can be selectively delivered to tumor sites, thereby increasing efficacy and reducing off-target toxicity.[3][5][6] The PEG spacer enhances the solubility and bioavailability of the conjugate, prolongs its circulation half-life by preventing rapid clearance, and provides a flexible linker that allows the biotin moiety to efficiently bind to its receptor.[7][8][9][10] The terminal carboxylic acid group provides a convenient handle for conjugation to amine-containing molecules, such as drugs, proteins, or the surface of nanoparticles.[7][9][10]
Applications in Drug Delivery
This compound has been successfully employed in a variety of drug delivery systems, primarily for cancer therapy. Its versatility allows for its incorporation into diverse platforms, including:
-
Small Molecule Drug Conjugates: Direct conjugation of cytotoxic drugs to this compound can enhance their tumor-specific delivery.[3]
-
Nanoparticle Functionalization: Modifying the surface of nanoparticles (e.g., liposomes, polymeric micelles, gold nanoparticles) with this compound enables active targeting to cancer cells.[4][11][12][13] This approach is particularly promising for encapsulating and delivering poorly soluble drugs.
-
PROTACs: Biotin-labeled, PEG-based linkers are utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells.[14]
-
Theranostic Systems: Integration of this compound into imaging agents or nanoparticles carrying both a therapeutic and a diagnostic agent allows for simultaneous tumor targeting, imaging, and treatment.
Data Presentation: Physicochemical and Biological Properties
The following tables summarize key quantitative data from various studies utilizing biotin-PEGylated drug delivery systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C21H37N3O8S | [9] |
| Molecular Weight | 491.6 g/mol | [9] |
| CAS Number | 721431-18-1 | [7][9] |
| Purity | ≥ 96% - 98% | [9][15] |
| Solubility | Water, DMSO, DMF | [9] |
| Storage Condition | -20°C | [9] |
Table 2: Characterization of Biotin-PEG Functionalized Nanoparticles
| Nanoparticle System | Drug | Particle Size (nm) | Zeta Potential (mV) | Drug Encapsulation Efficiency (%) | Reference |
| Biotin-zein conjugated nanoparticles | Decitabine | 95.29 | -17.7 | 96.31 | [16] |
| Biotin-Gemcitabine-NLC | Gemcitabine | 203.1 | - | - | [12] |
| Gemcitabine-NLC (uncoated) | Gemcitabine | 194.5 | - | - | [12] |
| TPP-PEG-biotin SANs | Ru-1 | - | - | - | [17] |
| Biotin-conjugated porphyrin nanoparticles | Doxorubicin | - | - | 25.03 | [4] |
Table 3: In Vitro and In Vivo Efficacy Data
| Drug Delivery System | Cell Line / Animal Model | Outcome | Quantitative Result | Reference |
| Biotin-conjugated gemcitabine | A549 cells | Reduced cell viability | <20% viability at 1 µM | [1] |
| Gemcitabine alone | A549 cells | Reduced cell viability | >70% viability at 1 µM | [1] |
| Biotin-conjugated polymer | Colo-26 cells | Enhanced cellular uptake | >2-fold more fluorescence intensity | [1] |
| Biotin-PEG4-1,8-naphthalimide (4d) | MGC-803 xenograft | Tumor growth inhibition | - | [18] |
| Biotin-conjugated nanoparticles | HeLa cell xenograft | Tumor volume reduction | 3.8-fold reduction | [19] |
| Non-biotin conjugated nanoparticles | HeLa cell xenograft | Tumor volume reduction | 2.3-fold reduction | [19] |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Amine-Containing Molecule (e.g., Protein or Nanoparticle Surface)
This protocol describes a general method for conjugating the carboxylic acid group of this compound to a primary amine using carbodiimide (B86325) chemistry.
Materials:
-
This compound[9]
-
Amine-containing molecule (e.g., protein, amine-functionalized nanoparticle)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: MES buffer (pH 4.5-6.0)
-
Conjugation Buffer: PBS or HEPES buffer (pH 7.2-8.0)
-
Quenching solution (e.g., hydroxylamine, Tris buffer)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer.
-
Add a molar excess of EDC and NHS (typically 2-5 fold molar excess over this compound).
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
-
Conjugation to the Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in the Conjugation Buffer.
-
Add the activated Biotin-PEG4-NHS ester solution to the amine-containing molecule solution. The molar ratio will depend on the desired degree of labeling and should be optimized.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS-ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts by purifying the conjugate using a suitable method, such as size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of biotinylation using appropriate analytical techniques (e.g., HABA assay, MALDI-TOF mass spectrometry, or HPLC).
-
Protocol 2: Formulation of Biotin-PEGylated Lipid Nanoparticles (LNPs)
This protocol outlines a general procedure for preparing biotin-functionalized LNPs using the thin-film hydration method followed by extrusion.
Materials:
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG(2000))
-
Biotin-PEG-lipid (e.g., DSPE-PEG(2000)-Biotin)
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., PBS, HEPES)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids, cholesterol, and Biotin-PEG-lipid in the organic solvent in a round-bottom flask. The molar ratio of the components should be optimized for the desired formulation.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film with the aqueous buffer containing the drug to be encapsulated.
-
The hydration is performed above the phase transition temperature of the lipids with gentle agitation to form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Subject the MLV suspension to multiple passes (e.g., 10-20 times) through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). This process reduces the size and lamellarity of the vesicles, resulting in the formation of unilamellar LNPs with a more uniform size distribution.
-
-
Purification:
-
Remove any unencapsulated drug by methods such as dialysis or size-exclusion chromatography.
-
-
Characterization:
-
Characterize the formulated Biotin-PEG-LNPs for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the drug encapsulation efficiency and loading content using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Visualizations
Caption: Workflow for the conjugation of this compound.
Caption: Biotin-mediated targeted drug delivery pathway.
References
- 1. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 6. Biotin-guided anticancer drug delivery with acidity-triggered drug release - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. medkoo.com [medkoo.com]
- 8. updates.reinste.com [updates.reinste.com]
- 9. This compound, 721431-18-1 | BroadPharm [broadpharm.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biotin-Functionalized Lipid Nanoparticles: A Promising Approach for Gemcitabine Delivery in Non-Small Cell Lung Cancer Treatment – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 13. zh-tw.genizer.com [zh-tw.genizer.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. chemimpex.com [chemimpex.com]
- 16. Decitabine enclosed biotin-zein conjugated nanoparticles: synthesis, characterization, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Multifunctional TPP-PEG-biotin self-assembled nanoparticle drug delivery-based combination therapeutic approach for co-targeting of GRP78 and lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, docking optimization, and evaluation of biotin-PEG4-1,8-naphthalimide as a potent and safe antitumor agent with dual targeting of ferroptosis and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biotin Decorated Gold Nanoparticles for Targeted Delivery of a Smart-Linked Anticancer Active Copper Complex: In Vitro and In Vivo Studies. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Labeling Peptides with Biotin-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent labeling of peptides with Biotin-PEG4-acid. This process is crucial for various applications, including immunoassays, affinity purification, and protein interaction studies, by attaching a biotin (B1667282) tag to a peptide of interest. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the resulting conjugate and minimizes steric hindrance, ensuring efficient binding of the biotin moiety to avidin (B1170675) or streptavidin.
Principle of the Reaction
This compound is a biotinylating reagent that contains a carboxylic acid group. This group can be activated to react with primary amines, such as the N-terminal alpha-amine or the epsilon-amine of lysine (B10760008) residues within a peptide sequence, forming a stable amide bond. The reaction requires the presence of a carbodiimide (B86325) activator, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and often N-hydroxysuccinimide (NHS) to enhance efficiency and create a more stable amine-reactive intermediate.
Alternatively, the more commonly used and readily available N-hydroxysuccinimide ester form of this reagent, Biotin-PEG4-NHS ester, reacts directly with primary amines under mild basic conditions without the need for a separate activation step. This protocol will focus on the use of Biotin-PEG4-NHS ester due to its widespread use and simplified procedure.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for a typical peptide biotinylation reaction.
| Parameter | Recommended Value | Notes |
| Peptide Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. Ensure the peptide is fully dissolved. |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-8.5 | Amine-free buffers are critical. Tris or glycine (B1666218) buffers will compete for the labeling reagent. |
| Molar Excess of Biotin Reagent | 10- to 20-fold molar excess over the peptide | This ratio may need to be optimized depending on the number of available amines on the peptide and the desired degree of labeling. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster. 4°C can be used to minimize potential peptide degradation. |
| Reaction Time | 30-60 minutes at Room Temperature; 2 hours at 4°C | Longer incubation times generally do not significantly increase labeling and may lead to hydrolysis of the NHS ester. |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 | Added to a final concentration of 20-50 mM to stop the reaction by consuming unreacted NHS-ester. |
Experimental Protocols
This section provides a detailed step-by-step methodology for the biotinylation of a peptide using Biotin-PEG4-NHS ester.
Materials and Reagents
-
Peptide of interest
-
Biotin-PEG4-NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (or other purification systems like dialysis cassettes or HPLC)
-
Microcentrifuge tubes
Step-by-Step Labeling Protocol
-
Peptide Preparation :
-
Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the peptide is completely solubilized. If solubility is an issue, sonication or the addition of a small amount of organic solvent (e.g., DMSO) may be necessary. It is crucial that any solvent used is compatible with the peptide's stability.
-
-
Biotin-PEG4-NHS Ester Stock Solution Preparation :
-
Biotinylation Reaction :
-
Quenching the Reaction :
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to stop the reaction by quenching any unreacted Biotin-PEG4-NHS Ester.[1]
-
-
Purification of the Biotinylated Peptide :
-
Remove the excess, unreacted biotin reagent and byproducts using a desalting column, dialysis, or reverse-phase HPLC.
-
For desalting columns, equilibrate the column with a suitable storage buffer (e.g., PBS) and follow the manufacturer's instructions.
-
The purified biotinylated peptide can be stored at -20°C or -80°C for long-term stability.
-
Quantification of Biotinylation (Optional)
To determine the degree of biotin incorporation, a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can be performed. This assay is based on the displacement of HABA from avidin by biotin, which results in a decrease in absorbance at 500 nm.[2] Kits for biotin quantification are commercially available and provide a standardized procedure.
Visualizations
Chemical Reaction Pathway
Caption: Chemical reaction of a peptide's primary amine with Biotin-PEG4-NHS Ester.
Experimental Workflow
Caption: Experimental workflow for peptide biotinylation.
References
Application Notes and Protocols for Nanoparticle Functionalization with Biotin-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Biotin-PEG4-acid for the functionalization of nanoparticles. The protocols detailed below are intended to facilitate the development of targeted drug delivery systems, diagnostic agents, and other advanced nanomedical applications by leveraging the high-affinity interaction between biotin (B1667282) and streptavidin/avidin (B1170675).
Introduction
This compound is a heterobifunctional linker molecule widely used in bioconjugation and nanotechnology. It features a biotin moiety for specific targeting, a tetra-polyethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a terminal carboxylic acid group for covalent attachment to primary amines on the surface of nanoparticles.[1][2] This functionalization strategy is particularly effective for targeting cancer cells that overexpress biotin receptors.[3][4][5][6] The conjugation of this compound to nanoparticles is typically achieved through a carbodiimide (B86325) crosslinker chemistry, such as the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][7]
Key Applications
-
Targeted Drug Delivery: Biotinylated nanoparticles can encapsulate or be conjugated with therapeutic agents for targeted delivery to tumor sites, enhancing efficacy and reducing off-target toxicity.[3][8][9]
-
Diagnostic Imaging: Functionalization with this compound enables the attachment of imaging agents or targeting of nanoparticles to specific tissues for diagnostic purposes.
-
Biosensing: The strong and specific biotin-streptavidin interaction allows for the development of sensitive and robust biosensors.[10]
-
Immunoassays: Biotinylated nanoparticles are utilized in various immunoassay formats, including ELISA and lateral flow assays, for signal amplification and detection.[11]
Quantitative Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C21H37N3O8S | [5][12] |
| Molecular Weight | 491.60 g/mol | [5][12] |
| Purity | >95% | [5] |
| Solubility | Soluble in DCM, acetonitrile, DMF, and DMSO | [5] |
| Storage | 0-10 °C | [5] |
Table 2: Impact of this compound Functionalization on Nanoparticle Characteristics (Illustrative Examples)
| Nanoparticle Type | Parameter | Before Functionalization | After Functionalization | Reference |
| Gold Nanoparticles (AuNPs) | Hydrodynamic Diameter (nm) | 15 | ~23 | [13] |
| Zeta Potential (mV) | -35 | -8 | [13] | |
| Polymeric Nanoparticles | Hydrodynamic Diameter (nm) | 123 | 128-166 | [14] |
| Zeta Potential (mV) | -30 | No significant change | [14] | |
| Iron Oxide Nanoparticles | Hydrodynamic Diameter (nm) | ~20-40 | Not specified | [15] |
| Zeta Potential (mV) | Not specified | Not specified | [15] |
Note: The exact changes in nanoparticle size and zeta potential are dependent on the core nanoparticle material, size, surface chemistry, and the density of this compound conjugation.[13][14][16]
Experimental Protocols
Protocol 1: Functionalization of Amine-Terminated Nanoparticles with this compound using EDC/NHS Chemistry
This protocol describes the covalent conjugation of this compound to nanoparticles displaying primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Washing Buffer: 1X PBS with 0.05% Tween-20
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Centrifuge and appropriate centrifuge tubes
-
End-over-end rotator
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the Activation Buffer at a concentration of 1-10 mg/mL.
-
Sonicate briefly if necessary to ensure a homogenous suspension.
-
-
Activation of this compound:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
In a separate tube, dissolve EDC (e.g., 10 mg/mL) and NHS (e.g., 15 mg/mL) in Activation Buffer immediately before use.
-
For a typical reaction, use a 2-5 fold molar excess of EDC and NHS over the amount of this compound.
-
Add the desired amount of this compound stock solution to the nanoparticle suspension.
-
Add the freshly prepared EDC/NHS solution to the nanoparticle/biotin mixture. The final volume should be adjusted with Activation Buffer.
-
-
Conjugation Reaction:
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing on an end-over-end rotator to activate the carboxylic acid groups of this compound.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Continue the incubation for an additional 2-4 hours at room temperature, or overnight at 4°C, with continuous gentle mixing.
-
-
Quenching and Washing:
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to deactivate any unreacted NHS-esters.
-
Centrifuge the nanoparticle suspension (e.g., 10,000 x g for 20 minutes; optimize for your specific nanoparticles).
-
Discard the supernatant and resuspend the nanoparticle pellet in Washing Buffer.
-
Repeat the centrifugation and washing steps two more times to remove unreacted reagents and byproducts.
-
-
Final Resuspension and Storage:
-
After the final wash, resuspend the biotinylated nanoparticles in an appropriate buffer for your downstream application (e.g., PBS for biological assays).
-
Store the functionalized nanoparticles at 4°C. For long-term storage, consider the stability of your specific nanoparticles and any conjugated cargo.
-
Protocol 2: Quantification of Biotin Conjugation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the amount of biotin conjugated to the nanoparticles.[1][17] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.[12][18]
Materials:
-
Biotinylated nanoparticles
-
HABA/Avidin pre-mixed reagent or individual HABA and Avidin
-
Biotin standards of known concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 500 nm
-
PBS (pH 7.4)
Procedure:
-
Preparation of HABA/Avidin Solution:
-
If using individual reagents, prepare a solution of avidin in PBS and a separate solution of HABA. Mix them to form the HABA/Avidin complex, which has a characteristic absorbance at 500 nm.
-
If using a kit, reconstitute the HABA/Avidin reagent according to the manufacturer's instructions.[1]
-
-
Preparation of Biotin Standard Curve:
-
Prepare a series of biotin standards in PBS with concentrations ranging from approximately 2 to 16 µM.[17]
-
Add a fixed volume of the HABA/Avidin solution to each well of a 96-well plate.
-
Add an equal volume of each biotin standard to the wells.
-
Include a blank well with HABA/Avidin solution and PBS (no biotin).
-
-
Measurement of Biotinylated Nanoparticles:
-
Prepare a known concentration of your biotinylated nanoparticles in PBS. It is recommended to test several dilutions to ensure the measurement falls within the linear range of the standard curve.[17]
-
Add the same fixed volume of the HABA/Avidin solution to separate wells.
-
Add an equal volume of your diluted biotinylated nanoparticle suspension to these wells.
-
-
Incubation and Measurement:
-
Incubate the microplate at room temperature for 5-10 minutes, protected from light.
-
Measure the absorbance of each well at 500 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all standard and sample readings.
-
Plot the change in absorbance (A500 of HABA/Avidin - A500 of standard) versus the concentration of the biotin standards to generate a standard curve.
-
Determine the concentration of biotin in your nanoparticle sample by interpolating its absorbance change on the standard curve.
-
Calculate the number of biotin molecules per nanoparticle based on the nanoparticle concentration.
-
Visualizations
Signaling Pathway for Biotin-Receptor Mediated Endocytosis
Caption: Biotin-receptor mediated endocytosis pathway for targeted drug delivery.
Experimental Workflow for Nanoparticle Functionalization and Application
Caption: Workflow for nanoparticle functionalization and subsequent evaluation.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Biotinylated nanoparticles: A new frontier in nanomedicine and targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. Biotinylated Bilirubin Nanoparticles as a Tumor Microenvironment‐Responsive Drug Delivery System for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biotinylated polyaminoacid-based nanoparticles for the targeted delivery of lenvatinib towards hepatocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fortislife.com [fortislife.com]
- 11. nancyhemenway.com [nancyhemenway.com]
- 12. Avidin-biotin technology to synthesize multi-arm nano-construct for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Zeta potential changing nanoemulsions: Impact of PEG-corona on phosphate cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. anaspec.com [anaspec.com]
- 18. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols: Immobilization of Ligands using Biotin-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immobilization of ligands to solid surfaces is a cornerstone of numerous life science applications, from immunoassays and affinity chromatography to surface plasmon resonance (SPR) and drug screening. A robust and versatile method for achieving this is through the use of Biotin-PEG4-acid and its derivatives. This bifunctional molecule combines the high-affinity and specific interaction of biotin (B1667282) and streptavidin with a hydrophilic tetra-polyethylene glycol (PEG4) spacer. This application note provides detailed protocols for the biotinylation of amine-containing ligands and their subsequent immobilization onto streptavidin-coated surfaces.
The PEG4 linker offers significant advantages, including increased hydrophilicity of the labeled molecule, which reduces aggregation, and a flexible spacer arm that minimizes steric hindrance, thereby ensuring efficient binding of the biotin moiety to streptavidin.[1][2] The terminal carboxylic acid of this compound can be activated to react with primary amines, or a pre-activated N-hydroxysuccinimide (NHS) ester version, Biotin-PEG4-NHS ester, can be used for direct and efficient labeling of proteins and other amine-containing biomolecules.[1][2]
Principle of Immobilization
The immobilization strategy is a two-step process. First, the ligand of interest, containing a primary amine group (e.g., the ε-amino group of lysine (B10760008) residues in a protein), is covalently conjugated with this compound.[3] This is typically achieved by activating the carboxylic acid group of this compound with EDC and NHS, or more directly by using the Biotin-PEG4-NHS ester. The NHS ester reacts with primary amines in a pH range of 7-9 to form a stable amide bond.[1][2][4]
Second, the resulting biotinylated ligand is introduced to a surface pre-coated with streptavidin. The exceptionally high affinity and specificity of the biotin-streptavidin interaction (dissociation constant, Kd ≈ 10⁻¹⁵ M) ensures a stable and oriented immobilization of the ligand onto the surface.[5] This strong, non-covalent bond is resistant to a wide range of pH, temperature, and denaturing agents.
Key Applications
-
Surface Plasmon Resonance (SPR): Immobilization of biotinylated ligands on streptavidin-coated sensor chips for kinetic and affinity studies of molecular interactions.[5][6][7][8]
-
Immunoassays (e.g., ELISA): Coating microplates with streptavidin allows for the capture of biotinylated antibodies or antigens.
-
Affinity Chromatography: Purification of target molecules from complex mixtures using a streptavidin-functionalized resin and a biotinylated capture ligand.
-
Cell-Based Assays: Labeling of cell surface proteins for detection and isolation.[9]
-
Drug Discovery: Immobilization of drug targets for high-throughput screening of small molecule libraries.
Experimental Protocols
Protocol 1: Biotinylation of Amine-Containing Ligands using Biotin-PEG4-NHS Ester
This protocol describes the labeling of a protein (e.g., an antibody) with Biotin-PEG4-NHS ester.
Materials:
-
Biotin-PEG4-NHS Ester
-
Protein/ligand solution (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette for buffer exchange
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare the Protein Solution:
-
Prepare the Biotin-PEG4-NHS Ester Stock Solution:
-
Biotinylation Reaction:
-
Calculate the required volume of the Biotin-PEG4-NHS ester stock solution to achieve the desired molar excess. A 10-20 fold molar excess of the biotin reagent to the protein is a good starting point.[12] The optimal ratio may need to be determined empirically.
-
Add the calculated volume of the biotinylation reagent to the protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[11][12]
-
-
Quench the Reaction (Optional but Recommended):
-
Add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
-
Remove Excess Biotinylation Reagent:
-
Determine the Degree of Biotinylation:
-
Quantify the number of biotin molecules incorporated per ligand molecule using an assay such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay (see Protocol 2).
-
-
Storage:
-
Store the biotinylated protein at 4°C for short-term use or at -20°C for long-term storage.[10]
-
Protocol 2: Activation of this compound with EDC/NHS
This protocol is for activating the carboxylic acid of this compound to create a reactive NHS ester in situ for coupling to primary amines.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0
-
Reaction Buffer: PBS, pH 7.2-8.0
-
Amine-containing ligand
Procedure:
-
Prepare Solutions:
-
Dissolve this compound in the Activation Buffer to the desired concentration.
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer.
-
-
Activation of this compound:
-
Add EDC and NHS to the this compound solution. A molar ratio of 1:2:2 (this compound:EDC:NHS) is commonly used.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Amine-Containing Ligand:
-
Immediately add the activated this compound solution to the ligand solution in the Reaction Buffer (PBS, pH 7.2-8.0). The reaction of the NHS ester with amines is most efficient at a pH of 7-8.[15]
-
Incubate for 2 hours at room temperature.
-
-
Purification and Quantification:
-
Follow steps 4-7 from Protocol 1 to quench the reaction, purify the biotinylated ligand, determine the degree of biotinylation, and store the final product.
-
Protocol 3: Immobilization of Biotinylated Ligand on a Streptavidin-Coated Surface (for SPR)
This protocol outlines the general procedure for immobilizing a biotinylated ligand onto a streptavidin-coated SPR sensor chip.
Materials:
-
Streptavidin-coated SPR sensor chip
-
Biotinylated ligand (from Protocol 1 or 2)
-
Running buffer (e.g., PBS with 0.05% Tween 20)
-
Regeneration solution (if required, e.g., 10 mM Glycine-HCl, pH 2.0)
Procedure:
-
System Equilibration:
-
Equilibrate the SPR system with the running buffer until a stable baseline is achieved.
-
-
Immobilization of Biotinylated Ligand:
-
Prepare a dilute solution of the biotinylated ligand in the running buffer (e.g., 1-10 µg/mL).
-
Inject the biotinylated ligand solution over the streptavidin-coated sensor surface at a low flow rate (e.g., 5-10 µL/min).
-
Monitor the immobilization level in real-time until the desired response units (RU) are reached.
-
-
Washing:
-
Wash the sensor surface with the running buffer to remove any non-specifically bound ligand.
-
-
Analyte Interaction Analysis:
-
The sensor chip is now ready for the injection of the analyte to study the binding kinetics and affinity.
-
-
Regeneration (if applicable):
-
If the interaction is reversible, inject a regeneration solution to remove the bound analyte, preparing the surface for the next cycle. Note that the biotin-streptavidin linkage is essentially irreversible under typical regeneration conditions.[8]
-
Quantitative Data
The efficiency of biotinylation and the subsequent ligand-analyte interaction can be quantified. The following tables provide examples of typical quantitative data.
Table 1: Biotin Incorporation Efficiency
| Parameter | Method | Typical Value | Reference |
| Molar Ratio (Biotin:Protein) | HABA Assay | 3-5 moles of biotin per mole of IgG | [12] |
| Biotin Incorporation (%) | Quant*Tag Method | 30-70% (antibody dependent) | [16] |
Table 2: Example SPR Kinetic Data for a Biotinylated Ligand-Analyte Interaction
| Parameter | Symbol | Value | Reference |
| Association Rate Constant | ka | 3.5 x 106 M-1s-1 | |
| Dissociation Rate Constant | kd | 3.9 x 10-2 s-1 | |
| Equilibrium Dissociation Constant | KD | 10.9 nM |
Visualizations
Chemical Reaction of Biotin-PEG4-NHS Ester with a Primary Amine
Caption: Reaction of Biotin-PEG4-NHS ester with a primary amine.
Experimental Workflow for Ligand Immobilization
Caption: Workflow for ligand biotinylation and immobilization.
Signaling Pathway: Biotin-Streptavidin Interaction
Caption: Biotin-Streptavidin immobilization for analyte interaction.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. goldbio.com [goldbio.com]
- 3. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. High affinity immobilization of proteins using biotin- and GST-based coupling strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nicoyalife.com [nicoyalife.com]
- 7. biosensingusa.com [biosensingusa.com]
- 8. Combining the Benefits of Biotin–Streptavidin Aptamer Immobilization with the Versatility of Ni-NTA Regeneration Strategies for SPR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. attogene.com [attogene.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. broadpharm.com [broadpharm.com]
- 16. mesoscale.com [mesoscale.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Biotin-PEG4-acid Conjugation
Welcome to the technical support center for Biotin-PEG4-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of their biotinylation experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols.
Troubleshooting Guide
Low conjugation efficiency is a common challenge in bioconjugation. The following table outlines potential issues, their causes, and recommended solutions to improve the yield of your this compound conjugation reactions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Biotinylation | Inefficient activation of this compound: The carboxylic acid group on the biotin-PEG linker was not effectively activated by EDC/Sulfo-NHS. | - Optimize Activation pH: Perform the activation step in a non-amine, non-carboxylate buffer at a pH of 4.5-6.0. 0.1 M MES buffer is highly recommended.[1][2] - Use Fresh EDC/Sulfo-NHS: EDC is moisture-sensitive and hydrolyzes in aqueous solutions. Prepare EDC and Sulfo-NHS solutions immediately before use.[3] |
| Presence of competing nucleophiles: Primary amines (e.g., Tris, glycine) or carboxylates in the reaction buffer are competing with the target molecule for the activated biotin (B1667282).[2][4] | - Use Amine-Free Buffers: Ensure all buffers used during the conjugation are free of primary amines and carboxylates. Recommended buffers for the coupling step include PBS (Phosphate-Buffered Saline) at pH 7.2-8.5.[1][3] | |
| Hydrolysis of the activated NHS-ester: The intermediate NHS-ester is susceptible to hydrolysis, especially at higher pH, which reverts it to the inactive carboxylic acid. | - Prompt Amine Addition: Add the amine-containing target molecule to the activated this compound as soon as possible after the activation step. - Control Coupling pH: While the amine coupling is more efficient at a slightly basic pH, very high pH will accelerate hydrolysis. Maintain the coupling pH between 7.2 and 8.5.[2] | |
| Insufficient molar ratio of reagents: The concentration of this compound, EDC, or Sulfo-NHS is too low relative to the target molecule. | - Increase Molar Excess: For dilute protein solutions (e.g., < 2 mg/mL), a ≥20-fold molar excess of the biotin reagent may be required. For more concentrated solutions (e.g., > 2 mg/mL), a 10- to 20-fold molar excess is a good starting point.[5][6] | |
| Protein Aggregation/Precipitation | Over-biotinylation: Too many biotin molecules are conjugated to the protein, altering its solubility. | - Reduce Molar Ratio: Decrease the molar excess of this compound in the reaction. - Optimize Reaction Time: Shorten the incubation time for the coupling reaction. |
| Unsuitable buffer conditions: The pH or ionic strength of the buffer is not optimal for the protein's stability. | - Buffer Optimization: Ensure the chosen buffer is appropriate for maintaining the stability of your specific protein. | |
| Loss of Protein Activity | Biotinylation of critical functional sites: The biotin molecule has attached to primary amines (e.g., lysine (B10760008) residues) that are essential for the protein's biological activity. | - Reduce Degree of Labeling: Lower the molar ratio of the biotin reagent to the protein. - Alternative Conjugation Chemistry: Consider targeting other functional groups on the protein if amine modification proves detrimental. |
| Inconsistent Results Between Batches | Variability in reagent quality or preparation: Inconsistent concentrations or degradation of stock solutions. | - Standardize Protocols: Prepare fresh reagent solutions for each experiment and use high-purity reagents. - Quantify Biotin Incorporation: Consistently measure the degree of biotinylation for each batch using an assay like the HABA assay. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the two-step this compound conjugation?
A1: A two-step pH profile is crucial for high efficiency. The initial activation of this compound with EDC and Sulfo-NHS should be performed at an acidic pH of 4.5-6.0 to maximize the formation of the stable NHS-ester intermediate. The subsequent coupling of the activated biotin to the primary amine of the target molecule is most efficient at a pH of 7.2-8.5.[1][2]
Q2: Which buffers should I use for the activation and coupling steps?
A2: For the activation step (pH 4.5-6.0), it is critical to use a buffer free of both amines and carboxylates. 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer is the most common and recommended choice.[1][2] For the coupling step (pH 7.2-8.5), an amine-free buffer such as PBS (Phosphate-Buffered Saline) is ideal.[1][3]
Q3: Can I use a one-step protocol by mixing all reagents together?
A3: While a one-step protocol is possible, a two-step protocol is highly recommended, especially when your target molecule also contains carboxyl groups (e.g., proteins). The two-step approach prevents the EDC from cross-linking your target molecules, which can lead to aggregation and loss of function.[7]
Q4: How do I remove excess, unreacted biotin after the conjugation?
A4: Unreacted biotin and reaction byproducts can be efficiently removed using size-exclusion chromatography (e.g., desalting columns) or dialysis.[8] This purification step is essential before any downstream applications or quantification assays like the HABA assay.[9]
Q5: How can I determine the efficiency of my biotinylation reaction?
A5: The degree of biotin incorporation can be quantified using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of the HABA dye from avidin (B1170675) by biotin, which results in a measurable decrease in absorbance at 500 nm.[8][9]
Experimental Protocols
Protocol 1: Two-Step Biotinylation of a Protein with this compound
This protocol provides a general guideline for conjugating this compound to a protein containing primary amines. Optimization may be required for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
This compound
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: PBS, pH 7.2
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column for buffer exchange and purification
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into the Coupling Buffer at a concentration of 1-10 mg/mL.
-
-
Reagent Preparation (Prepare immediately before use):
-
Prepare a 10 mg/mL stock solution of this compound in DMSO or DMF.
-
Prepare a 10 mg/mL stock solution of EDC in Activation Buffer.
-
Prepare a 10 mg/mL stock solution of Sulfo-NHS in Activation Buffer.
-
-
Activation of this compound (pH 6.0):
-
In a microcentrifuge tube, combine this compound, EDC, and Sulfo-NHS in Activation Buffer. A common molar ratio is 1:2:5 (this compound:EDC:Sulfo-NHS).
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Protein (pH 7.2):
-
Immediately add the activated this compound solution to the protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to stop the reaction.
-
-
Purification:
-
Remove excess biotin and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Protocol 2: Quantification of Biotin Incorporation using the HABA Assay
This protocol describes the use of the HABA assay to determine the molar ratio of biotin to protein.
Materials:
-
Biotinylated and purified protein sample
-
HABA/Avidin premixed solution or individual reagents
-
PBS (Phosphate-Buffered Saline), pH 7.2
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
Procedure (Cuvette Format):
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.
-
Measure the absorbance at 500 nm and record this value as A500 (HABA/Avidin).[9]
-
Add 100 µL of the biotinylated protein sample to the cuvette and mix well.[9]
-
Measure the absorbance at 500 nm again once the reading has stabilized. Record this value as A500 (HABA/Avidin/Sample).[9]
-
Calculate the moles of biotin per mole of protein using the appropriate formulas provided by the HABA assay kit manufacturer.
Visualizations
To further clarify the experimental process and the underlying chemistry, the following diagrams have been generated.
Caption: Experimental workflow for the two-step this compound conjugation.
Caption: Chemical reaction mechanism of the two-step EDC/Sulfo-NHS conjugation.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Troubleshooting low yield in Biotin-PEG4-acid reactions
Welcome to the technical support center for Biotin-PEG4-acid reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to the use of this compound in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting an activated this compound (as an NHS ester) with a primary amine?
A1: The optimal pH for the reaction of an N-hydroxysuccinimide (NHS) ester with a primary amine is typically between 7.2 and 8.5.[1] The reaction efficiency is highly pH-dependent; at a lower pH, the primary amine is protonated and less nucleophilic, while at a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the yield of the desired conjugate.[2] For many proteins and peptides, a pH of 8.3-8.5 is recommended to ensure the primary amines are deprotonated and available for reaction.[2]
Q2: Which buffers should I use for the conjugation reaction?
A2: It is crucial to use an amine-free buffer for the conjugation reaction. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the activated this compound, leading to low or no yield of your desired product.[1][3][4] Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate (B1201080), or carbonate buffers.[1]
Q3: How should I store this compound and its activated NHS ester form?
A3: this compound should be stored in a dry, dark place at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[5] The activated NHS ester form is highly sensitive to moisture and should be stored desiccated at -20°C.[6][7] It is recommended to allow the reagent to warm to room temperature before opening to prevent moisture condensation.[6][8] Reconstituted NHS esters should be used immediately as they are prone to hydrolysis in aqueous solutions.[3][4]
Q4: My protein is in a Tris buffer. What should I do before starting the biotinylation reaction?
A4: If your protein is in a buffer containing primary amines like Tris, you must perform a buffer exchange into an amine-free buffer, such as PBS (pH 7.2-8.0), before starting the biotinylation reaction.[3] This can be achieved using methods like dialysis or desalting columns.[3]
Q5: How can I confirm that my this compound NHS ester is still active?
A5: The activity of an NHS ester can be qualitatively assessed by monitoring the release of N-hydroxysuccinimide (NHS) upon hydrolysis.[6][8] A simple method involves dissolving a small amount of the NHS ester in an amine-free buffer and measuring the absorbance at 260-280 nm.[1][6] A significant increase in absorbance after intentional hydrolysis with a strong base indicates that the reagent was active.[6]
Troubleshooting Guide for Low Yield
Low yield is a common issue in bioconjugation reactions. This guide provides a systematic approach to identifying and resolving the root causes.
Problem: Low or No Biotinylation of the Target Molecule
Below is a decision tree to help you troubleshoot your experiment.
Caption: Troubleshooting Decision Tree for Low Biotinylation Yield.
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Reaction pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester stability.[1][2] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Lower temperature can reduce hydrolysis and is better for sensitive proteins.[1] |
| Reaction Time | 30 minutes to 4 hours | Dependent on temperature and reactant concentrations.[1][9] |
| Molar Excess of Biotin (B1667282) Reagent | 10- to 20-fold over the protein | This can be optimized based on the number of available amines and desired degree of labeling.[4] |
| Protein Concentration | > 2 mg/mL | Higher concentrations favor the bimolecular reaction over the competing hydrolysis reaction.[10][11] |
Table 1: Recommended Reaction Parameters for this compound NHS Ester Conjugation.
| pH | Half-life of NHS Ester at 4°C | Half-life of NHS Ester at 0°C |
| 7.0 | - | 4-5 hours[1] |
| 8.6 | 10 minutes[1] | - |
Table 2: pH-Dependent Hydrolysis Rate of NHS Esters.
Detailed Troubleshooting Steps
1. Verify Reagent Quality and Handling
-
Possible Cause: The this compound or the activating reagents (EDC/NHS) have degraded due to improper storage. The NHS ester is particularly moisture-sensitive.[4]
-
Recommended Action:
-
Ensure this compound and EDC/NHS are stored at -20°C in a desiccated environment.[5][12]
-
Always allow reagents to equilibrate to room temperature before opening to prevent water condensation.[6]
-
If activating this compound to its NHS ester, use high-quality, anhydrous solvents like DMSO or DMF if required.[2]
-
Prepare the activated Biotin-PEG4-NHS ester solution immediately before use and discard any unused portion.[3][4]
-
2. Optimize Reaction Conditions
-
Possible Cause: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule.[3]
-
Recommended Action: Perform buffer exchange into an amine-free buffer such as PBS, HEPES, or borate at a pH between 7.2 and 8.5.[1]
-
Possible Cause: The pH of the reaction is too low, leading to protonated (unreactive) amines on the target molecule.
-
Recommended Action: Increase the pH of the reaction buffer to between 8.0 and 8.5 to ensure the primary amines are deprotonated and nucleophilic.[2]
-
Possible Cause: The concentration of the target molecule is too low, favoring the hydrolysis of the activated biotin reagent.[]
-
Recommended Action: Increase the concentration of your protein or other target molecule. A concentration of at least 2 mg/mL is often recommended.[10][11]
-
Possible Cause: The molar ratio of the biotinylating reagent to the target molecule is insufficient.
-
Recommended Action: Increase the molar excess of the activated this compound. A 10- to 20-fold molar excess is a good starting point, but this may need to be optimized.[4]
3. Assess the Target Molecule
-
Possible Cause: The target molecule has no accessible primary amines for conjugation.
-
Recommended Action: Confirm the presence of primary amines (e.g., lysine (B10760008) residues, N-terminus) on your target molecule.[8] If none are available, consider using a different biotinylation chemistry that targets other functional groups.[3]
4. Evaluate Purification and Analysis
-
Possible Cause: The biotinylated product is being lost during the purification step.
-
Recommended Action: Ensure the chosen purification method (e.g., desalting column, dialysis) is appropriate for your sample size and protein stability.[14] Monitor protein recovery at each step.
-
Possible Cause: The method used to detect biotinylation is not sensitive enough or is being inhibited.
-
Recommended Action: Use a reliable method for quantifying biotin incorporation, such as the HABA assay.[9] Ensure there are no interfering substances in your sample.
Experimental Protocols
Protocol 1: Activation of this compound using EDC/NHS
This protocol describes the two-step activation of this compound to its NHS ester, which can then be used to label primary amine-containing molecules.
Materials:
-
This compound[12]
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Activation Buffer: MES buffer (0.1 M, pH 4.7-6.0) or amine- and carboxylate-free buffer.
-
Anhydrous DMSO or DMF (if needed for solubility)
Procedure:
-
Dissolve this compound in the Activation Buffer to the desired concentration. If solubility is an issue, a small amount of anhydrous DMSO or DMF can be used.
-
Add a 1.5-fold molar excess of NHS to the this compound solution.
-
Add a 1.5-fold molar excess of EDC to the solution.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
The resulting Biotin-PEG4-NHS ester solution is now ready for addition to your amine-containing target molecule. It should be used immediately.
Caption: Workflow for Activating this compound with EDC/NHS.
Protocol 2: Biotinylation of a Protein with Activated Biotin-PEG4-NHS Ester
This protocol outlines the general procedure for labeling a protein with a pre-activated Biotin-PEG4-NHS ester.
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.5) at a concentration of 2-10 mg/mL.
-
Freshly prepared Biotin-PEG4-NHS ester solution.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Desalting column or dialysis cassette for purification.[3]
Procedure:
-
Ensure your protein solution is at the correct pH and concentration in an amine-free buffer.
-
Add a 10- to 20-fold molar excess of the freshly prepared Biotin-PEG4-NHS ester solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature. This step consumes any unreacted NHS ester.
-
Remove the excess, unreacted biotin reagent and byproducts by using a desalting column or by dialyzing the sample against a suitable storage buffer (e.g., PBS).
-
The biotinylated protein is now ready for downstream applications. Store appropriately.
Caption: General Workflow for Protein Biotinylation.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. medkoo.com [medkoo.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. goldbio.com [goldbio.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Antibody Conjugation Troubleshooting [bio-techne.com]
- 12. This compound, 721431-18-1 | BroadPharm [broadpharm.com]
- 14. biomedres.us [biomedres.us]
Technical Support Center: Preventing Protein Aggregation After Biotinylation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address protein aggregation following biotinylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation after biotinylation?
Protein aggregation post-biotinylation can be triggered by several factors that disrupt the delicate balance of forces maintaining a protein's native conformation. Key causes include:
-
Over-biotinylation: The modification of too many surface-exposed primary amines (e.g., lysine (B10760008) residues) with biotin (B1667282) can alter the protein's isoelectric point (pI) and net charge, leading to reduced solubility and aggregation.[1]
-
Hydrophobicity of the Biotinylation Reagent: Some biotinylation reagents possess hydrophobic spacer arms. Excessive labeling can increase the overall hydrophobicity of the protein surface, promoting self-association and aggregation.
-
Suboptimal Buffer Conditions:
-
pH: If the buffer pH is close to the protein's isoelectric point, the protein's net charge will be minimal, reducing electrostatic repulsion between molecules and increasing the likelihood of aggregation.
-
Ionic Strength: Low salt concentrations can lead to aggregation if electrostatic interactions are critical for stability. Conversely, excessively high salt concentrations can also promote aggregation through "salting out."
-
-
High Protein Concentration: Concentrated protein solutions increase the frequency of intermolecular collisions, which can lead to the formation of aggregates.[2]
-
Temperature: Elevated temperatures can induce partial unfolding of the protein, exposing hydrophobic cores that can interact and cause aggregation. Conversely, some proteins are unstable at low temperatures (e.g., 4°C).[2]
-
Presence of Reducing Agents (for specific proteins): For proteins with essential disulfide bonds, the presence of reducing agents can lead to unfolding and aggregation. Conversely, for proteins with free cysteines, a lack of reducing agents can lead to the formation of non-native intermolecular disulfide bonds and subsequent aggregation.
-
Intrinsic Properties of the Protein: Some proteins are inherently more prone to aggregation due to their amino acid composition, structural instability, or tendency to form oligomers.
Q2: How can I detect and quantify protein aggregation?
Several methods can be employed to detect and quantify protein aggregates, ranging from simple visual inspection to sophisticated biophysical techniques:
-
Visual Inspection: The most straightforward method is to look for turbidity, cloudiness, or visible precipitates in the protein solution.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340 nm) can indicate the presence of large, light-scattering aggregates.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric protein. The area under the aggregate peaks can be used for quantification.[3][4]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion. It is highly sensitive to the presence of even small amounts of large aggregates.[5][6]
-
Polyacrylamide Gel Electrophoresis (PAGE):
-
Native-PAGE: Can sometimes resolve small oligomers from the monomer.
-
SDS-PAGE (non-reducing): Can detect disulfide-linked aggregates.
-
Q3: Which type of biotinylation reagent is less likely to cause aggregation?
The choice of biotinylation reagent can significantly impact protein stability. Here are some factors to consider:
-
Hydrophilicity: Reagents with hydrophilic spacer arms, such as those containing polyethylene (B3416737) glycol (PEG), are generally preferred as they can help to maintain the solubility of the modified protein. Sulfo-NHS-biotin is more water-soluble than its NHS-biotin counterpart, which can be advantageous in preventing precipitation of the reagent itself and potentially reducing protein aggregation.[1]
-
Spacer Arm Length: A longer spacer arm can reduce steric hindrance when the biotinylated protein interacts with avidin (B1170675) or streptavidin. However, very long and hydrophobic spacer arms could potentially increase the risk of aggregation.
-
Reactivity: Amine-reactive reagents (e.g., NHS esters) are widely used but can lead to heterogeneous labeling. Site-specific biotinylation methods, if applicable to your protein, can offer better control and may reduce the risk of aggregation by modifying less critical residues.
Troubleshooting Guides
Issue 1: Visible precipitation or turbidity during/after the biotinylation reaction.
| Potential Cause | Troubleshooting Step | Rationale |
| Over-labeling | Decrease the molar ratio of the biotinylation reagent to the protein. Start with a lower ratio (e.g., 5:1 or 10:1) and titrate up.[7] | Reduces the number of biotin molecules attached to the protein, minimizing changes to its surface properties. |
| Suboptimal Buffer pH | Ensure the buffer pH is at least 1-2 units away from the protein's isoelectric point (pI). | Maximizes the protein's net charge, increasing electrostatic repulsion between molecules and enhancing solubility. |
| High Protein Concentration | Perform the biotinylation reaction at a lower protein concentration (e.g., 1-2 mg/mL).[8] | Decreases the likelihood of intermolecular interactions that lead to aggregation. |
| Reagent Precipitation | If using a non-sulfonated NHS-ester, dissolve it in an organic solvent like DMSO or DMF immediately before adding it to the protein solution. Add the reagent dropwise while gently stirring. | Ensures the reagent is fully dissolved before it comes into contact with the protein, preventing localized high concentrations that can cause both reagent and protein to precipitate. |
| Temperature Stress | Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. | Slows down both the biotinylation reaction and potential unfolding/aggregation processes. |
Issue 2: No visible precipitate, but subsequent analysis (e.g., SEC, DLS) shows the presence of soluble aggregates.
| Potential Cause | Troubleshooting Step | Rationale |
| Hydrophobic Interactions | Add solubility-enhancing excipients to the reaction and storage buffers. | These additives can help to stabilize the protein and prevent self-association. |
| Intermolecular Disulfide Bonds | If your protein has free cysteine residues, add a reducing agent (e.g., DTT, TCEP) to the buffer. | Prevents the formation of non-native disulfide bonds between protein molecules. |
| Instability of the Biotinylated Protein | After biotinylation, immediately exchange the buffer to one optimized for storage, potentially containing cryoprotectants like glycerol (B35011) if freezing. | Removes unreacted biotin and byproducts, and places the protein in an environment that promotes long-term stability. |
| Heterogeneous Labeling | Consider using a biotinylation reagent with a more hydrophilic spacer arm (e.g., PEGylated biotin). | Improves the solubility of the biotinylated protein. |
Data Presentation: Additives for Preventing Aggregation
The following table summarizes common additives used to prevent protein aggregation, along with their typical working concentrations. The optimal concentration for each additive should be determined empirically for your specific protein.
| Additive Class | Example | Typical Concentration Range | Mechanism of Action |
| Polyols/Sugars | Glycerol | 5-50% (v/v) | Stabilizes the native protein structure by preferential hydration. Acts as a cryoprotectant. |
| Sucrose, Trehalose | 5-10% (w/v) | Similar to glycerol, they are excluded from the protein surface, favoring the compact native state. | |
| Amino Acids | Arginine/Glutamate | 50-500 mM | Can suppress aggregation by interacting with both charged and hydrophobic patches on the protein surface. |
| Reducing Agents | Dithiothreitol (DTT) | 1-10 mM | Prevents oxidation of free sulfhydryl groups and the formation of intermolecular disulfide bonds. |
| TCEP-HCl | 0.1-1 mM | A more stable and effective reducing agent than DTT over a wider pH range. | |
| Detergents (non-denaturing) | Tween-20, Triton X-100 | 0.01-0.1% (v/v) | Can help to solubilize hydrophobic regions and prevent aggregation. Use with caution as they may interfere with downstream applications. |
| CHAPS | 0.1-1% (w/v) | A zwitterionic detergent that is often milder than non-ionic detergents. | |
| Salts | NaCl, KCl | 50-500 mM | Modulate electrostatic interactions. The optimal concentration is protein-dependent. |
Experimental Protocols
Protocol 1: Optimizing the Molar Ratio of Biotinylation Reagent to Protein
-
Prepare the Protein: Dialyze the protein into an amine-free buffer (e.g., PBS, pH 7.4). Adjust the protein concentration to 1-2 mg/mL.
-
Set up Reactions: Prepare a series of reactions with varying molar ratios of biotin reagent to protein (e.g., 5:1, 10:1, 20:1, 40:1).
-
Biotinylation Reaction: Add the calculated amount of freshly prepared biotinylation reagent to each reaction tube. Incubate at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Quench Reaction: Add a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM to stop the reaction.
-
Remove Excess Biotin: Use a desalting column or dialysis to remove unreacted biotin and byproducts.
-
Analyze for Aggregation: Analyze a small aliquot of each reaction by SEC or DLS to determine the extent of aggregation.
-
Assess Biotinylation Efficiency (Optional): Use a HABA assay or a similar method to determine the degree of biotinylation for each ratio.
-
Select Optimal Ratio: Choose the highest molar ratio that results in sufficient biotinylation without causing significant aggregation.
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Quantification
-
System Equilibration: Equilibrate the SEC column with a suitable mobile phase (e.g., PBS, pH 7.4) until a stable baseline is achieved. The mobile phase should be filtered and degassed.
-
Sample Preparation: Filter the biotinylated protein sample through a low-protein-binding 0.22 µm filter.
-
Injection: Inject a defined volume of the protein sample onto the column.
-
Data Acquisition: Monitor the elution profile using a UV detector at 280 nm.
-
Analysis: Integrate the peak areas for the monomer and any aggregate peaks. The percentage of aggregation can be calculated as: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
Mandatory Visualizations
Caption: A workflow for protein biotinylation with integrated troubleshooting steps.
Caption: Key factors contributing to protein aggregation after biotinylation.
References
- 1. researchgate.net [researchgate.net]
- 2. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. unchainedlabs.com [unchainedlabs.com]
- 7. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Post-Biotinylation Cleanup
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of unreacted Biotin-PEG4-acid following labeling reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this critical purification step.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of Biotinylated Molecule | Protein Precipitation: Over-biotinylation can alter the solubility of the target molecule. | - Optimize the molar ratio of the biotinylation reagent to your target molecule. A lower ratio may be necessary.[1] - Ensure the reaction buffer is at the optimal pH and composition for your molecule's stability. |
| Adhesion to Purification Matrix: The protein may be non-specifically binding to the desalting column, dialysis membrane, or other purification apparatus. | - For desalting columns, ensure you are using a volume within the recommended range to maximize recovery.[1] - Consider adding a carrier protein like BSA after the quenching step and before purification to reduce non-specific binding, especially if your protein of interest is at a low concentration.[1] - For centrifugal filters, pre-treating the membrane with a solution like polyvinylpyrrolidone (B124986) may help.[1] | |
| High Background in Downstream Assays (e.g., ELISA, Western Blot) | Incomplete Removal of Free Biotin (B1667282): Residual unreacted this compound can compete for binding sites on streptavidin or avidin (B1170675) conjugates, leading to non-specific signals. | - Dialysis: Increase the dialysis time and the number of buffer changes. Dialysis for 24-48 hours with at least three buffer changes is recommended for optimal removal. - Size Exclusion Chromatography (Spin Columns): While fast, a single pass may not remove all free biotin. For higher purity, consider performing a second pass with a new column.[1] - Affinity Purification: Before your primary affinity capture step, perform a buffer exchange using a spin column or dialysis to significantly reduce the concentration of free biotin. |
| Inconsistent Biotinylation Results Between Batches | Incomplete Reaction or Incomplete Removal: The biotin coupling reaction may not have gone to completion, or the cleanup process may be inconsistent. | - Ensure the biotinylation reaction runs for a sufficient amount of time (e.g., 1.5-2 times longer) to ensure completion.[2] - Standardize your cleanup protocol. If using dialysis, ensure the same duration and number of buffer changes for each batch.[2] |
| Protein Denaturation or Loss of Activity | Harsh Elution Conditions: This is particularly a risk with streptavidin affinity chromatography, which requires strong denaturing agents for elution due to the high affinity of the streptavidin-biotin interaction.[3][4] | - If using affinity chromatography for purification, consider using monomeric avidin resins, which have a lower binding affinity and allow for elution with milder, non-denaturing buffers containing excess free biotin.[4] - For standard streptavidin beads, an alternative elution method involves using excess free biotin in combination with heat.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound?
A1: The three main methods for removing excess biotinylation reagents are dialysis, size exclusion chromatography (SEC), and affinity purification.[6]
-
Dialysis: A simple and gentle method suitable for larger sample volumes, but it is time-consuming.
-
Size Exclusion Chromatography (e.g., spin or gravity flow desalting columns): Rapid and effective for smaller sample volumes, offering good protein recovery.[6][7]
-
Affinity Purification (e.g., streptavidin-coated beads): Highly specific for biotinylated molecules. This can be used for purification, but the strong biotin-streavidin interaction often necessitates harsh elution conditions.[3]
Q2: Which removal method is most suitable for my experiment?
A2: The choice of method depends on several factors, including your sample volume, the size of your labeled molecule, the required purity, and time constraints. The diagram below provides a general workflow for selecting an appropriate method.
Q3: How can I quantify the amount of free biotin remaining after purification?
A3: Direct quantification of free biotin in a purified sample can be complex. However, you can indirectly assess the efficiency of its removal using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. The HABA-avidin complex has a characteristic absorbance that is displaced by biotin, leading to a decrease in absorbance. By comparing your purified sample to a standard curve of known biotin concentrations, you can estimate the amount of free biotin present.[8]
Q4: Can I reuse my size exclusion or affinity chromatography columns?
A4: This depends on the specific product. Many spin columns, such as the Zeba™ Spin Desalting Columns, are designed for single use to prevent cross-contamination.[1] Some affinity chromatography resins can be regenerated, but this often involves harsh washing steps. Always refer to the manufacturer's instructions for the specific product you are using.
Q5: My protein precipitated after adding the this compound. What went wrong?
A5: Protein precipitation during biotinylation is often a sign of over-labeling. A high degree of modification with biotin can alter the protein's surface charge and hydrophobicity, leading to aggregation and reduced solubility.[1] It is recommended to perform optimization experiments with varying molar ratios of the biotinylation reagent to your target molecule to find a balance between efficient labeling and maintaining protein stability.[6]
Comparison of Purification Methods
| Feature | Dialysis | Size Exclusion Chromatography (Spin Columns) | Streptavidin Affinity Chromatography |
| Principle | Diffusion across a semi-permeable membrane based on molecular weight cutoff. | Separation based on molecular size; larger molecules elute first. | Specific binding of biotinylated molecules to immobilized streptavidin. |
| Biotin Removal Efficiency | High, dependent on buffer volume and changes. | Good to high; a second pass can increase purity. | Very high specificity for biotinylated molecules. |
| Protein Recovery | Generally high (>90%), but can be lower for dilute samples. | Typically high (>95% for some products).[6] | Variable, depends on elution conditions; can be high with optimized methods. |
| Time Required | Long (4 hours to overnight). | Fast (under 15 minutes).[6] | Relatively fast (30-60 minutes for binding). |
| Sample Volume | Flexible, suitable for both small and large volumes. | Best for small to medium volumes (typically < 4 mL).[6] | Adaptable to various volumes. |
| Key Advantage | Gentle, simple, and cost-effective for large volumes. | Speed and ease of use. | Highest specificity for biotinylated molecules. |
| Key Disadvantage | Time-consuming. | Potential for some sample dilution (gravity flow) or lower efficiency in a single pass (spin). | Elution often requires harsh, denaturing conditions.[3] |
Experimental Protocols
Protocol 1: Dialysis
This method is suitable for sample volumes typically greater than 100 µL.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10 kDa for most proteins).
-
Dialysis buffer (e.g., PBS), chilled to 4°C.
-
Stir plate and stir bar.
-
Beaker or container large enough to hold at least 100 times the sample volume.
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.
-
Load the biotinylated sample into the dialysis tubing/cassette and seal securely, ensuring no leaks.
-
Place the sealed tubing/cassette into the beaker containing the chilled dialysis buffer.
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for at least 4 hours. For optimal removal, perform at least three buffer changes over 24 to 48 hours.
-
After the final dialysis period, carefully remove the sample from the tubing/cassette.
Protocol 2: Size Exclusion Chromatography (Spin Desalting Column)
This method is ideal for the rapid cleanup of small sample volumes (typically 20-700 µL).
Materials:
-
Spin desalting column with an appropriate MWCO (e.g., 7 kDa).
-
Collection tubes.
-
Microcentrifuge.
Procedure:
-
Prepare the spin column by removing the storage buffer. This is typically done by breaking off the bottom closure, placing the column in a collection tube, and centrifuging for 1-2 minutes at the recommended speed (e.g., 1,500 x g).
-
Discard the flow-through and place the column in a new collection tube.
-
Slowly apply the biotinylated sample to the center of the resin bed.
-
Centrifuge the column for the time and speed recommended by the manufacturer (e.g., 2 minutes at 1,500 x g).
-
The purified sample containing the biotinylated molecule will be in the collection tube. The excess this compound is retained in the column resin.
Protocol 3: Streptavidin Affinity Chromatography (for cleanup)
This protocol is for the specific capture and subsequent recovery of biotinylated molecules to separate them from unreacted biotin.
Materials:
-
Streptavidin-coated magnetic beads or agarose (B213101) resin.
-
Binding/Wash Buffer (e.g., PBS).
-
Elution Buffer (harsh, e.g., 8M Guanidine-HCl, pH 1.5; or mild, e.g., buffer with excess free biotin).
-
Neutralization Buffer (if using acidic elution).
-
Magnetic stand (for magnetic beads).
-
Tubes for incubation.
Procedure:
-
Wash the streptavidin beads/resin with Binding/Wash Buffer to remove any storage buffer.
-
Add your biotinylated sample to the washed beads and incubate with gentle mixing for 30-60 minutes at room temperature to allow the biotinylated molecules to bind.
-
Pellet the beads (using a magnet or centrifugation) and discard the supernatant, which contains the unreacted this compound.
-
Wash the beads three times with Binding/Wash Buffer to remove any remaining unbound biotin.
-
To elute the captured biotinylated molecule, resuspend the beads in Elution Buffer and incubate for 5-10 minutes.
-
Pellet the beads and carefully transfer the supernatant containing your purified molecule to a new tube.
-
If using a harsh or acidic elution buffer, immediately neutralize the eluate with a Neutralization Buffer.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Mechanism of streptavidin affinity purification.
References
- 1. jcadonline.com [jcadonline.com]
- 2. researchgate.net [researchgate.net]
- 3. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Protein Dialysis, Desalting, and Concentration Support—Getting Started | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Small Molecule and Biotin Removal | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Optimizing Biotin-PEG4-Acid to Protein Molar Ratio: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the molar ratio of Biotin-PEG4-acid to protein for effective biotinylation. Find troubleshooting tips, frequently asked questions, detailed protocols, and quantitative data to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to protein?
A1: There is no single optimal ratio; it must be determined empirically for each specific protein and application.[1][2][3][4] A common starting point is a 10- to 20-fold molar excess of biotin (B1667282) to protein.[5] However, the ideal ratio is influenced by several factors, including protein concentration, the number of available primary amines (lysine residues and the N-terminus) on the protein, and the desired degree of labeling.[1][3][4][6] For dilute protein solutions (e.g., <2 mg/mL), a higher molar excess (≥20-fold) is often recommended, while for more concentrated solutions (e.g., >2 mg/mL), a lower molar excess (≥12-fold) may be sufficient.[1][3][6]
Q2: How does protein concentration affect the required molar ratio?
A2: Protein concentration significantly impacts the efficiency of the biotinylation reaction. Dilute protein solutions require a greater molar excess of the biotin reagent to achieve the same level of incorporation as more concentrated protein solutions.[1][3][4] This is because the probability of a reaction between the biotin reagent and the protein decreases at lower concentrations.
Q3: What buffer conditions are recommended for the biotinylation reaction?
A3: The reaction should be performed in an amine-free buffer at a pH of 7.0-8.5.[1][5][7] Phosphate-buffered saline (PBS) is a commonly used buffer.[1] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the NHS-ester of the this compound, thereby quenching the reaction.[1][8][9]
Q4: How can I determine the degree of biotinylation after the reaction?
A4: The most common method to quantify the extent of biotinylation is the 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay.[10][11] This colorimetric assay is based on the displacement of HABA from an avidin-HABA complex by the biotin on your protein, leading to a decrease in absorbance at 500 nm.[11][12][13][14][15][16] The change in absorbance is proportional to the amount of biotin present in the sample.[12][16] Kits for performing the HABA assay are commercially available.[12][13][14][17]
Q5: What is the significance of the PEG4 spacer arm in this compound?
A5: The polyethylene (B3416737) glycol (PEG) spacer arm provides several advantages. It is hydrophilic, which helps to reduce the aggregation of the biotinylated protein in solution.[7][9] The length of the spacer arm also minimizes steric hindrance, allowing for more efficient binding of the biotin to avidin (B1170675) or streptavidin.[10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Biotin Incorporation | Insufficient molar excess of this compound. | Increase the molar ratio of biotin to protein in subsequent experiments.[2] |
| Protein concentration is too low. | Concentrate the protein solution before biotinylation.[8] | |
| Presence of primary amines (e.g., Tris, glycine) in the buffer. | Perform a buffer exchange into an amine-free buffer like PBS before the reaction.[8][9] | |
| Hydrolyzed (inactive) this compound reagent. | Prepare the biotin reagent solution immediately before use, as the NHS-ester is moisture-sensitive and can hydrolyze.[1][2] | |
| Protein Precipitation/Aggregation | Over-biotinylation leading to changes in protein solubility. | Reduce the molar excess of the biotin reagent or decrease the reaction time or temperature.[2][18] |
| The protein is inherently unstable under the reaction conditions. | Ensure the buffer conditions (pH, salt concentration) are optimal for your protein's stability. | |
| Inconsistent Results Between Batches | Incomplete removal of excess biotin reagent. | Ensure thorough removal of unreacted biotin using dialysis or a desalting column.[19] |
| Variation in the biotinylation reaction time or temperature. | Standardize the reaction time and temperature for all experiments. | |
| Batch-to-batch variation in the protein or biotin reagent. | If possible, use a single large batch of protein for a series of experiments to minimize variability.[19] | |
| Loss of Protein Function | Biotinylation of a critical lysine (B10760008) residue in the protein's active or binding site. | Reduce the degree of labeling by lowering the molar ratio of biotin to protein.[6] Consider alternative biotinylation chemistries that target other functional groups if primary amines are critical for function. |
Quantitative Data Summary
The following table provides recommended starting molar excess ratios of this compound to protein based on protein concentration. Note that these are starting points, and optimization is crucial for each specific protein.
| Protein Concentration | Recommended Molar Excess (Biotin:Protein) | Expected Degree of Labeling (Biotins per Protein) |
| ≤ 2 mg/mL | ≥ 20-fold | Varies, empirical determination required |
| 2 - 10 mg/mL | ≥ 12-fold | Varies, empirical determination required |
| IgG at 2 mg/mL | ≥ 20-fold | ~3-5 (for NHS-PEG4-Biotin)[1] |
| IgG at 10 mg/mL | ≥ 12-fold | ~3-5 (for NHS-PEG4-Biotin)[1] |
| Antibody at 1-10 mg/mL | 20-fold | ~4-6 (for EZ-Link™ NHS-PEG4-Biotinylation Kit)[20] |
Experimental Protocols
Protocol 1: Biotinylation of a Protein with this compound
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound, NHS ester
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette for buffer exchange
-
Reaction tubes
Procedure:
-
Prepare the Protein Sample:
-
Ensure your protein is at a known concentration in an amine-free buffer. If the buffer contains primary amines, perform a buffer exchange into PBS.[5]
-
-
Calculate the Amount of this compound:
-
Determine the desired molar excess of biotin to protein.
-
Calculate the required mass or volume of the this compound stock solution to add to your protein solution.
-
-
Prepare the this compound Stock Solution:
-
Immediately before use, dissolve the this compound, NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL.[5]
-
-
Biotinylation Reaction:
-
Quench the Reaction (Optional):
-
To stop the reaction, you can add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[5]
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts using a desalting column or by dialyzing against PBS.[5]
-
-
Storage:
-
Store the biotinylated protein under conditions that are optimal for the non-biotinylated protein.[1]
-
Protocol 2: Determination of Biotin Incorporation using the HABA Assay
Materials:
-
Biotinylated protein sample (with free biotin removed)
-
HABA/Avidin solution (commercially available or prepared)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or a 96-well microplate
Procedure:
-
Prepare Samples and Standards:
-
HABA Assay (Cuvette Format):
-
Pipette the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A500 HABA/Avidin).[11]
-
Add a known volume of your biotinylated protein sample to the cuvette, mix well, and wait for the reading to stabilize.
-
Measure the absorbance at 500 nm again (A500 HABA/Avidin/Biotin Sample).[11]
-
-
Calculation of Biotin:Protein Molar Ratio:
-
The concentration of biotin can be calculated using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex (ε = 34,000 M⁻¹cm⁻¹).[11][15][16]
-
Online calculators are also available to simplify this calculation.[15][16][21]
-
The molar ratio is determined by dividing the moles of biotin by the moles of protein in the sample.
-
Visualizations
Caption: Experimental workflow for protein biotinylation.
Caption: Detection of a cell surface receptor using a biotinylated ligand.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. attogene.com [attogene.com]
- 10. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. anaspec.com [anaspec.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. HABA Calculator | BroadPharm [broadpharm.com]
- 16. HABA Biotinylation Calculator | AAT Bioquest [aatbio.com]
- 17. Biotin Quantitation Kits | Thermo Fisher Scientific - US [thermofisher.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. researchgate.net [researchgate.net]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. HABA Calculator | Thermo Fisher Scientific - TW [thermofisher.com]
Biotin-PEG4-acid stability and storage conditions
Biotin-PEG4-acid: Technical Support Center
Welcome to the technical support center for this compound. This guide provides detailed information on the stability, storage, and handling of this reagent, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage (months to years), this compound powder should be stored at -20°C.[1][2] For short-term storage (days to weeks), 0-4°C is acceptable.[1] It is crucial to keep the product in a dry, dark environment to prevent degradation.[1][3] The product is generally stable for a few weeks at ambient temperature, such as during shipping.[1] When stored correctly, the reagent should be stable for more than two years.[1]
Q2: How should I store this compound once it is in solution?
The stability of this compound in solution depends on the solvent.
-
Aqueous Solutions: Due to the potential for hydrolysis, especially after activation of the carboxylic acid, it is recommended to prepare aqueous solutions fresh and use them immediately. Do not store this compound in aqueous buffers.
-
Organic Solvents (DMSO, DMF): Stock solutions can be prepared in anhydrous (moisture-free) DMSO or DMF.[2][4] When handled properly to exclude moisture, these stock solutions may be stable for several months when stored at -20°C or -80°C.[5] It is advisable to aliquot the stock solution to minimize freeze-thaw cycles.
Q3: What solvents can I use to dissolve this compound?
This compound is soluble in water, DMSO, and DMF.[2][4] The hydrophilic PEG spacer enhances its aqueous solubility.[1]
Q4: My experiment requires the activation of the carboxylic acid group. What should I be aware of?
The terminal carboxylic acid group of this compound requires activation to react with primary amines (e.g., on proteins). This is typically done using carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or a similar activator. The resulting NHS ester is highly reactive but also susceptible to hydrolysis in aqueous environments. Therefore, activated this compound should be used immediately.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Biotinylation Efficiency | 1. Reagent Degradation: The carboxylic acid was not properly activated, or the activated ester (e.g., NHS ester) hydrolyzed before reacting with the target molecule. | * Equilibrate the solid reagent vial to room temperature before opening to prevent moisture condensation.[5] * Use anhydrous DMSO or DMF to prepare stock solutions.[5] * Prepare activated this compound immediately before use and do not store it in solution.[5][6] |
| 2. Incompatible Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule for the activated biotin (B1667282) reagent.[6] | * Perform the conjugation reaction in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.0.[6] | |
| 3. Inefficient Activation: The concentration or quality of the activating agents (e.g., EDC/NHS) is insufficient. | * Use fresh, high-quality activation reagents. * Optimize the molar ratio of this compound, activation agents, and your target molecule. | |
| High Background / Non-Specific Signal | 1. Reagent Aggregation: The biotinylated molecule has aggregated, leading to non-specific binding. | * The PEG4 linker is designed to increase hydrophilicity and reduce aggregation, but if issues persist, consider optimizing the degree of labeling by reducing the molar excess of the biotin reagent during conjugation.[7] |
| 2. Insufficient Washing: Unreacted biotin reagent was not adequately removed post-conjugation. | * Increase the number and duration of washing steps. * Use a suitable purification method such as dialysis, gel filtration, or spin columns to effectively remove excess, non-conjugated biotin reagent.[5] |
Data Presentation
Storage and Stability Summary
| Parameter | Condition | Recommendation/Value | Source |
| Storage (Solid) | Long-Term | -20°C | [1][2] |
| Short-Term | 0 - 4°C | [1] | |
| General | Keep dry and protected from light | [1] | |
| Storage (Solution) | Anhydrous DMSO/DMF | -20°C or -80°C; aliquot to avoid freeze-thaw cycles | [5][8] |
| Aqueous Buffer | Prepare fresh, use immediately | [5] | |
| Shelf Life (Solid) | Properly Stored | > 2 years | [1] |
| Shipping | Standard | Shipped at ambient temperature; stable for several weeks | [1] |
| Solubility | Solvents | Water, DMSO, DMF | [2][4] |
Experimental Protocols
Protocol 1: General Procedure for Protein Biotinylation using Activated this compound
This protocol describes the biotinylation of a protein with primary amines (e.g., lysine (B10760008) residues) using this compound activated by EDC and NHS.
Materials:
-
This compound
-
Protein to be labeled in amine-free buffer (e.g., PBS, pH 7.4)
-
Activation Buffer: MES buffer (pH 5.0-6.0)
-
Conjugation Buffer: PBS (pH 7.2-8.0)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous DMSO
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting column)
Procedure:
-
Reagent Preparation:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or Activation Buffer immediately before use.
-
-
Activation of this compound:
-
In a microcentrifuge tube, mix this compound, EDC, and NHS. A common starting molar ratio is 1:1.5:1.2 (Biotin-acid:EDC:NHS).
-
Incubate the activation reaction at room temperature for 15-30 minutes.
-
-
Protein Conjugation:
-
Add the activated this compound solution to your protein solution in Conjugation Buffer. The molar ratio of biotin reagent to protein will depend on the desired degree of labeling and should be optimized (a starting point is often a 20-fold molar excess).
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight.
-
-
Quenching Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS-ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, non-reacted biotin reagent and byproducts by running the sample through a desalting or gel filtration column equilibrated with your desired storage buffer (e.g., PBS).
-
Visualizations
Troubleshooting Workflow for Low Biotinylation
Caption: Troubleshooting workflow for low biotinylation efficiency.
Activation and Conjugation Pathway
Caption: Reaction pathway for this compound activation and conjugation.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound, 721431-18-1 | BroadPharm [broadpharm.com]
- 3. Biotin-PEG4-COOH | CAS:721431-18-1 | Biopharma PEG [biochempeg.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. goldbio.com [goldbio.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Biotin-PEG4-acid and its Derivatives
Welcome to the technical support center for Biotin-PEG4-acid and its activated forms. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during the biotinylation process.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and Biotin-PEG4-NHS ester?
A1: this compound is a biotinylation reagent that contains a carboxylic acid group. This group is not reactive towards primary amines on its own and requires activation, typically with a carbodiimide (B86325) like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to react with amine-containing molecules.[1][2][3][4] Biotin-PEG4-NHS ester, on the other hand, is an amine-reactive version where the carboxylic acid has been pre-activated with an N-hydroxysuccinimide (NHS) ester.[5][6][7][8][9] This allows for a more direct and efficient reaction with primary amines at physiological to slightly alkaline pH.[5][6][8]
Q2: My biotinylation reaction is not working. What are the common causes?
A2: Several factors can lead to failed or inefficient biotinylation. The most common issues include:
-
Inappropriate Buffer Choice: Using buffers that contain primary amines, such as Tris or glycine, will compete with your target molecule for the biotinylation reagent.[5][6][10]
-
Hydrolysis of the Reagent: NHS esters are moisture-sensitive and can hydrolyze in aqueous solutions, rendering them inactive.[5][11][12] It is crucial to use fresh, anhydrous DMSO or DMF to prepare stock solutions and use them immediately.[5][13]
-
Incorrect pH: The optimal pH for the reaction of NHS esters with primary amines is between 7 and 9.[5][6][8][9] Deviations from this range can significantly reduce reaction efficiency.
-
Insufficient Molar Excess of Biotin (B1667282) Reagent: The ratio of biotin reagent to your target molecule may be too low. For optimal labeling, a 12- to 20-fold molar excess is often recommended, though this may require optimization depending on the protein concentration.[5][8][14]
Q3: I am observing high background or non-specific binding in my assay after biotinylation. How can I reduce it?
A3: High background can result from several factors:
-
Excess Biotin Reagent: Failure to remove all non-reacted and hydrolyzed biotin reagent after the labeling reaction is a primary cause.[6] Thoroughly purify your biotinylated protein using dialysis or desalting columns.[5][13]
-
Over-biotinylation: Attaching too many biotin molecules can lead to protein aggregation and non-specific binding.[15] Optimize the molar ratio of the biotin reagent to your protein.
-
Incomplete Blocking: In assays like Western blotting or ELISA, insufficient blocking of the membrane or plate can lead to non-specific binding of streptavidin conjugates.[16]
Q4: Can I use this compound directly for labeling my protein?
A4: No, this compound itself will not react with primary amines on a protein. It must first be activated to form a reactive ester. This is typically done in a two-step process using EDC and sometimes Sulfo-NHS, or by using a pre-activated form like Biotin-PEG4-NHS ester.[1][2] The direct use of this compound is intended for conjugation to molecules with available hydroxyl or other suitable groups via esterification, or for activation prior to amine coupling.[4][17]
Troubleshooting Guide
Issue 1: Low Biotinylation Efficiency
| Potential Cause | Troubleshooting Step |
| Competing amines in the buffer | Perform a buffer exchange into an amine-free buffer like PBS (Phosphate Buffered Saline) at pH 7.2-8.0 before starting the biotinylation reaction.[5][10][13] |
| Hydrolyzed/inactive biotin reagent | Prepare fresh stock solutions of the biotin reagent in anhydrous DMSO or DMF immediately before use.[5][13] Ensure the solid reagent has been stored properly desiccated at -20°C.[7][8] |
| Suboptimal reaction pH | Ensure the pH of your reaction buffer is between 7 and 9 for NHS ester reactions.[5][6][8][9] For EDC-mediated reactions with this compound, the optimal pH is typically 4.5-5.5.[1][2] |
| Inadequate molar ratio | Increase the molar excess of the biotin reagent to the target molecule. A starting point of a 20-fold molar excess for dilute protein solutions is recommended.[5][14] |
Issue 2: Protein Precipitation or Aggregation
| Potential Cause | Troubleshooting Step |
| Over-biotinylation | Reduce the molar ratio of the biotin reagent to your protein. Perform a titration experiment to find the optimal ratio that provides sufficient labeling without causing precipitation.[15] |
| Low solubility of the biotinylated protein | The PEG4 spacer in this compound is designed to increase water solubility and reduce aggregation.[7][8] If aggregation still occurs, consider further optimization of the reaction conditions (e.g., lower temperature, shorter incubation time). |
Data Presentation
Table 1: Influence of pH on the Stability of Amine-Reactive Biotinylation Reagents in Aqueous Solution
| pH | Hydrolysis Half-life | Recommended Use |
| < 6.5 | > 2 hours | Stable for stock solution preparation |
| 7.2 | ~ 1-2 hours | Optimal for biotinylation reactions |
| > 8.0 | < 15 minutes | Use immediately, shorter reaction times |
This data is adapted from a study on Sulfo-NHS-LC-Biotin and serves as a general guideline.[18]
Experimental Protocols
Protocol 1: Biotinylation of a Protein using Biotin-PEG4-NHS Ester
-
Buffer Exchange: Ensure your protein is in an amine-free buffer, such as Phosphate Buffered Saline (PBS), at a pH between 7.2 and 8.0.[5][11] If your protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.[5][10]
-
Prepare Biotin Stock Solution: Immediately before use, dissolve the Biotin-PEG4-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.[13]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the Biotin-PEG4-NHS ester stock solution to your protein solution.[13]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[6][13]
-
Quench Reaction: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 50-100 mM.[13] Incubate for 15 minutes at room temperature.[13]
-
Purification: Remove excess, unreacted biotin and byproducts by using a desalting column or dialysis against a suitable storage buffer.[6][13]
Protocol 2: Activation of this compound and Conjugation to a Protein
-
Buffer Preparation: Use a buffer devoid of both primary amines and carboxyl groups, such as MES buffer, at a pH of 4.5-5.5.[1][2]
-
Activation of this compound: Dissolve this compound, EDC, and optionally Sulfo-NHS in the MES buffer. The Sulfo-NHS helps to stabilize the active intermediate.
-
Incubation for Activation: Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Conjugation to Protein: Add the activated this compound mixture to your protein solution (also in MES buffer).
-
Incubation for Conjugation: Let the conjugation reaction proceed for 2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the biotinylated protein from byproducts and unreacted reagents using a desalting column or dialysis.
Visualizations
Caption: Reaction pathways of Biotin-PEG4-NHS ester with a target protein and competing molecules.
Caption: A troubleshooting workflow for low biotinylation efficiency.
References
- 1. Biotinylation | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Biotinylation - Wikipedia [en.wikipedia.org]
- 3. This compound, 721431-18-1 | BroadPharm [broadpharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. goldbio.com [goldbio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Biotinylation of protein in tris buffer - Protein and Proteomics [protocol-online.org]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vectorlabs.com [vectorlabs.com]
- 16. researchgate.net [researchgate.net]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid steric hindrance with Biotin-PEG4-acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotin-PEG4-acid. Our goal is to help you overcome common experimental challenges and achieve optimal results in your biotinylation and subsequent detection or purification assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific issues you may encounter during your experiments with this compound.
Q1: Why am I seeing a weak or no signal in my streptavidin-based assay after biotinylating my molecule of interest with this compound?
A1: A weak or no signal can stem from several factors. Here's a troubleshooting checklist:
-
Inefficient Biotinylation:
-
Incorrect Buffer: Ensure your reaction buffer for coupling this compound is free of primary amines (e.g., Tris, glycine) which compete with your target molecule for reaction with the activating agent (like EDC/HATU).[1][2] Use a non-amine-containing buffer such as phosphate-buffered saline (PBS).
-
Suboptimal pH: For activating the carboxylic acid of this compound with reagents like EDC, the pH should be acidic (around 4.5-5.5) for the activation step, followed by an adjustment to a more physiological pH (7.2-8.0) for the reaction with the amine-containing molecule.
-
Insufficient Molar Excess: The molar ratio of this compound to your protein or other molecule may be too low. For a starting point, a 10:1 to 20-fold molar excess of the biotin (B1667282) reagent to the protein is often recommended.[3] This may require optimization depending on the concentration of your target molecule and the number of available primary amines.[1]
-
Hydrolyzed Reagent: Ensure your activating reagents (EDC, HATU) are fresh and have been stored correctly to prevent hydrolysis and loss of activity.
-
-
Steric Hindrance:
-
While the PEG4 spacer is designed to minimize steric hindrance, it's possible that the biotin moiety is still inaccessible to the streptavidin binding pocket, especially with large, complex biomolecules.[4][5][6][7] Consider if a longer PEG spacer might be necessary for your specific application.[8][9]
-
-
Assay Conditions:
-
Incubation Times: Incubation times for your biotinylated molecule with streptavidin may be too short. Try extending the incubation period or performing it overnight at 4°C.[10]
-
Insufficient Detection Reagents: The concentration of your streptavidin conjugate (e.g., streptavidin-HRP) may be too low. Optimize the concentration for your specific assay.[10]
-
Improper Washing: Inadequate washing can lead to high background, which can mask a weak signal. Ensure thorough washing steps are performed.[11]
-
Q2: I'm observing high background noise in my assay. How can I reduce it?
A2: High background can obscure your results. Here are common causes and solutions:
-
Non-specific Binding:
-
Excess Biotinylation Reagent: It is crucial to remove any unreacted this compound after the labeling reaction. This can be achieved through dialysis or size-exclusion chromatography (e.g., a desalting column).[1][2]
-
Hydrophobic Interactions: The PEG spacer in this compound is hydrophilic, which helps to reduce non-specific binding and aggregation of the labeled protein.[5][6][7][12] However, some degree of non-specific binding to surfaces or other proteins can still occur. The use of blocking buffers (e.g., BSA or non-fat dry milk) is essential in assays like ELISA and Western blotting.
-
Binding to Streptavidin Beads: Some proteins can bind non-specifically to streptavidin-coated beads.[13] To mitigate this, you can pre-clear your sample by incubating it with beads that do not have streptavidin before proceeding with the specific capture of your biotinylated protein.[13]
-
-
Contaminated Reagents:
-
Ensure all buffers and reagents are freshly prepared and filtered to remove any particulates that could contribute to background signal.[11]
-
Q3: How do I choose the right PEG spacer length for my application?
A3: The choice of PEG spacer length is a critical parameter for successful biotinylation and subsequent detection.
-
Short PEG Spacers (e.g., PEG4): These are suitable for many applications where the biotinylation site on the target molecule is readily accessible. The PEG4 spacer provides a balance of increased hydrophilicity and reduced steric hindrance compared to reagents without a spacer.[9]
-
Longer PEG Spacers (e.g., PEG12): For larger, more complex molecules or when the biotinylation site is sterically hindered, a longer PEG spacer may be necessary to provide greater flexibility and distance the biotin from the molecule, allowing for more efficient binding to streptavidin.[8][9][14] The flexibility of the polymer spacer plays a significant role in accommodating the binding of streptavidin.[14]
Q4: Can the PEG spacer affect the binding affinity of biotin to streptavidin?
A4: Yes, the PEG spacer can influence the binding kinetics and affinity. While the core biotin-streptavidin interaction is extremely strong, very long PEG chains can, in some cases, slightly decrease the binding affinity. Studies have shown that as the molecular weight of the PEG chain increases, the equilibrium dissociation constant can also increase.[15] However, the benefit of overcoming steric hindrance often outweighs the slight reduction in affinity. The PEG4 spacer is generally considered a good starting point that minimizes steric hindrance without significantly impacting the binding strength for most applications.[6][7]
Quantitative Data Summary
The following table summarizes key quantitative data related to biotin-PEG reagents and the biotin-streptavidin interaction.
| Parameter | Value | Reagent/System | Significance |
| Biotin-Streptavidin Dissociation Constant (Kd) | ~10⁻¹⁵ M | Biotin-Streptavidin | Indicates an extremely strong and stable interaction.[15] |
| PEGylated Biotin-Avidin Dissociation Constant (Kd) | ~10⁻⁸ M | Biotin-PEG (MW 588, 3400, 5000) - Avidin (B1170675) | The PEG chain can increase the dissociation constant (weaken the affinity) compared to free biotin.[15] |
| Stoichiometry of PEGylated Biotin to Avidin | 4:1 | Biotin-PEG (MW 588, 3400) - Avidin | Shorter PEG chains allow for the binding of four biotin molecules per avidin tetramer.[15] |
| Stoichiometry of PEGylated Biotin to Avidin | 1:1 | Biotin-PEG (MW 5000) - Avidin | Longer PEG chains can sterically hinder the binding to all four sites on avidin.[15] |
| This compound Molecular Weight | 491.6 g/mol | This compound | Important for calculating molar ratios in labeling reactions.[16][17] |
| Biotin-PEG4-NHS Ester Molecular Weight | 588.67 g/mol | Biotin-PEG4-NHS Ester | Useful for comparison and for applications using NHS ester chemistry.[5] |
Experimental Protocols
Protocol: Biotinylation of a Protein with this compound using EDC/NHS Chemistry
This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for your specific protein and application.
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.5
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Protein to be labeled (in a suitable buffer, free of amines)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein: Dissolve the protein to be labeled in the Reaction Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into the Reaction Buffer using a desalting column or dialysis.
-
Activate this compound:
-
Immediately before use, dissolve this compound, EDC, and NHS (or Sulfo-NHS) in the Activation Buffer.
-
A common starting molar ratio is 1:2:5 (this compound:EDC:NHS).
-
Incubate this activation mixture at room temperature for 15-30 minutes.
-
-
Biotinylation Reaction:
-
Add the activated this compound mixture to the protein solution. A 10- to 20-fold molar excess of the activated biotin reagent to the protein is a good starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-activated biotin.
-
-
Purification:
-
Storage:
-
Store the biotinylated protein under the same conditions that are optimal for the unlabeled protein.[1]
-
Visualizations
Caption: The role of the PEG4 spacer in mitigating steric hindrance.
Caption: Workflow for protein biotinylation with this compound.
Caption: Troubleshooting logic for weak or no signal issues.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. precisepeg.com [precisepeg.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. goldbio.com [goldbio.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. Biotin PEG4 succinimidyl ester | AAT Bioquest [aatbio.com]
- 13. Troubleshooting streptavidin enrichment of biotinylated proteins. – P4EU [p4eu.org]
- 14. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intermolecular interaction of avidin and PEGylated biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound, 721431-18-1 | BroadPharm [broadpharm.com]
- 17. Biotin-PEG4-COOH | CAS:721431-18-1 | Biopharma PEG [biochempeg.com]
Issues with Biotin-PEG4-acid solubility in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the solubility of Biotin-PEG4-acid in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the PEG spacer important?
A1: this compound is a heterobifunctional biotinylation reagent. It contains a biotin (B1667282) moiety for binding to streptavidin or avidin, a four-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid group. The hydrophilic PEG spacer is crucial as it increases the water solubility of the molecule and its conjugates, and the flexible nature of the PEG chain helps to minimize steric hindrance during binding of the biotin to streptavidin.[1][2][3][4]
Q2: In which solvents is this compound soluble?
A2: this compound is generally soluble in water and aqueous buffers, as well as organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[2][5][6][7] The solubility in aqueous solutions is enhanced by the hydrophilic PEG spacer.[1][2][3]
Q3: How should I store this compound powder and stock solutions?
A3: The solid powder should be stored at -20°C, protected from moisture and light.[5][8] Stock solutions, typically prepared in an organic solvent like DMSO, should be stored at -20°C or -80°C.[9] It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[10][11]
Q4: Why is my this compound not dissolving well in my aqueous buffer?
A4: Several factors can affect the solubility of this compound in aqueous buffers. These include the pH of the buffer, the concentration of the this compound, the temperature, and the ionic strength of the buffer. As a carboxylic acid, its solubility is pH-dependent, with higher solubility expected at neutral to alkaline pH where the carboxylic acid group is deprotonated.
Q5: Can I prepare a concentrated stock solution of this compound in an aqueous buffer?
A5: While this compound is water-soluble, achieving high concentrations in aqueous buffers alone can be challenging. For concentrated stock solutions, it is standard practice to first dissolve the compound in an organic solvent like DMSO and then dilute it into the desired aqueous buffer.[12]
Troubleshooting Guide
Issue: Poor or slow dissolution of this compound in an aqueous buffer.
This is a common issue that can often be resolved with adjustments to the protocol. The following steps provide a systematic approach to troubleshooting poor solubility.
Caption: Troubleshooting workflow for this compound solubility.
Detailed Troubleshooting Steps:
-
Verify Buffer pH: this compound is a carboxylic acid. Its solubility in aqueous solutions is significantly influenced by pH.
-
Problem: At acidic pH, the carboxylic acid group is protonated (-COOH), making the molecule less polar and thus less soluble in water.
-
Solution: Ensure your buffer pH is in the neutral to slightly alkaline range (pH 7.0 - 8.5). In this range, the carboxylic acid will be deprotonated to the more soluble carboxylate form (-COO⁻). If your experimental conditions allow, adjust the pH of your buffer.
-
-
Increase Temperature:
-
Problem: Dissolution may be slow at room temperature or 4°C.
-
Solution: Gently warm the solution to around 37°C.[13] This can increase the kinetic energy of the molecules and facilitate dissolution. Avoid boiling, as it may degrade the compound.
-
-
Use Mechanical Agitation:
-
Problem: Insufficient mixing can lead to slow dissolution.
-
Solution: After adding the this compound to the buffer, vortex the solution gently. For more persistent issues, sonication in a water bath for short periods can help to break up any aggregates and promote dissolution.
-
-
Prepare a Concentrated Stock in an Organic Solvent: This is the most common and recommended method for preparing solutions of biotinylation reagents.
-
Problem: You need a higher concentration than what is readily achievable in your aqueous buffer alone.
-
Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in anhydrous (dry) DMSO or DMF.[12] Once fully dissolved, you can add this stock solution dropwise to your aqueous reaction buffer with gentle stirring. The final concentration of the organic solvent in your reaction should be minimized to avoid affecting your downstream application (typically <5%).
-
Data Summary
| Solvent/Buffer | Qualitative Solubility | Remarks |
| Water | Soluble / Good[2][5][6][7] | Solubility is pH-dependent; better at neutral to alkaline pH. |
| PBS (Phosphate Buffered Saline) | Generally Soluble | A commonly used buffer for biotinylation reactions (pH ~7.4). |
| DMSO (Dimethyl sulfoxide) | Soluble[5][6] | Recommended for preparing high-concentration stock solutions. |
| DMF (Dimethylformamide) | Soluble[6] | An alternative to DMSO for preparing stock solutions. |
| Storage Conditions | Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Years | Protect from moisture and light.[5][8] |
| Stock Solution (in DMSO/DMF) | -20°C to -80°C | Months | Aliquot to avoid freeze-thaw cycles.[9][10][11] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution in an organic solvent, which is the recommended starting point for most applications.
Caption: Workflow for preparing a this compound stock solution.
Materials:
-
This compound (solid)
-
Anhydrous DMSO or DMF
-
Microcentrifuge tubes
Procedure:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a suitable container.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mg/mL or a specific molarity).
-
Vortex the solution until the solid is completely dissolved. If necessary, use a brief sonication in a water bath.
-
Aliquot the stock solution into single-use volumes in microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Direct Solubilization in Aqueous Buffer
This protocol is for applications where the use of an organic solvent is not desirable. Success may depend on the final concentration and buffer composition.
Materials:
-
This compound (solid)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
pH meter and adjustment solutions (e.g., 0.1 M NaOH) if needed
Procedure:
-
Prepare your desired aqueous buffer. Ensure the pH is between 7.0 and 8.5 for optimal solubility.
-
Weigh the this compound and add it to the buffer.
-
Vortex the solution. Observe for complete dissolution.
-
If dissolution is slow or incomplete:
-
Gently warm the solution to 37°C while stirring.
-
If warming is insufficient, sonicate the solution in a water bath for 5-10 minutes.
-
-
Once dissolved, use the solution immediately or store it appropriately. Note that the stability of this compound in aqueous solutions may be lower than in organic stock solutions.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. medkoo.com [medkoo.com]
- 4. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. This compound, 721431-18-1 | BroadPharm [broadpharm.com]
- 7. labsolu.ca [labsolu.ca]
- 8. Biotin-PEG4-COOH | CAS:721431-18-1 | Biopharma PEG [biochempeg.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Biotin-PEG4-TFP ester | TargetMol [targetmol.com]
Validation & Comparative
A Researcher's Guide to Confirming Protein Biotinylation: A Comparative Analysis of Biotin-PEG4-acid and Alternatives
For researchers, scientists, and drug development professionals, the successful biotinylation of a protein is a critical first step in a multitude of applications, from affinity purification to sensitive detection assays. This guide provides a comprehensive comparison of methods to confirm biotinylation, with a focus on Biotin-PEG4-acid and other common amine-reactive reagents. We present supporting experimental data, detailed protocols, and visual workflows to ensure you can confidently assess the success of your biotinylation reactions.
The covalent attachment of biotin (B1667282) to a protein, a process known as biotinylation, allows for the highly specific and high-affinity interaction with streptavidin and its analogues.[1] This powerful tool is widely used in various biotechnological applications.[2] this compound is an amine-reactive biotinylation reagent that incorporates a polyethylene (B3416737) glycol (PEG) spacer arm. This spacer is designed to increase the water solubility of the conjugate and extend the distance between the biotin and the protein, which can enhance the binding of biotin to streptavidin by minimizing steric hindrance.[3][4]
Comparing Amine-Reactive Biotinylation Reagents
The choice of biotinylation reagent can significantly impact the efficiency of labeling and the functionality of the biotinylated protein. Here, we compare this compound with two other commonly used amine-reactive reagents: NHS-Biotin and Sulfo-NHS-LC-Biotin.
| Feature | This compound | NHS-Biotin | Sulfo-NHS-LC-Biotin |
| Reactive Group | Carboxylic Acid (requires activation with EDC/HATU) | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Spacer Arm Length | ~29.1 Å (PEG4) | ~13.5 Å | ~22.4 Å |
| Solubility | High aqueous solubility | Soluble in organic solvents (e.g., DMSO, DMF) | Water-soluble |
| Cell Permeability | Generally considered cell-impermeable | Cell-permeable | Cell-impermeable |
| Key Advantage | Hydrophilic spacer reduces aggregation and improves streptavidin binding.[3] | Simple, widely used for intracellular and extracellular protein labeling.[5] | Ideal for labeling cell surface proteins without entering the cell.[6] |
Quantitative Comparison of Biotinylation Efficiency
To illustrate the impact of different reagents and reaction conditions, the following table summarizes typical results from a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, a colorimetric method to quantify the amount of biotin incorporated into a protein.[7] In this assay, a lower absorbance at 500 nm indicates a higher degree of biotinylation as the biotin on the protein displaces the HABA dye from avidin.[8]
| Biotinylation Reagent | Molar Ratio (Biotin:Protein) | Average Biotin-to-Protein Ratio (HABA Assay) |
| This compound | 20:1 | 5.2 |
| 50:1 | 9.8 | |
| NHS-Biotin | 20:1 | 4.5 |
| 50:1 | 8.1 | |
| Sulfo-NHS-LC-Biotin | 20:1 | 4.9 |
| 50:1 | 9.2 |
Note: These are illustrative data based on established principles. Actual results may vary depending on the protein and specific experimental conditions.
Methods for Confirming Successful Biotinylation
Several techniques can be employed to confirm the successful attachment of biotin to your protein of interest.
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay
The HABA assay is a rapid and straightforward colorimetric method for quantifying the extent of biotinylation.[9][10] The assay is based on the displacement of the HABA dye from the avidin-HABA complex by biotin.[8] This displacement results in a decrease in absorbance at 500 nm, which is proportional to the amount of biotin present in the sample.[11]
Streptavidin Gel-Shift Assay
A streptavidin gel-shift assay provides a qualitative or semi-quantitative assessment of biotinylation.[12][13] When a biotinylated protein is incubated with streptavidin, a large, stable complex is formed. This complex will migrate slower on an SDS-PAGE gel compared to the non-biotinylated protein, resulting in a "shift" in the band's position.[2] The disappearance or reduction in the intensity of the original protein band and the appearance of a higher molecular weight band confirms successful biotinylation.[14]
Mass Spectrometry (MS)
Mass spectrometry is the most definitive method for confirming biotinylation.[12] It not only confirms the addition of the biotin moiety by detecting the corresponding mass shift in the protein or its peptides but can also identify the specific amino acid residues that have been modified.[15][16][17] This level of detail is crucial for understanding the precise location of the biotin tag and ensuring that critical functional sites on the protein have not been inadvertently modified.[18]
Experimental Protocols
Protocol 1: Biotinylation of a Protein using this compound
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare Protein: Dissolve the protein in the Activation Buffer to a final concentration of 1-10 mg/mL.
-
Activate this compound: Immediately before use, dissolve this compound, EDC, and Sulfo-NHS in the Activation Buffer to a 10-fold molar excess over the protein.
-
Reaction: Add the activated biotin solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin and byproducts using a desalting column equilibrated with a suitable storage buffer.
Protocol 2: HABA Assay for Biotin Quantification
Materials:
-
Biotinylated protein sample
-
HABA/Avidin pre-mixed solution
-
Biotin standards
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Spectrophotometer or plate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare Samples: Prepare a series of biotin standards and dilutions of your biotinylated protein in PBS. A non-biotinylated protein sample should be used as a negative control.
-
Assay: In a cuvette or microplate well, add the HABA/Avidin solution.
-
Blank Measurement: Measure the absorbance of the HABA/Avidin solution at 500 nm.
-
Sample Addition: Add a known volume of your biotin standard or biotinylated protein sample to the HABA/Avidin solution and mix well.
-
Final Measurement: After a brief incubation (typically 5-10 minutes), measure the absorbance at 500 nm again.
-
Calculation: The decrease in absorbance is used to calculate the biotin concentration in your sample by comparing it to the standard curve generated from the biotin standards.
Protocol 3: Streptavidin Gel-Shift Assay
Materials:
-
Biotinylated protein sample
-
Non-biotinylated protein control
-
Streptavidin
-
SDS-PAGE loading buffer
-
SDS-PAGE gel and electrophoresis system
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Sample Preparation: Prepare two tubes for each protein sample (biotinylated and non-biotinylated). To one tube of each, add a 4-fold molar excess of streptavidin.
-
Incubation: Incubate all tubes for 30 minutes at room temperature.
-
SDS-PAGE: Add SDS-PAGE loading buffer to each sample, boil for 5 minutes, and load onto an SDS-PAGE gel.
-
Electrophoresis: Run the gel according to standard procedures.
-
Staining: Stain the gel with Coomassie Brilliant Blue and destain to visualize the protein bands.
-
Analysis: Compare the lanes with and without streptavidin. A shift to a higher molecular weight in the lane containing the biotinylated protein and streptavidin confirms biotinylation.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams created using Graphviz (DOT language) outline the general workflow for protein biotinylation and the logic of the streptavidin gel-shift assay.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 3. This compound, 721431-18-1 | BroadPharm [broadpharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 13. Biotinylation reagent, Biotin reagent, Linker | BroadPharm [broadpharm.com]
- 14. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting the Optimal PEG Linker Length for Biotinylation
In the fields of proteomics, drug development, and diagnostics, the biotin-streptavidin interaction is a cornerstone technology for detection, purification, and immobilization of biomolecules.[1] The introduction of a polyethylene (B3416737) glycol (PEG) spacer between the biotin (B1667282) molecule and its conjugation target has become standard practice to enhance solubility and reduce steric hindrance.[2][3] However, the length of this PEG linker is a critical variable that can significantly impact experimental outcomes.[4][5] This guide provides an objective comparison of different PEG linker lengths used in biotinylation, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
The Impact of PEG Linker Length on Biotinylation Performance
The choice of PEG linker length is a trade-off between minimizing steric hindrance and maintaining optimal binding kinetics. Longer linkers provide greater flexibility and distance the biotin moiety from the surface of the conjugated molecule, which can improve accessibility for streptavidin binding, especially for bulky proteins or when biotin is located in a sterically hindered position.[3][6] Conversely, in some applications, shorter linkers may be advantageous where proximity is key.[3]
A study on biotinylated probes for anticancer drug target identification found that a medium-length PEG5 linker was most effective at isolating known binding proteins, outperforming both shorter and longer linkers.[4][7] This highlights that the optimal linker length is often application-dependent and may require empirical determination.[4][7] Longer linkers have also been shown to be beneficial in direct binding assays, producing superior reagents.
Quantitative Comparison of PEG Linker Performance
The following table summarizes the general characteristics and performance metrics associated with different PEG linker lengths. The data represents a synthesis of typical findings in the literature.
| Feature | Short PEG Linkers (e.g., PEG2-PEG6) | Long PEG Linkers (e.g., PEG12-PEG24) | Key Considerations & Supporting Data |
| Steric Hindrance | May be more susceptible to steric hindrance, potentially limiting streptavidin access.[4] | Reduced steric hindrance, allowing for better accessibility of the biotin to streptavidin.[3][8] | In a study comparing scFv immobilization, it was hypothesized that a larger protein domain acted as a linker, enhancing accessibility, an effect mimicked by longer PEG linkers.[5] |
| Flexibility | Less flexible. | More flexible, providing a greater range of motion for the biotin moiety.[3] | Increased flexibility can facilitate the binding of biotin to all four binding sites of streptavidin. |
| Solubility | Generally good, but longer linkers offer superior solubility enhancement for hydrophobic biomolecules. | Excellent water solubility, which can help prevent aggregation of the biotinylated molecule.[8][9] | The hydrophilic PEG chain imparts water solubility to the conjugated molecule.[8][9] |
| Binding Affinity (to Streptavidin) | High affinity, but can be reduced if steric hindrance is significant. | Generally maintains the high affinity of the biotin-streptavidin interaction (KD ~ 10⁻¹⁵ M).[1] | The association rate constant (kon) for biotin-streptavidin binding is typically in the range of 10⁵ to 10⁷ M⁻¹s⁻¹.[10][11] Longer linkers can help achieve these optimal rates by overcoming steric barriers. |
| Applications | Proximity labeling (e.g., BioID), applications where the biotin needs to be close to the target molecule.[3] | Surface immobilization (e.g., SPR, ELISA), affinity purification/pull-downs, cell surface labeling.[3][9][12] | A study on anticancer probes found a PEG5 linker (28 Å) to be optimal for affinity pulldown.[7] |
| Spacer Arm Length | e.g., PEG4 ≈ 29 Å | e.g., PEG12 ≈ 50 Å | Longer spacer arms are generally recommended, with lengths of 29 Å or more being typical. |
Experimental Protocols
To aid researchers in their evaluation of different PEG linker lengths, we provide the following detailed protocols for key experiments.
Protocol 1: Comparative Biotinylation of a Protein with Different PEG Linker Lengths
This protocol describes the biotinylation of a model protein, such as Immunoglobulin G (IgG), using NHS-activated biotin-PEG reagents with varying linker lengths (e.g., PEG4, PEG8, PEG12).
Materials:
-
IgG solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Biotin-PEG4-NHS, Biotin-PEG8-NHS, Biotin-PEG12-NHS
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting columns or dialysis cassettes for buffer exchange
Procedure:
-
Preparation of Biotin-PEG-NHS Stock Solutions: Immediately before use, dissolve each Biotin-PEGn-NHS ester in DMSO or DMF to a final concentration of 10 mM. Do not store these solutions as the NHS ester is moisture-sensitive and hydrolyzes over time.[13]
-
Biotinylation Reaction: a. Divide the IgG solution into separate reaction tubes for each PEG linker length to be tested. b. Calculate the volume of the 10 mM Biotin-PEGn-NHS stock solution needed to achieve a desired molar excess (e.g., 20-fold molar excess) over the protein. For a 1 mg/mL IgG solution (~6.67 µM), a 20-fold molar excess would be ~133 µM. c. Add the calculated volume of the respective Biotin-PEGn-NHS solution to each IgG solution while gently vortexing. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[14] d. Incubate the reactions for 30-60 minutes at room temperature or for 2 hours on ice.[13]
-
Quenching the Reaction: Add quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS-ester. Incubate for 15 minutes at room temperature.
-
Purification of Biotinylated Protein: Remove excess, unreacted biotinylation reagent and quenching buffer by buffer exchange using a desalting column or dialysis against PBS.[13][14]
-
Quantification of Biotinylation: Determine the degree of biotinylation for each sample using the HABA assay as described in Protocol 2.
-
Analysis: Analyze the biotinylated proteins by SDS-PAGE to check for aggregation and by mass spectrometry (Protocol 4) to determine the sites and extent of biotinylation.
Protocol 2: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for determining the degree of biotinylation.[15][16]
Materials:
-
HABA/Avidin (B1170675) solution (available in commercial kits or can be prepared)
-
Biotinylated protein samples from Protocol 1
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare HABA/Avidin Reagent: Prepare the HABA/Avidin solution according to the manufacturer's instructions. A typical preparation involves dissolving 10 mg of avidin and adding 600 µL of 10 mM HABA in 20 mL of PBS.[17]
-
Cuvette-Based Assay: a. Pipette 900 µL of the HABA/Avidin reagent into a 1 mL cuvette. b. Measure the absorbance at 500 nm (A500). This is the baseline reading.[16][17] c. Add 100 µL of the purified biotinylated protein sample to the cuvette and mix well. d. Wait for the absorbance reading to stabilize (usually within a few minutes) and record the final A500.[16]
-
Calculation of Biotin per Protein Mole: a. The change in absorbance at 500 nm is proportional to the amount of biotin in the sample, which displaces the HABA from the avidin. b. The molar ratio of biotin to protein can be calculated using the Beer-Lambert law and the known extinction coefficient of the HABA-avidin complex.[15] Commercial kits provide detailed calculation instructions.[18]
Protocol 3: Comparative Streptavidin Pull-Down Assay
This protocol assesses the efficiency with which proteins biotinylated with different PEG linker lengths can be captured by streptavidin-coated beads.
Materials:
-
Biotinylated protein samples from Protocol 1
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Lysis/Binding Buffer (e.g., RIPA buffer or a buffer compatible with your downstream application)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer, or a buffer with high concentrations of free biotin)
-
Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)
Procedure:
-
Bead Preparation: a. Resuspend the streptavidin beads and transfer the required amount for each pull-down reaction to a new microcentrifuge tube.[19] b. Wash the beads two to three times with the binding buffer to equilibrate them. Use the magnetic rack or centrifuge to separate the beads from the supernatant during washes.[19]
-
Binding of Biotinylated Protein: a. Add an equal amount of each biotinylated protein sample (e.g., 50 µg) to the equilibrated streptavidin beads. b. Incubate for 30-60 minutes at room temperature or 4°C with gentle end-over-end rotation.[19][20]
-
Washing: a. Pellet the beads using the magnetic rack or centrifuge and discard the supernatant. b. Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.[20]
-
Elution: a. After the final wash, remove all supernatant. b. Add elution buffer to the beads. For analysis by Western blot, SDS-PAGE sample buffer can be used, followed by heating at 95-100°C for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Coomassie staining or Western blotting to compare the amount of protein captured with each different PEG linker.
Protocol 4: Mass Spectrometry Analysis of Biotinylation
Mass spectrometry can be used to identify the specific amino acid residues that have been biotinylated and to quantify the extent of modification at each site.[2][21]
Procedure:
-
Protein Digestion: The biotinylated protein is typically digested into smaller peptides using a protease such as trypsin.
-
Enrichment of Biotinylated Peptides: To increase the sensitivity of detection, biotinylated peptides are often enriched from the complex mixture of peptides using streptavidin or avidin affinity chromatography.[2][22]
-
LC-MS/MS Analysis: The enriched peptides are then separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The resulting MS/MS spectra are searched against a protein database to identify the peptide sequences. The mass shift corresponding to the biotin-PEG linker modification is used to pinpoint the exact site of biotinylation on the peptide.[22] Quantitative analysis of the relative abundance of modified versus unmodified peptides can provide an estimate of the biotinylation efficiency at each site.[22]
Mandatory Visualizations
Caption: Amine-reactive biotinylation workflow.
Caption: Comparative experimental workflow.
Caption: Streptavidin pull-down workflow.
References
- 1. アビジン-ビオチン相互作用 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. A novel method for identifying PEGylation sites of protein using biotinylated PEG derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 4. Linker Length in Biotinylated Probes is Key to Identifying Target Proteins for Anticancer Natural Product OSW-1 | Research | News | Tokyo University of Agriculture and Technology [tuat.ac.jp]
- 5. Effect of linkers on immobilization of scFvs with biotin-streptavidin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Linker Length on the Function of Biotinylated OSW-1 Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A surface plasmon resonance immunosensor based on the streptavidin-biotin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. fishersci.ie [fishersci.ie]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. interchim.fr [interchim.fr]
- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 19. neb.com [neb.com]
- 20. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BioSITe: A Method for Direct Detection and Quantitation of Site-Specific Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
The Hydrophilic Advantage: A Comparative Guide to PEG4 Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly impacts the efficacy, safety, and developability of bioconjugates, particularly antibody-drug conjugates (ADCs). Among the diverse array of available linker technologies, hydrophilic linkers, and specifically those incorporating polyethylene (B3416737) glycol (PEG) moieties, have garnered significant attention. This guide provides an objective comparison of the advantages of using a short, discrete PEG linker like PEG4 against other alternatives, supported by experimental data and detailed protocols.
The conjugation of potent, often hydrophobic, small-molecule drugs to large, hydrophilic antibodies can introduce a host of challenges, including aggregation, poor solubility, and rapid clearance from circulation. Hydrophilic linkers, such as those containing PEG, are designed to mitigate these issues, ultimately widening the therapeutic window of the resulting bioconjugate.
Key Advantages of PEG4 Linkers
A primary function of a PEG linker is to impart hydrophilicity to the entire ADC construct. The repeating ethylene (B1197577) oxide units of the PEG chain are highly solvated in aqueous environments, effectively creating a hydration shell around the linker and the attached payload. This increased water solubility helps to prevent the hydrophobic interactions between ADC molecules that can lead to the formation of aggregates.[1][2]
Furthermore, the flexible nature of the PEG chain provides a steric shield that physically separates the hydrophobic payloads of adjacent ADC molecules. This steric hindrance reduces the propensity for intermolecular aggregation, even at high drug-to-antibody ratios (DARs).[1] By minimizing aggregation and increasing hydrophilicity, PEG linkers can significantly improve the pharmacokinetic (PK) profile of an ADC, leading to a longer plasma half-life and increased tumor exposure.[2][3][4]
Comparative Performance of Linkers
The selection of a linker significantly influences the physicochemical properties and in vivo performance of an ADC. The following tables summarize experimental data comparing ADCs constructed with hydrophilic PEG linkers to those with more hydrophobic alternatives, as well as comparing different PEG chain lengths.
Table 1: Comparison of Physicochemical Properties
| Linker Type | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | Relative Hydrophobicity |
| Hydrophobic Linker (e.g., SMCC) | 4 | High | High |
| Hydrophilic Linker (PEG4) | 4 | Low | Low |
| Hydrophilic Linker (PEG8) | 8 | Lower | Lower |
| Hydrophilic Linker (PEG12) | 8 | Lowest | Lowest |
Data synthesized from multiple sources indicating general trends.[2][5][6]
Table 2: Comparison of In Vitro and In Vivo Performance
| Linker Type | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Plasma Half-life |
| Hydrophobic Linker (e.g., SMCC) | Potent | Moderate | Shorter |
| Hydrophilic Linker (PEG4) | Potent | Improved | Longer |
| Hydrophilic Linker (PEG8) | Potent | Further Improved | Longer |
| Hydrophilic Linker (PEG12) | Potent | High | Longest |
Data synthesized from multiple sources indicating general trends. A study on ADCs with a DAR of 8 showed that those with PEG8 and PEG12 linkers had a better pharmacokinetic profile than those with a PEG4 linker.[7][8][9][10][11][12][13][14][15]
Experimental Protocols
A thorough evaluation of ADCs with different linkers involves a suite of analytical and biological assays. Below are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Workflow for In Vitro Cytotoxicity Assay
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. adcreview.com [adcreview.com]
- 4. labinsights.nl [labinsights.nl]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. researchgate.net [researchgate.net]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Biotin-PEG4-acid vs. Cleavable Biotin Reagents for Affinity-Based Research
For researchers, scientists, and drug development professionals, the selection of the appropriate biotinylation reagent is a critical decision that can significantly impact the outcome of affinity-based assays. This guide provides an objective, data-driven comparison of the non-cleavable Biotin-PEG4-acid and various cleavable biotin (B1667282) reagents, offering insights into their respective performances in common applications.
The fundamental distinction between these two classes of reagents lies in the nature of the linker arm connecting the biotin molecule to the reactive group. This compound features a stable polyethylene (B3416737) glycol (PEG) spacer, creating a permanent linkage. In contrast, cleavable biotin reagents incorporate a labile bond within their spacer arm, allowing for the release of the biotinylated molecule from its binding partner, such as streptavidin, under specific chemical or physical conditions.
Performance in Application-Specific Contexts
The choice between a non-cleavable and a cleavable biotin reagent is primarily dictated by the downstream application and the need to recover the target molecule.
This compound (Non-Cleavable): This reagent is ideal for applications where the biotinylated molecule does not need to be eluted from the streptavidin support, or where harsh elution conditions are acceptable. The PEG4 linker enhances the water solubility of the labeled molecule, which can reduce aggregation, particularly of antibodies. Its applications include:
-
Immunoassays (ELISA, Western Blotting): The stable bond ensures a robust and persistent signal.
-
Affinity Chromatography (for purification of streptavidin or its conjugates): The strong interaction allows for efficient capture.
-
Cell Surface Labeling: The hydrophilicity and membrane impermeability of the reagent make it suitable for labeling cell surface proteins.
Cleavable Biotin Reagents: These reagents are indispensable when the recovery of the captured molecule in its native state is crucial for downstream analysis, such as mass spectrometry or functional assays. The ability to cleave the biotin tag circumvents the need for harsh elution methods that can denature the target protein. Common applications include:
-
Protein-Protein Interaction Studies (Pull-down assays, Co-immunoprecipitation): Allows for the gentle elution of interacting partners for identification.
-
Proteomics and Mass Spectrometry: Facilitates the analysis of biotinylated peptides without interference from the biotin tag itself.
-
Drug Target Identification: Enables the isolation and identification of cellular targets of biotinylated small molecules.
Quantitative Data Summary
The following tables summarize quantitative data from studies comparing the performance of cleavable and non-cleavable biotin reagents.
| Experiment | Metric | Cleavable Biotin (DADPS)[1][2] | Non-Cleavable Biotin (Biotin-PEG-alkyne)[1][2] | Conclusion |
| BONCAT Proteomics | Number of Identified Peptides | >2x more peptides identified | Baseline | Cleavable reagent significantly improves peptide identification in mass spectrometry. |
| BONCAT Proteomics | Number of Quantified Peptides | >2x more peptides quantified | Baseline | Cleavable reagent enhances the quantitative analysis of newly synthesized proteins. |
Table 1: Comparison of a cleavable (DADPS) and a non-cleavable biotin-alkyne in a BONCAT (Biorthogonal Noncanonical Amino Acid Tagging) experiment followed by mass spectrometry. Data is based on a study by McClatchy et al., 2024.[1][2]
| Linker Type | Cleavage Condition | Typical Cleavage Efficiency | Residual Mass on Target |
| Disulfide | Reducing agents (DTT, TCEP) | >90% | Varies with linker |
| Acid-cleavable (DADPS) | 10% Formic Acid | >95% | Small (e.g., 143 Da for DADPS) |
| Photocleavable | UV light (e.g., 365 nm) | >90% | Varies with linker |
Table 2: Characteristics of common cleavable linkers.
Experimental Protocols
Protocol 1: Comparative Pull-Down Assay for Protein-Protein Interaction Analysis
This protocol outlines a method to compare the efficiency of a non-cleavable (this compound) and a cleavable biotin reagent in a pull-down assay followed by western blot.
1. Biotinylation of Bait Protein: a. Prepare solutions of your purified bait protein at 1-2 mg/mL in a suitable buffer (e.g., PBS, pH 7.4). b. Add a 20-fold molar excess of NHS-activated this compound or an NHS-activated cleavable biotin reagent (e.g., NHS-SS-Biotin) to the respective protein solutions. c. Incubate for 30-60 minutes at room temperature. d. Remove excess, unreacted biotin reagent using a desalting column.
2. Immobilization of Bait Protein: a. Equilibrate streptavidin-coated magnetic beads by washing them three times with a binding/wash buffer (e.g., PBS with 0.1% Tween-20). b. Add the biotinylated bait proteins to the beads and incubate for 1 hour at room temperature with gentle rotation.
3. Pull-Down of Prey Protein: a. Incubate the beads with the immobilized bait protein with a cell lysate containing the prey protein for 2-4 hours at 4°C. b. Wash the beads extensively (3-5 times) with the binding/wash buffer to remove non-specifically bound proteins.
4. Elution: a. For this compound (Non-Cleavable): Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer for 5-10 minutes. Note that streptavidin will co-elute. b. For Cleavable Biotin (e.g., Disulfide Linker): Elute by incubating the beads in a buffer containing a reducing agent (e.g., 50 mM DTT) for 30 minutes at 37°C.
5. Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF membrane and perform a western blot using an antibody specific to the prey protein. c. Compare the band intensities between the two conditions to assess the recovery of the prey protein.
Protocol 2: On-Bead Digestion for Mass Spectrometry Analysis
This protocol is suitable for identifying interacting proteins using a cleavable biotin reagent.
1. Perform steps 1-3 from Protocol 1 using a cleavable biotin reagent.
2. On-Bead Digestion: a. After the final wash, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate). b. Add trypsin and incubate overnight at 37°C.
3. Cleavage and Peptide Recovery: a. Centrifuge the beads and collect the supernatant containing the digested peptides of the prey protein. b. To release the biotinylated bait peptides, cleave the linker according to the manufacturer's instructions (e.g., add DTT for a disulfide linker). c. Collect the supernatant containing the cleaved bait peptides.
4. Mass Spectrometry Analysis: a. Desalt the collected peptides using a C18 StageTip. b. Analyze the peptides by LC-MS/MS to identify the interacting proteins.
Visualizing Workflows and Pathways
Concluding Remarks
The decision to use this compound or a cleavable biotin reagent is contingent upon the specific experimental goals. For applications requiring robust, permanent labeling and where recovery of the native protein is not a priority, this compound is a reliable choice. However, for experiments that necessitate the gentle elution and subsequent analysis of the captured biomolecules, such as in protein-protein interaction studies and proteomics, cleavable biotin reagents are demonstrably superior. The quantitative data from mass spectrometry studies strongly supports the use of cleavable reagents for enhanced identification and quantification of target proteins and their interactors. Researchers should carefully consider the nature of their downstream analysis to select the biotinylation strategy that will yield the most informative and reliable results.
References
A Head-to-Head Comparison of Protein Detection Methods in Western Blotting: Biotin-PEG4-Acid Labeling vs. Alternative Strategies
For researchers, scientists, and drug development professionals seeking to optimize their Western blot analyses, the choice of protein detection method is critical. This guide provides an objective comparison of protein labeling with Biotin-PEG4-acid against other common detection strategies. We will delve into the performance characteristics of each method, supported by experimental data and detailed protocols, to facilitate an informed decision for your specific research needs.
Executive Summary
The detection of proteins on a Western blot membrane can be accomplished through various labeling and detection strategies. The traditional biotin-streptavidin system, particularly utilizing reagents like this compound, offers robust signal amplification. However, alternative methods, such as direct and indirect fluorescent detection or the use of enzyme-conjugated primary antibodies, present distinct advantages in terms of workflow simplicity and potential for multiplexing. This guide will compare these methods based on key performance indicators: sensitivity, signal-to-noise ratio, and linear dynamic range.
Performance Comparison of Western Blot Detection Methods
The selection of a detection method in Western blotting is a trade-off between sensitivity, convenience, and the need for quantitative accuracy. Below is a summary of the key performance characteristics of this compound labeling followed by streptavidin-HRP detection, compared to direct and indirect fluorescent labeling and direct enzyme (HRP) conjugation.
| Feature | This compound + Streptavidin-HRP | Direct Fluorescent Labeling (Primary Ab-Fluorophore) | Indirect Fluorescent Labeling (Secondary Ab-Fluorophore) | Direct Enzyme Labeling (Primary Ab-HRP) |
| Sensitivity | High to Very High | Moderate | High | Moderate to High |
| Signal-to-Noise Ratio | Good to Excellent | Excellent | Very Good | Good |
| Linear Dynamic Range | Moderate | Wide | Wide | Moderate |
| Workflow Complexity | High (Multi-step) | Low (Single incubation) | Moderate (Two incubations) | Low (Single incubation) |
| Signal Amplification | Yes (Enzymatic) | No | Yes (Multiple secondary Abs) | No |
| Multiplexing Capability | Limited | High | High | Limited |
| Cost | Moderate | High | Moderate | High |
In-Depth Analysis of Detection Methods
This compound Labeling with Streptavidin-HRP Detection
This method involves the covalent attachment of biotin (B1667282) to the target protein, typically via primary amines on lysine (B10760008) residues, using an activated ester of this compound. The polyethylene (B3416737) glycol (PEG) spacer arm reduces steric hindrance and improves solubility.[1] Detection is then achieved using streptavidin conjugated to horseradish peroxidase (HRP), which catalyzes a chemiluminescent reaction.
Advantages:
-
High Sensitivity: The enzymatic amplification from HRP can produce a strong signal, allowing for the detection of low-abundance proteins.[2]
-
Robust Signal: The biotin-streptavidin interaction is extremely strong and stable.[3]
Disadvantages:
-
Complex Workflow: This method involves multiple incubation and wash steps, increasing the hands-on time and potential for variability.
-
Potential for Background: Endogenous biotin-containing proteins in some samples can lead to non-specific signals.[4]
-
Limited Dynamic Range: Enzymatic reactions can become saturated at high protein concentrations, limiting the linear range for quantification.[5]
Fluorescent Labeling (Direct and Indirect)
Fluorescent Western blotting utilizes antibodies conjugated to fluorophores. This can be done directly, with the primary antibody being labeled, or indirectly, with a fluorescently labeled secondary antibody that recognizes the primary antibody.
Advantages:
-
Wide Linear Dynamic Range: The signal generated is directly proportional to the amount of protein, making it well-suited for quantitative analysis.[6][7]
-
Multiplexing: Different fluorophores with distinct emission spectra can be used to detect multiple proteins on the same blot simultaneously.[8]
-
High Signal-to-Noise Ratio: Modern fluorescent imagers and low-fluorescence membranes contribute to clean backgrounds.[9]
Disadvantages:
-
Lower Sensitivity (Direct): Direct labeling lacks the signal amplification of enzymatic methods or indirect detection.
-
Higher Cost: Fluorescently labeled antibodies and dedicated imaging equipment can be more expensive.
Direct Enzyme-Conjugated Primary Antibodies
In this approach, the primary antibody is directly conjugated to an enzyme like HRP. This simplifies the workflow by eliminating the need for a secondary antibody.
Advantages:
-
Simplified Workflow: A single incubation step reduces time and potential for error.[10][11]
-
Good Specificity: Eliminates the possibility of non-specific binding from a secondary antibody.
Disadvantages:
-
Limited Signal Amplification: Lacks the amplification provided by a secondary antibody layer.
-
Reduced Flexibility: Each primary antibody must be individually conjugated, which can be costly and limiting.
-
Moderate Sensitivity: Generally less sensitive than methods with signal amplification.[10]
Experimental Protocols
Detailed methodologies for each of the compared Western blot detection strategies are provided below.
Protocol 1: Protein Labeling with Biotin-PEG4-NHS Ester and Streptavidin-HRP Detection
This protocol outlines the steps for labeling a purified antibody with Biotin-PEG4-NHS ester (a common amine-reactive form) and subsequent detection in a Western blot.
Materials:
-
Purified antibody or protein (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
EZ-Link™ NHS-PEG4-Biotin (Thermo Fisher Scientific)[12]
-
Desalting column
-
Western blot reagents (SDS-PAGE gels, transfer buffer, PVDF membrane)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Streptavidin-HRP conjugate (1 mg/mL stock)[13]
-
ECL chemiluminescent substrate[4]
-
Imaging system (CCD camera or film)
Procedure:
-
Biotinylation Reaction:
-
Dissolve NHS-PEG4-Biotin in an anhydrous solvent like DMSO or DMF to a concentration of 10-20 mM immediately before use.[12]
-
Add a 20-fold molar excess of the biotin reagent to the protein solution.[12]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[12]
-
Remove excess, non-reacted biotin using a desalting column.[14]
-
-
Western Blotting and Detection:
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.[13]
-
Incubate the membrane with the biotinylated primary antibody (at an optimized dilution) overnight at 4°C.
-
Wash the membrane three times for 5 minutes each with TBST.[15]
-
Incubate the membrane with Streptavidin-HRP (typically diluted 1:1,000 to 1:20,000 in blocking buffer) for 1 hour at room temperature.[13][16]
-
Wash the membrane three times for 5 minutes each with TBST.[15]
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions and acquire the image.[4]
-
Protocol 2: Fluorescent Western Blotting (Indirect Detection)
Materials:
-
Western blot reagents
-
Fluorescent blocking buffer (e.g., Thermo Scientific™ Blocker™ FL)[17]
-
Primary antibody (unlabeled)
-
Fluorophore-conjugated secondary antibody
-
Fluorescent imaging system
Procedure:
-
SDS-PAGE and Transfer: Perform electrophoresis and protein transfer to a low-fluorescence PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in fluorescent blocking buffer for 30-60 minutes at room temperature.[17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[18]
-
Washes: Wash the membrane five times for 10 minutes each with TBST.[18]
-
Secondary Antibody Incubation: Incubate the membrane with the fluorophore-conjugated secondary antibody (at an optimized dilution) for 1-2 hours at room temperature, protected from light.[8][18]
-
Final Washes: Wash the membrane five times for 10 minutes each with TBST, protected from light.[18]
-
Imaging: Scan the dry membrane using a fluorescent imaging system at the appropriate excitation and emission wavelengths.[8]
Protocol 3: Direct Enzyme-Conjugated Primary Antibody Western Blot
Materials:
-
Western blot reagents
-
HRP-conjugated primary antibody
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
ECL chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE and Transfer: Run the gel and transfer proteins to the membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with the HRP-conjugated primary antibody (at an optimized dilution) for 1 hour at room temperature or overnight at 4°C.[11][15]
-
Washes: Wash the membrane three times for 5 minutes each with TBST.[11]
-
Detection: Incubate with ECL substrate and image the blot.[15]
Visualizing the Workflows
To better illustrate the differences in the experimental procedures, the following diagrams outline the key steps in each detection method.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Improving the Sensitivity of Traditional Western blotting via Streptavidin containing Poly Horseradish Peroxidase (PolyHRP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Choosing The Right Western Blot Detection Method | Proteintech Group [ptglab.com]
- 7. A Guide to Modern Quantitative Fluorescent Western Blotting with Troubleshooting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. Western Blot Automation: Increasing Signal to Noise Ratio and Intensity [precisionbiosystems.com]
- 10. Can I use an HRP-conjugated primary antibody for western blot (with no secondary)? | AAT Bioquest [aatbio.com]
- 11. neb.com [neb.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. novopro.cn [novopro.cn]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
A Researcher's Guide to Validating Biotinylated Protein Activity: A Comparative Look at Functional Assays
For researchers, scientists, and drug development professionals, the biotinylation of a protein is a powerful technique for detection, purification, and immobilization. However, the covalent attachment of biotin (B1667282), while small, carries the risk of altering the protein's native structure and biological function. Therefore, validating the functional integrity of a biotinylated protein is a critical and indispensable step to ensure that subsequent experimental data is both accurate and meaningful.
This guide provides a comparative overview of common functional assays used to validate the activity of biotinylated proteins. It includes summaries of quantitative data, detailed experimental protocols, and workflow diagrams to help researchers select the most appropriate validation strategy for their specific protein and application.
The Impact of Biotinylation on Protein Function
Biotinylation typically targets primary amines on lysine (B10760008) residues or the N-terminus of a protein. If these sites are located within or near active sites, binding domains, or allosteric regulatory sites, the biotin tag can introduce steric hindrance or alter local conformation, potentially leading to reduced or abolished activity. It is crucial to compare the functional performance of the biotinylated protein against its unlabeled counterpart to quantify any such effects.
Biochemical Assays: Assessing Enzymatic Activity and Binding Kinetics
Biochemical assays directly measure the intrinsic function of a protein in a controlled, cell-free environment. These are fundamental for enzymes, receptors, and other binding proteins.
Enzyme Kinetic Assays
For enzymes, a primary concern is whether biotinylation has affected its catalytic efficiency. This is assessed by comparing key kinetic parameters, namely the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). A significant change in Kₘ suggests an alteration in substrate binding affinity, while a change in Vₘₐₓ indicates an effect on the catalytic turnover rate.
Comparative Performance of Unlabeled vs. Biotinylated Enzymes
| Protein/Enzyme | Assay Type | Parameter | Unlabeled Protein | Biotinylated Protein | Fold Change | Reference |
| Horseradish Peroxidase (HRP) | Colorimetric | Activity | 100% | >95% | ~1.0 | Generic Data |
| Generic Kinase | Kinase Assay | Kₘ (ATP) | 15 µM | 18 µM | 1.2x | Hypothetical Data |
| Generic Kinase | Kinase Assay | Vₘₐₓ | 120 nmol/min/mg | 110 nmol/min/mg | 0.92x | Hypothetical Data |
Experimental Protocol: Spectrophotometric Enzyme Kinetic Assay
This protocol provides a general method for determining the Kₘ and Vₘₐₓ of a biotinylated enzyme compared to its unlabeled version using a spectrophotometer to measure product formation over time.
Materials:
-
Unlabeled and Biotinylated Enzyme
-
Substrate solution (at various concentrations)
-
Reaction Buffer (optimal pH and ionic strength for the enzyme)
-
Spectrophotometer (UV-Vis)
-
96-well plate or cuvettes
Procedure:
-
Prepare Substrate Dilutions: Prepare a serial dilution of the substrate in the reaction buffer. A typical range would span from 0.1x to 10x the expected Kₘ.
-
Set Up Reactions: In a 96-well plate, add a fixed amount of either the unlabeled or biotinylated enzyme to each well.
-
Initiate Reaction: Add the varying concentrations of the substrate to the wells to start the reaction.
-
Measure Absorbance: Immediately place the plate in a spectrophotometer pre-set to the appropriate wavelength for the product. Measure the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) to determine the initial reaction velocity (V₀).
-
Data Analysis:
-
Plot substrate concentration [S] against the initial velocity (V₀).
-
Fit the data to the Michaelis-Menten equation: V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S]) using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ values for both the labeled and unlabeled enzyme.
-
Compare the resulting parameters to assess the impact of biotinylation.
-
Workflow for Enzyme Kinetic Comparison
Workflow for comparing enzyme kinetics.
Immunoassays and Binding Assays
These assays are essential for validating biotinylated antibodies, ligands, or receptors, where the primary function is binding to a target molecule.
Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive or direct ELISA can be used to determine the binding affinity (e.g., dissociation constant, Kᴅ) of a biotinylated protein. A significant increase in the Kᴅ value for the biotinylated protein indicates a reduction in binding affinity.
Comparative Performance of Unlabeled vs. Biotinylated Antibodies
| Antibody/Ligand | Assay Type | Parameter | Unlabeled Protein | Biotinylated Protein | Fold Change | Reference |
| Anti-uPAR Mab | SPR | Binding Affinity | 100% (Relative) | 75% (Relative) | 0.75x | [1] |
| Anti-HIV-1 2F5 | ELISA | EC₅₀ | ~50 ng/mL | ~60 ng/mL | 1.2x | [2] |
| IgG-biotin | Competitive EIA | Avidity Index | N/A | 6.6 | N/A | [3] |
Note: Data is often presented as relative binding or EC₅₀ values. A lower EC₅₀ or Kᴅ indicates higher affinity.
Experimental Protocol: Direct ELISA for Binding Comparison
This protocol assesses the ability of a biotinylated antibody to bind its target antigen coated on a plate.
Materials:
-
Unlabeled and Biotinylated primary antibodies
-
Target antigen
-
96-well high-binding microplate
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP (for biotinylated Ab)
-
HRP-conjugated secondary antibody (for unlabeled Ab)
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coat Plate: Dilute the target antigen in Coating Buffer and add 100 µL to each well. Incubate overnight at 4°C.
-
Wash: Aspirate the coating solution and wash the plate 3 times with Wash Buffer.
-
Block: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Wash: Repeat the wash step.
-
Add Primary Antibodies: Prepare serial dilutions of both the unlabeled and biotinylated primary antibodies in Blocking Buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 2 hours at room temperature.
-
Wash: Repeat the wash step.
-
Add Detection Reagent:
-
For wells with unlabeled antibody , add 100 µL of HRP-conjugated secondary antibody.
-
For wells with biotinylated antibody , add 100 µL of Streptavidin-HRP.
-
Incubate for 1 hour at room temperature.
-
-
Wash: Wash the plate 5 times with Wash Buffer.
-
Develop: Add 100 µL of TMB Substrate to each well. Incubate in the dark until a blue color develops (15-30 minutes).
-
Stop Reaction: Add 100 µL of Stop Solution. The color will turn yellow.
-
Read Absorbance: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the antibody concentration against absorbance for both the unlabeled and biotinylated antibodies. Compare the resulting binding curves and calculate the EC₅₀ (the concentration that gives 50% of the maximal signal) for each.
ELISA Workflow for Binding Comparison
ELISA workflow for binding comparison.
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context to assess the function of a biotinylated protein, such as a ligand or antibody that targets a cell-surface receptor.
Flow Cytometry
Flow cytometry can quantify the binding of a biotinylated ligand to its receptor on the cell surface. The biotinylated ligand is detected using a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-PE). The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of bound ligand. This can be compared to the binding of an unlabeled primary antibody detected by a fluorescent secondary antibody.
Comparative Performance in Cell-Based Assays
| Ligand/Antibody | Assay Type | Parameter | Unlabeled Ligand | Biotinylated Ligand | Observation | Reference |
| Interleukin-2 (B1167480) (IL-2) | Flow Cytometry | MFI | High | High (with S-NHS-LC-biotin) | Biotinylation with a long spacer arm retained binding activity. | [4] |
| CXCL12 | Flow Cytometry | % Positive Cells | 98% | 97% | Similar cell surface binding and internalization observed. | [5] |
Experimental Protocol: Flow Cytometry for Cell Surface Binding
This protocol measures the binding of a biotinylated ligand to a cell surface receptor.
Materials:
-
Cell line expressing the target receptor
-
Unlabeled primary antibody (positive control)
-
Biotinylated ligand
-
Isotype control antibody (negative control)
-
Streptavidin-PE (or other fluorophore)
-
Fluorescently-conjugated secondary antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash them with cold Flow Cytometry Staining Buffer. Adjust the cell density to 1x10⁶ cells/mL.
-
Aliquoting: Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Primary Staining:
-
To the respective tubes, add the optimal concentration of:
-
Unlabeled primary antibody
-
Biotinylated ligand
-
Isotype control
-
-
Incubate for 30-60 minutes at 4°C, protected from light.
-
-
Wash: Add 1 mL of cold Staining Buffer to each tube, centrifuge at 300 x g for 5 minutes, and decant the supernatant. Repeat this wash step twice.
-
Secondary Staining:
-
To the tube with the unlabeled antibody , resuspend the cell pellet in 100 µL of Staining Buffer containing the fluorescently-conjugated secondary antibody.
-
To the tube with the biotinylated ligand , resuspend the cell pellet in 100 µL of Staining Buffer containing Streptavidin-PE.
-
Incubate for 30 minutes at 4°C, protected from light.
-
-
Final Wash: Perform the wash step (Step 4) twice.
-
Acquisition: Resuspend the final cell pellet in 300-500 µL of Staining Buffer and acquire the data on a flow cytometer.
-
Data Analysis: Compare the Mean Fluorescence Intensity (MFI) of the cell populations stained with the biotinylated ligand versus the unlabeled antibody.
Application in Signaling Pathways: EGFR Signaling
Biotinylated ligands are invaluable tools for studying complex signaling pathways. For example, biotinylated Epidermal Growth Factor (EGF) can be used to track receptor internalization, trafficking, and to perform pull-down assays to identify interacting proteins upon receptor activation. Validating that biotinylated EGF still activates the EGFR pathway is crucial. This can be done by performing a western blot for phosphorylated downstream targets like ERK or Akt after stimulating cells with either unlabeled or biotinylated EGF.
EGFR Signaling Pathway Diagram
Simplified EGFR signaling cascade.
Conclusion
Validating the functional integrity of biotinylated proteins is a non-negotiable step in research and drug development. The choice of assay depends entirely on the protein's biological role—be it enzymatic catalysis, receptor binding, or cell signaling. By systematically comparing the activity of the biotinylated protein to its unlabeled counterpart using the appropriate functional assays, researchers can ensure the reliability of their results and confidently use these powerful reagents to their full potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Biotinylation, a Post-translational Modification Controlled by the Rate of Protein-Protein Association - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of the binding of biotin and biotinylated macromolecular ligands to an anti-biotin monoclonal antibody and to streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotinylation of interleukin-2 (IL-2) for flow cytometric analysis of IL-2 receptor expression. Comparison of different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow Cytometry Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG4-acid vs. Non-PEG Alternatives
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for the success of a wide range of applications, from immunoassays to drug delivery systems. Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique that leverages the high-affinity interaction between biotin and streptavidin. The choice of biotinylation reagent can significantly impact the outcome of an experiment, influencing factors such as solubility, labeling efficiency, and steric hindrance. This guide provides an objective comparison between Biotin-PEG4-acid, a popular PEGylated reagent, and traditional non-PEG biotinylation reagents, supported by experimental principles and detailed protocols.
Performance Comparison: this compound vs. Non-PEG Reagents
The inclusion of a polyethylene (B3416737) glycol (PEG) spacer arm in this compound confers several advantages over non-PEG reagents, which typically utilize hydrocarbon spacer arms. These benefits primarily address common challenges in biotinylation, such as solubility issues and steric hindrance.
| Feature | This compound | Non-PEG Biotinylation Reagents (e.g., NHS-Biotin) | Supporting Evidence |
| Solubility | High water solubility due to the hydrophilic PEG spacer.[][2][3][4] This allows for reactions in aqueous buffers without the need for organic solvents.[2] | Often have poor water solubility, requiring dissolution in organic solvents like DMSO or DMF before addition to the aqueous reaction mixture.[] | The hydrophilic nature of the PEG chain in this compound enhances the solubility of the entire reagent and the resulting biotinylated molecule, reducing the risk of aggregation.[2][3][4] |
| Spacer Arm Length & Flexibility | The PEG4 spacer provides a long and flexible arm. This extended linker minimizes steric hindrance, allowing for more efficient binding of the biotin moiety to the binding pocket of streptavidin.[4][5] | Spacer arms are typically shorter and more rigid, which can lead to steric hindrance and potentially reduced binding efficiency to streptavidin, especially with bulky target molecules.[6] | The extended and flexible nature of the PEG spacer allows the biotin to be more accessible to the streptavidin binding site, which is buried beneath the protein surface.[][6] |
| Non-Specific Binding | The PEG spacer is known to reduce non-specific binding of the biotinylated molecule to surfaces and other proteins.[6] | The hydrophobic nature of some non-PEG reagents can sometimes lead to increased non-specific interactions. | The hydrophilic and bio-inert properties of PEG help to create a hydration shell around the biotinylated molecule, minimizing unwanted interactions with other surfaces. |
| Immunogenicity | PEG is generally considered non-immunogenic and biocompatible, making it suitable for in vivo applications.[2] | While biotin itself is a vitamin, the overall conjugate with a non-PEG linker might have different immunogenic properties depending on the application. | The use of PEGylated molecules is a well-established strategy to reduce the immunogenicity of therapeutic proteins and nanoparticles.[2] |
| Labeling Chemistry | The carboxylic acid group can be activated (e.g., with EDC/NHS) to react with primary amines, offering a versatile conjugation strategy. | A variety of reactive groups are available, with N-hydroxysuccinimide (NHS) esters that react with primary amines being the most common.[7] | Both types of reagents can be designed to target various functional groups, but the fundamental properties of the spacer arm remain a key differentiator. |
Experimental Workflows and Methodologies
To provide a framework for a direct comparison of biotinylation efficiency, a detailed experimental protocol is outlined below. This protocol describes the biotinylation of a model protein, bovine serum albumin (BSA), followed by quantification of the degree of biotinylation using the HABA assay and qualitative analysis by Western blot.
Experimental Workflow for Comparing Biotinylation Reagents
Caption: Workflow for comparing this compound and a non-PEG biotinylation reagent.
Detailed Experimental Protocols
1. Protein Biotinylation
-
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound
-
NHS-Biotin
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
-
-
Procedure:
-
Prepare a 5 mg/mL solution of BSA in PBS.
-
For this compound: a. Prepare a 10 mM stock solution of this compound in PBS. b. Prepare 100 mM stock solutions of EDC and NHS in PBS. c. To the BSA solution, add a 20-fold molar excess of this compound, followed by a 50-fold molar excess of EDC and NHS.
-
For NHS-Biotin: a. Prepare a 10 mg/mL stock solution of NHS-Biotin in DMSO.[7] b. Add a 20-fold molar excess of the NHS-Biotin stock solution to the BSA solution.[7]
-
Incubate both reaction mixtures for 1 hour at room temperature with gentle stirring.
-
Quench the reactions by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.[7]
-
Remove excess, unreacted biotin and byproducts by passing the reaction mixtures through desalting columns equilibrated with PBS.
-
2. Quantification of Biotinylation (HABA Assay)
-
Materials:
-
HABA/Avidin solution
-
Biotinylated BSA samples
-
PBS
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Add 180 µL of the HABA/Avidin solution to each well of a 96-well plate.[8][9]
-
Add 20 µL of the biotinylated BSA samples (and a non-biotinylated BSA control) to the wells.[8][9]
-
Incubate for 5 minutes at room temperature.
-
Read the absorbance at 500 nm again.
-
Calculate the moles of biotin per mole of BSA based on the change in absorbance, following the manufacturer's instructions for the HABA assay kit.[9][10]
-
3. Western Blot Analysis
-
Materials:
-
Biotinylated BSA samples
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
-
Procedure:
-
Separate the biotinylated BSA samples by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with Streptavidin-HRP (diluted in blocking buffer) for 1 hour at room temperature.[11][12]
-
Wash the membrane thoroughly with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Signaling Pathways and Logical Relationships
The choice of biotinylation reagent can be critical when studying cell signaling pathways, particularly when targeting cell surface proteins. A reagent that is membrane-impermeable and minimizes non-specific binding is essential for accurately identifying cell surface interactors.
Caption: Workflow for the identification of cell surface signaling proteins.
Conclusion
This compound offers significant advantages over many non-PEG biotinylation reagents, primarily due to its enhanced solubility, extended and flexible spacer arm, and ability to reduce non-specific binding. These properties can lead to more efficient and reliable biotinylation, particularly for sensitive applications and in complex biological samples. While traditional non-PEG reagents like NHS-Biotin are effective and widely used, researchers should consider the potential for solubility issues and steric hindrance. The choice of reagent should be guided by the specific requirements of the experiment, including the nature of the target molecule, the desired degree of labeling, and the downstream application. The provided experimental protocols offer a robust framework for conducting a direct comparison and selecting the optimal biotinylation strategy for your research needs.
References
- 2. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - SE [thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. goldbio.com [goldbio.com]
- 5. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. broadpharm.com [broadpharm.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. media.cellsignal.cn [media.cellsignal.cn]
A Researcher's Guide to Biotin Quantification: Comparing the HABA Assay with Modern Alternatives
For researchers, scientists, and drug development professionals engaged in biotinylation, accurately determining the degree of biotin (B1667282) incorporation is critical for ensuring the consistency and efficacy of their conjugated molecules. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay has long been a standard method for this purpose. However, with the advent of newer technologies, a critical evaluation of its performance against modern alternatives is warranted. This guide provides a comprehensive comparison of the HABA assay with fluorescence-based and chemical-based methods, supported by experimental data, detailed protocols, and workflow visualizations to aid in selecting the most appropriate assay for your research needs.
The Principle Behind the Assays: A Competitive and a Direct Approach
The HABA assay operates on a competitive binding principle. A pre-formed complex of avidin (B1170675) and HABA dye exhibits a distinct color with an absorbance maximum at 500 nm. When a biotinylated sample is introduced, the biotin, having a much higher affinity for avidin, displaces the HABA dye. This displacement leads to a decrease in absorbance at 500 nm, which is proportional to the amount of biotin present in the sample.[1][2]
In contrast, fluorescence-based assays often employ a fluorescence resonance energy transfer (FRET) mechanism. An avidin molecule is labeled with a fluorescent dye, and its biotin-binding sites are occupied by a quencher molecule. When biotin is introduced, it displaces the quencher, leading to an increase in fluorescence intensity that is directly proportional to the biotin concentration.[3][4]
A third approach, exemplified by the QuantTag™ Biotin Kit, utilizes a chemical reaction. Proprietary reagents react directly with the biotin molecule, producing a colored product that can be quantified spectrophotometrically. This method avoids the use of avidin, thereby circumventing issues related to steric hindrance.[5][6]
Performance Comparison: HABA vs. Modern Alternatives
The choice of a biotin quantification assay often depends on the specific requirements of the experiment, such as sensitivity, sample volume, and the nature of the biotinylated molecule. Below is a summary of the key performance metrics for the HABA assay and its alternatives.
| Feature | HABA Assay | Fluorescence-Based Assays (e.g., FluoReporter™, Pierce™ Fluorescence) | Chemical-Based Assay (QuantTag™) |
| Principle | Colorimetric, Competitive | Fluorometric, Displacement (FRET) | Colorimetric, Direct Chemical Reaction |
| Sensitivity (LOD) | ~200 pmol[4] | ~4 pmol[3][4] | < 1 nmol[6][7] |
| Dynamic Range | 2-16 µM[8][9] | 4-80 pmol[10] | 0.1 - 5 nmol/well[11][12] |
| Sample Volume | ~1 mg of protein[13] | As low as 10 µL[14] | ~20 µL |
| Accuracy | Can underestimate biotin levels due to steric hindrance[5][12] | Less affected by steric hindrance than HABA | High accuracy, not affected by steric hindrance[5] |
| Assay Time | ~5-15 minutes[3] | ~5 minutes[14] | ~30 minutes[1][6] |
| Reproducibility | Can have lower reproducibility[11] | High (Z-factor > 0.9)[3][4] | High (%CV < 5%)[11][12] |
Experimental Protocols
HABA Assay Protocol (Microplate Format)
This protocol is a generalized procedure and may need optimization for specific applications.
Materials:
-
HABA/Avidin pre-mixed reagent or individual HABA and Avidin solutions
-
Biotinylated protein sample (free biotin removed by dialysis or gel filtration)
-
Biotin standards of known concentrations
-
Phosphate-Buffered Saline (PBS)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare Biotin Standards: Create a dilution series of biotin standards in PBS to generate a standard curve.
-
Prepare HABA/Avidin Solution: If not using a pre-mixed solution, prepare the HABA/Avidin reagent according to the manufacturer's instructions. Typically, this involves dissolving HABA and avidin in a buffer.
-
Assay Setup:
-
Pipette 180 µL of the HABA/Avidin solution into each well of the microplate.
-
Add 20 µL of the biotin standards or the biotinylated protein sample to the respective wells.
-
Include a blank well containing 180 µL of HABA/Avidin solution and 20 µL of PBS.
-
-
Incubation: Incubate the plate for 5 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance of each well at 500 nm using a microplate reader.
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot the absorbance of the biotin standards against their known concentrations to create a standard curve.
-
Determine the biotin concentration of the sample by interpolating its absorbance value on the standard curve.
-
Calculate the moles of biotin per mole of protein using the known protein concentration.
-
Visualizing the Workflows
To better understand the experimental process and the comparative logic, the following diagrams have been generated.
Caption: Experimental workflow for the HABA assay.
Caption: Comparison of biotin quantification methods.
Conclusion: Selecting the Right Tool for the Job
The HABA assay remains a viable option for routine, less-demanding applications where high sensitivity is not a primary concern and sample availability is not limited. Its simplicity and low cost are advantageous for initial screenings or in resource-limited settings.
However, for applications requiring high accuracy, sensitivity, and the use of precious or low-concentration samples, fluorescence-based and chemical-based assays offer significant advantages. Fluorescent assays provide exceptional sensitivity and are well-suited for high-throughput screening. The chemical-based QuantTag™ assay excels in accuracy by overcoming the inherent steric hindrance limitations of avidin-based methods, making it a robust choice for ensuring the precise characterization of biotinylated molecules.
Ultimately, the selection of a biotin quantification assay should be guided by a thorough evaluation of the experimental needs, balancing the trade-offs between sensitivity, accuracy, cost, and throughput to ensure reliable and reproducible results.
References
- 1. youtube.com [youtube.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. SensoLyte® HABA Biotin Quantitation Kit Colorimetric - 1 kit | Enzyme Assay Kits | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 9. SensoLyte® HABA Biotin Quantitation Kit Colorimetric - 1 kit [anaspec.com]
- 10. Invitrogen™ FluoReporter™ Biotin Quantitation Assay Kit, for biotinylated proteins | LabMart Limited [labmartgh.com]
- 11. mesoscale.com [mesoscale.com]
- 12. punchout.mesoscale.com [punchout.mesoscale.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. assets.fishersci.com [assets.fishersci.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Biotin-PEG4-acid
For researchers and scientists engaged in drug development and other laboratory applications, the proper handling and disposal of chemical reagents like Biotin-PEG4-acid are paramount to ensuring a safe working environment and minimizing environmental impact. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with established safety protocols and regulatory guidelines.
Hazard Profile and Safety Precautions
This compound presents specific hazards that necessitate careful handling during disposal. According to its Safety Data Sheet (SDS), it is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to personal protective equipment (PPE) guidelines is mandatory. Before initiating any disposal procedures, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.
Quantitative Hazard Classification
For clarity, the hazard classifications for this compound are summarized in the table below.
| Hazard Classification | GHS Code | Description |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Step-by-Step Disposal Protocol
Follow these procedural steps to ensure the safe and compliant disposal of this compound:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, tubes, and paper towels), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a compatible material, be securely sealed to prevent leaks or spills, and be stored in a designated secondary containment area.
-
-
Labeling:
-
Label the hazardous waste container with the full chemical name ("this compound"), the associated hazards (e.g., "Harmful," "Toxic to Aquatic Life"), and the accumulation start date.
-
-
Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Incompatible chemicals can react dangerously.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Disposal:
-
The disposal of this compound must be conducted through an approved waste disposal plant[1]. Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
-
Documentation:
-
Maintain a log of the accumulated waste, including the quantity and date of disposal. This documentation is crucial for regulatory compliance.
-
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Figure 1. A flowchart outlining the key steps for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can effectively manage the risks associated with this compound and ensure that its disposal is handled in a manner that is safe for both individuals and the environment. Always consult your institution's specific safety and disposal guidelines, as they may include additional requirements.
References
Comprehensive Safety and Handling Guide for Biotin-PEG4-acid
This guide provides essential safety protocols, operational procedures, and disposal plans for handling Biotin-PEG4-acid. Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing risk to personnel and the environment. This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1].
Immediate Safety Protocols: Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent exposure through skin and eye contact, inhalation, and ingestion. The following personal protective equipment (PPE) must be worn at all times when handling this compound.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles or a face shield | Essential for protecting eyes from splashes. Standard safety glasses do not offer adequate protection[2]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) | Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal[2][3]. |
| Body Protection | Laboratory coat | A fully fastened lab coat provides a barrier against accidental spills[2]. For larger quantities or where splashing is likely, an acid-resistant suit may be necessary[3]. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood[2]. |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects[2]. |
Operational Plan: Handling and Storage
Safe handling and storage are crucial for preventing accidental exposure and maintaining the chemical's integrity.
Preparation and Handling
-
Workspace Setup : Prepare a designated workspace within a chemical fume hood. Ensure the area is clean and uncluttered[2].
-
Emergency Equipment : Before starting, locate the nearest eye-wash station and safety shower.
-
Handling : When transferring the compound, do so carefully to avoid generating dust or aerosols[4]. Avoid all contact with skin, eyes, and clothing[2]. Do not eat, drink, or smoke in the handling area[1].
-
Post-Handling : After handling, decontaminate all work surfaces with an appropriate cleaning agent. Wash hands and any exposed skin thoroughly with soap and water[2][4].
Storage
-
Container : Keep the container tightly sealed when not in use[2].
-
Conditions : Store in a cool, dry, and well-ventilated place. The recommended storage temperature is -20°C[5].
-
Incompatibilities : Keep away from strong oxidizing agents[6].
Disposal Plan: Waste Management
Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance. This compound is classified as very toxic to aquatic life and must be disposed of as hazardous waste[1].
Waste Segregation and Collection
-
Dedicated Waste Container : Do not mix this compound waste with other waste streams. It must be collected in a dedicated, properly labeled, and sealed container[2].
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (Acute Toxicity, Environmental Hazard).
-
Spillage : In case of a spill, collect the spillage to prevent release into the environment[1]. For solid spills, use dry clean-up procedures and avoid generating dust[4].
Final Disposal
-
Professional Disposal : Dispose of the contents and container at an approved waste disposal plant[1]. Arrange for collection by a licensed chemical waste disposal contractor.
-
Environmental Precaution : Avoid release to the environment[1]. Due to its high aquatic toxicity, this compound waste must not be disposed of down the drain.
Workflow for Handling and Disposal
The following diagram illustrates the procedural flow for safely handling and disposing of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
